(2S,3S)-butane-2,3-diol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S,3S)-butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031117 | |
| Record name | (+)-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19132-06-0 | |
| Record name | (+)-2,3-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19132-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-Butane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BUTANEDIOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9UXG71S1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2S,3S)-butane-2,3-diol physical properties
An In-depth Technical Guide on the Physical Properties of (2S,3S)-Butane-2,3-diol
Introduction
This compound, an optically active stereoisomer of 2,3-butanediol, is a chiral vicinal diol with significant applications in various chemical syntheses.[1] It serves as a valuable building block for creating chiral compounds, particularly in the pharmaceutical industry.[1] Understanding its physical properties is paramount for its effective use in research, development, and manufacturing processes. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows for these procedures.
Core Physical and Chemical Properties
This compound is typically a colorless, viscous liquid at room temperature.[1][2] Its key identifiers and properties are summarized in the tables below.
Table 1: General Properties and Identifiers
| Property | Value |
| Molecular Formula | C₄H₁₀O₂ |
| Molecular Weight | 90.12 g/mol [2][3] |
| CAS Number | 19132-06-0[2][4] |
| Appearance | Colorless viscous liquid[2], Oily Liquid |
| IUPAC Name | This compound[3] |
| Synonyms | (+)-2,3-Butanediol, (S,S)-2,3-Butanediol, Dextro-2,3-Butanediol, L-(+)-Butane-2,3-diol[4][5] |
Table 2: Thermodynamic and Physical Properties
| Property | Value |
| Melting Point | 20 °C[2] |
| Boiling Point | 179-182 °C at 760 mmHg[4], 180.7 °C at 760 mmHg[2] |
| Density | 0.992 g/cm³ at 20 °C[2], 0.987 g/mL at 25 °C[4] |
| Flash Point | 185 °F (85 °C) - closed cup[2][4] |
| Vapor Pressure | 0.26 mmHg at 25 °C |
| Refractive Index (n20/D) | 1.433[4], 1.430 to 1.434[6] |
| Specific Rotation ([α]20/D) | +13° (neat)[4] |
| Octanol/Water Partition Coeff (logP) | -0.92[7], -0.252 (Crippen Calculated)[8] |
Table 3: Solubility Data
| Solvent | Solubility |
| Water | Soluble / Miscible[9][10] |
| Ethanol | Soluble[6][10][11] |
| Acetone | Soluble[10] |
| Methanol | Slightly Soluble |
| Chloroform | Slightly Soluble |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physical properties of diols like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[12] For a pure crystalline substance, this transition occurs over a narrow temperature range.[12]
Methodology:
-
Sample Preparation: A small amount of the solid (if crystallized) is finely crushed into a powder. The open end of a glass capillary tube is pushed into the powder, and the tube is tapped gently to pack the sample to a height of 1-2 mm.[13][14]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[14] This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated Mel-Temp apparatus.
-
Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is the melting point of the sample. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[14]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[15] It is a key physical constant for liquid compounds.
Methodology (Microscale/Thiele Tube Method):
-
Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube or Durham tube.[16]
-
Apparatus Setup: A capillary tube (sealed at one end) is inverted and placed into the sample tube (open end down). The sample tube is then attached to a thermometer with a rubber band, aligning the sample with the thermometer bulb.[16]
-
Heating: The assembly is suspended in a Thiele tube filled with a heating oil, and the side arm is gently heated.[16]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[16]
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[16][17] This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.[17]
Density Determination
Density is the mass of a substance per unit volume (D = m/V).[18] For a liquid, it can be determined by accurately measuring the mass of a known volume.
Methodology:
-
Mass Measurement: An empty, dry container of known volume (e.g., a 10 mL graduated cylinder or pycnometer) is weighed on an analytical balance.[19]
-
Volume Measurement: The container is carefully filled with the liquid to the calibrated mark. Care is taken to read the volume from the bottom of the meniscus for accuracy.[20]
-
Final Mass Measurement: The container with the liquid is reweighed.[19]
-
Calculation: The mass of the liquid is found by subtracting the mass of the empty container from the final mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[18] The process should be repeated to ensure precision.[20]
Solubility Determination
Solubility tests provide insight into the polarity and functional groups of a compound.[21] The principle "like dissolves like" is a fundamental guide.
Methodology (Qualitative):
-
Sample Preparation: Place a small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) into a small test tube.[22]
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL of water) in portions.[22]
-
Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[22]
-
Observation: Observe whether the solute dissolves completely. The compound is classified based on the amount of solvent required for complete dissolution. For instance, United States Pharmacopeia (USP) definitions range from "very soluble" (less than 1 part of solvent) to "practically insoluble" (more than 10,000 parts of solvent).[23]
-
Classification: For aqueous solutions, the pH can be tested with litmus or pH paper to indicate the presence of acidic or basic functional groups.[21]
References
- 1. grokipedia.com [grokipedia.com]
- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 3. (+)-2,3-Butanediol | C4H10O2 | CID 439888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,3S)-(+)-2,3-Butanediol 97 19132-06-0 [sigmaaldrich.com]
- 5. (2S,3S)-(+)-2,3-Butanediol 97 19132-06-0 [sigmaaldrich.com]
- 6. (2S,3S)-(+)-2,3-butane diol, 19132-06-0 [thegoodscentscompany.com]
- 7. This compound [stenutz.eu]
- 8. 2,3-Butanediol, [S-(R*,R*)]- (CAS 19132-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chemcess.com [chemcess.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 2,3-butane diol, 513-85-9 [thegoodscentscompany.com]
- 12. athabascau.ca [athabascau.ca]
- 13. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jove.com [jove.com]
- 18. chm.uri.edu [chm.uri.edu]
- 19. kbcc.cuny.edu [kbcc.cuny.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. www1.udel.edu [www1.udel.edu]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to (2S,3S)-Butane-2,3-diol: Chemical Structure, Properties, Synthesis, and Analysis
This technical guide provides a comprehensive overview of the chemical and physical properties, stereochemistry, synthesis, and analysis of (2S,3S)-butane-2,3-diol. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is one of the three stereoisomers of butane-2,3-diol, with the other two being its enantiomer (2R,3R)-butane-2,3-diol and the achiral meso form.[1] The (2S,3S) designation indicates the specific spatial arrangement of the two hydroxyl groups on the chiral carbons C2 and C3.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | (+)-2,3-Butanediol, (S,S)-2,3-Butanediol, Dextro-2,3-Butanediol, L-(+)-Butane-2,3-diol[3] |
| CAS Number | 19132-06-0[3] |
| Molecular Formula | C₄H₁₀O₂[1][4] |
| Molecular Weight | 90.12 g/mol [3] |
| SMILES | C--INVALID-LINK--O">C@@HO[2] |
| InChI | InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1[2] |
| InChIKey | OWBTYPJTUOEWEK-IMJSIDKUSA-N[2] |
Physicochemical Properties
This compound is a colorless, viscous liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless, viscous liquid | [1] |
| Density | 0.987 g/mL at 25 °C | [3] |
| Boiling Point | 179-182 °C | [3] |
| Melting Point | 19 °C | [1] |
| Refractive Index (n20/D) | 1.433 | [3] |
| Optical Rotation [α]20/D | +13° (neat) | [3] |
| Water Solubility | Miscible | [4] |
| Flash Point | 85 °C (closed cup) | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary for this compound
| Spectroscopy Type | Key Peaks/Signals |
| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) are dependent on the solvent. In D₂O, typical signals are observed for the methyl protons (doublet) and the methine protons (quartet). |
| ¹³C NMR | Characteristic chemical shifts for the methyl carbons and the hydroxyl-bearing methine carbons are observed. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ may be weak or absent. Common fragments correspond to the loss of water and cleavage of the C-C bond between the two hydroxyl groups. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching absorptions are observed below 3000 cm⁻¹. The C-O stretching appears in the 1260-1050 cm⁻¹ region.[5] |
Stereoisomers of Butane-2,3-diol
Butane-2,3-diol has two chiral centers, leading to three possible stereoisomers: a pair of enantiomers ((2S,3S) and (2R,3R)) and a meso compound.
Caption: Stereochemical relationships of butane-2,3-diol isomers.
Experimental Protocols
This protocol describes the production of this compound using a metabolically engineered strain of Klebsiella pneumoniae.
I. Media Preparation
-
Seed Medium (per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl.
-
Fermentation Medium (per liter): 100 g glucose, 5 g yeast extract, 2 g (NH₄)₂SO₄, 0.5 g MgSO₄·7H₂O, 10 g CaCO₃. All media components are dissolved in deionized water and sterilized by autoclaving at 121°C for 20 minutes. Glucose and CaCO₃ are autoclaved separately and added to the sterile medium.
II. Inoculum Preparation
-
A single colony of Klebsiella pneumoniae is inoculated into 10 mL of seed medium in a 50 mL sterile tube.
-
The culture is incubated at 37°C for 12-16 hours with shaking at 200 rpm.
-
This seed culture is then used to inoculate the fermentation medium.
III. Fermentation
-
A 5 L bioreactor containing 3 L of fermentation medium is inoculated with 150 mL of the seed culture.
-
The fermentation is carried out at 37°C. The pH is maintained at 6.0 by the automatic addition of 5 M NaOH.
-
The dissolved oxygen level is controlled at 10% of air saturation by adjusting the agitation speed and aeration rate.
-
Samples are withdrawn periodically to monitor cell growth (OD₆₀₀), glucose consumption, and this compound concentration.
IV. Downstream Processing and Purification
-
After the fermentation is complete (typically 48-72 hours), the fermentation broth is centrifuged at 8,000 x g for 15 minutes to remove the bacterial cells.
-
The supernatant is subjected to vacuum distillation to remove water and other volatile impurities.
-
The concentrated crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.
References
(2S,3S)-Butane-2,3-diol: A Comprehensive Technical Guide
CAS Number: 19132-06-0
This technical guide provides an in-depth overview of (2S,3S)-butane-2,3-diol, a chiral compound with significant potential in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and biological roles.
Physicochemical Properties
This compound is a colorless, odorless, and viscous liquid at room temperature. It is one of the three stereoisomers of 2,3-butanediol, the other two being (2R,3R)-butane-2,3-diol and meso-2,3-butanediol. The (2S,3S) enantiomer is also known as L-(+)-2,3-butanediol.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₂ | [1][2] |
| Molecular Weight | 90.12 g/mol | [1][2] |
| CAS Number | 19132-06-0 | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.987 g/mL at 25 °C | [3] |
| Boiling Point | 177 °C | [3] |
| Melting Point | 19 °C | [3] |
| Flash Point | 85 °C | [3] |
| Solubility in Water | Miscible | [3] |
| Refractive Index | 1.4366 | [3] |
| Specific Rotation ([α]20/D) | +13° (neat) | [2] |
Synthesis and Production
This compound can be produced through both microbial fermentation and chemical synthesis. Biotechnological routes are gaining increasing attention due to their potential for sustainability and high stereoselectivity.
Microbial Production
The biosynthesis of this compound is a key metabolic pathway in many microorganisms, particularly bacteria and some yeasts. It serves as a mechanism to prevent lethal acidification from the accumulation of acidic fermentation products. The general pathway starts from pyruvate, a central metabolite derived from glycolysis.
Experimental Protocol for Microbial Production of this compound using Klebsiella oxytoca
This protocol is a representative example for the lab-scale production of 2,3-butanediol.
1. Strain and Pre-culture Preparation:
-
Strain: Klebsiella oxytoca FMCC-197.[1]
-
Pre-culture Medium: Tryptic Soy Broth.
-
Procedure: Inoculate a single colony of K. oxytoca into 10 mL of Tryptic Soy Broth and incubate at 30°C for 24 hours with shaking.
2. Fermentation:
-
Fermentation Medium (per liter): 200 g glucose, 6.6 g (NH₄)₂SO₄, 8.7 g K₂HPO₄·3H₂O, 6.8 g KH₂PO₄, 0.25 g MgSO₄·7H₂O, 5 g yeast extract, 0.05 g FeSO₄·7H₂O, 0.001 g ZnSO₄·7H₂O, 0.001 g MnSO₄·H₂O, 0.001 g CaCl₂·2H₂O.[4] Adjust pH to 7.0.
-
Inoculation: Inoculate the fermentation medium with the pre-culture to an initial optical density (OD₆₀₀) of approximately 0.1.
-
Fermentation Conditions:
-
Fed-batch Strategy: To avoid substrate inhibition, a fed-batch approach can be employed where a concentrated glucose solution is added periodically to maintain the glucose concentration in the desired range.
3. Monitoring and Analysis:
-
Take samples aseptically at regular intervals to monitor cell growth (OD₆₀₀) and the concentrations of substrate (glucose) and products (2,3-butanediol, acetoin, etc.) using HPLC.
Quantitative Data from Microbial Production Studies
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | Sucrose | 84.3 (2,3-BDO/acetoin mixture) | 0.41 | 1.06 | [6] |
| Klebsiella oxytoca FMCC-197 | Sucrose and Molasses | ~115 | 0.40 | 1.80 | [1] |
| Saccharomyces cerevisiae W141 (with acetic acid) | Glucose | 3.01 ± 0.04 | - | - | [7] |
Chemical Synthesis
Chemical synthesis of this compound typically involves the stereoselective reduction of acetoin or diacetyl, or the hydrolysis of (2S,3S)-2,3-epoxybutane.
Experimental Protocol for Chemical Synthesis via Hydrolysis of (2S,3S)-2,3-Epoxybutane
This is a general procedure for the synthesis of 2,3-butanediol.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2S,3S)-2,3-epoxybutane.
-
Add an excess of water to the flask.
2. Reaction:
-
Heat the mixture to reflux and stir for several hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the epoxide.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess water under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Analytical Methods
Accurate quantification and chiral separation of this compound are crucial for research and industrial applications. The most common analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) for Chiral Separation
Experimental Protocol for GC-MS Analysis of 2,3-Butanediol Stereoisomers
This protocol is adapted for the analysis of 2,3-butanediol isomers in a complex matrix like vinegar.
1. Sample Preparation:
-
Extraction: For aqueous samples, a liquid-liquid extraction with a suitable organic solvent like diethyl ether can be performed. To enhance extraction efficiency, a "salting-out" effect can be achieved by adding a salt such as K₂CO₃ to the aqueous phase.[8]
-
Derivatization (Optional): For better volatility and peak shape, diols can be derivatized, for example, by silylation.
2. GC-MS Conditions:
-
Column: A chiral capillary column is essential for separating the stereoisomers. An example is a Chirasil-Dex column.[9][10]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Oven Temperature Program: An initial temperature of around 40-60°C, followed by a ramp to a final temperature of 200-230°C. A typical ramp rate is 2-10°C/min.[11]
-
Detector: Mass Spectrometer (MS) for identification and quantification.
High-Performance Liquid Chromatography (HPLC) for Quantification
Experimental Protocol for HPLC-RID Analysis of 2,3-Butanediol
This method is suitable for quantifying 2,3-butanediol in fermentation broths.
1. Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and other solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC Conditions:
-
Column: An ion-exchange column, such as an Aminex HPX-87H column, is commonly used.[6][12]
-
Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄.[12]
-
Flow Rate: 0.5-0.6 mL/min.
-
Column Temperature: 60-65°C.
-
Detector: Refractive Index Detector (RID).[6]
Biological Role and Signaling
While primarily known as a fermentation end-product, recent studies suggest that 2,3-butanediol may also function as a signaling molecule in microbial communities and in host-pathogen interactions.
Quorum Sensing
In some bacteria, the production of 2,3-butanediol is regulated by N-acyl-homoserine lactone (AHL)-dependent quorum sensing systems.[13] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on their population density. In Serratia species, the production of 2,3-butanediol is linked to the quorum sensing circuitry, which also controls the expression of virulence factors.[13] Furthermore, in Saccharomyces cerevisiae, acetic acid can act as a signaling molecule to trigger a quorum sensing response that enhances 2,3-butanediol production.[7][14]
Host-Pathogen Interactions
2,3-Butanediol produced by pathogenic bacteria can influence the host's immune response. For instance, it has been shown to ameliorate endotoxin-induced acute lung injury in rats by modulating the NF-κB signaling pathway.[15] This suggests that pathogenic bacteria might use 2,3-butanediol to evade the host's immune system. In the context of lung infections, 2,3-butanediol can enhance the virulence and biofilm formation of Pseudomonas aeruginosa.[16]
Applications
The unique properties of this compound make it a versatile platform chemical with a wide range of potential applications.
-
Biofuel: It has a high energy density and can be used as a fuel additive or a standalone biofuel.
-
Platform Chemical: It can be converted into valuable chemicals such as methyl ethyl ketone (a solvent), 1,3-butadiene (a monomer for synthetic rubber), and various esters and polyesters.[3]
-
Chiral Synthesis: As a chiral building block, it is valuable in the asymmetric synthesis of pharmaceuticals and other fine chemicals.
-
Cosmetics and Pharmaceuticals: Due to its low toxicity and humectant properties, it has potential applications as a carrier and moisturizing agent.
-
Antifreeze: Its low freezing point makes it a potential eco-friendly antifreeze agent.
Diagrams
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from glucose.
Experimental Workflow for Microbial Production and Analysis
Caption: Workflow for microbial production and analysis.
Quorum Sensing Regulation of 2,3-Butanediol Production
Caption: Quorum sensing regulation of 2,3-butanediol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oiv.int [oiv.int]
- 9. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chiral GC-MS - Chromatography Forum [chromforum.org]
- 11. gcms.cz [gcms.cz]
- 12. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Acetic acid acting as a signaling molecule in the quorum sensing system increases 2,3-butanediol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The bacterial metabolite 2,3-butanediol ameliorates endotoxin-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The fermentation product 2,3-butanediol alters P. aeruginosa clearance, cytokine response and the lung microbiome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of (2S,3S)-Butane-2,3-diol
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of (2S,3S)-butane-2,3-diol, a chiral molecule of significant interest in asymmetric synthesis and drug development. This document details the stereoisomers of butane-2,3-diol, their distinct physical properties, and methodologies for their synthesis and separation.
Introduction to the Stereochemistry of Butane-2,3-diol
Butane-2,3-diol is a vicinal diol with the chemical formula C4H10O2. The molecule possesses two stereogenic centers at carbons 2 and 3, giving rise to three possible stereoisomers. These are a pair of enantiomers, this compound and (2R,3R)-butane-2,3-diol, and an achiral meso compound, (2R,3S)-butane-2,3-diol. The chirality of these isomers is a critical factor in their application as chiral building blocks in the synthesis of complex, stereochemically defined molecules, particularly in the pharmaceutical industry.
Stereoisomers of Butane-2,3-diol
The three stereoisomers of butane-2,3-diol are distinguished by the spatial arrangement of the hydroxyl groups around the C2-C3 bond.
-
This compound and (2R,3R)-Butane-2,3-diol: These two isomers are non-superimposable mirror images of each other, defining them as enantiomers. They exhibit identical physical properties, with the exception of their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. This compound is the dextrorotatory (+) enantiomer, while (2R,3R)-butane-2,3-diol is the levorotatory (-) enantiomer.
-
(2R,3S)-Butane-2,3-diol (meso): This isomer possesses a plane of symmetry and is therefore achiral and optically inactive. It is a diastereomer of both the (2S,3S) and (2R,3R) enantiomers.
Diagram: Stereochemical Relationships of Butane-2,3-diol Isomers
Caption: A diagram illustrating the stereochemical relationships between the enantiomeric pair and the meso isomer of butane-2,3-diol.
Quantitative Data of Butane-2,3-diol Stereoisomers
The distinct stereochemistry of each isomer leads to differences in their physical properties. A summary of key quantitative data is presented below.
| Stereoisomer | Configuration | CAS Number | Melting Point (°C) | Boiling Point (°C) | Specific Optical Rotation ([α]D) |
| (+)-Butane-2,3-diol | (2S,3S) | 19132-06-0 | ~19 | 179-182 | +13° (neat) |
| (-)-Butane-2,3-diol | (2R,3R) | 24347-58-8 | 19.7 | 179-180 | -13.2° (neat) |
| meso-Butane-2,3-diol | (2R,3S) | 5341-95-7 | 32-34 | 183-184 | 0° |
Experimental Protocols
Chemoenzymatic Synthesis of this compound via Kinetic Resolution
This protocol describes the lipase-catalyzed kinetic resolution of a racemic mixture of butane-2,3-diol to obtain enantioenriched this compound.
Principle: Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers.
Materials:
-
Racemic butane-2,3-diol
-
Immobilized lipase (e.g., from Pseudomonas cepacia)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane)
-
Reaction vessel with magnetic stirrer
-
Temperature control system
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add racemic butane-2,3-diol and the anhydrous organic solvent.
-
Add the immobilized lipase to the mixture (typically 10-20% by weight of the substrate).
-
Stir the mixture and bring it to the optimal temperature for the lipase (e.g., 30-40 °C).
-
Add the acyl donor (e.g., vinyl acetate, typically 0.5-0.6 equivalents) to initiate the reaction.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and potentially reused.
-
The filtrate, containing the acylated (2R,3R)-butane-2,3-diol and the unreacted this compound, is concentrated under reduced pressure using a rotary evaporator.
-
The two components are then separated by silica gel column chromatography to yield the enantioenriched this compound.
Diagram: Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: A flowchart outlining the key steps in the lipase-catalyzed kinetic resolution of racemic butane-2,3-diol.
Chiral Gas Chromatography for Stereoisomer Separation
This protocol provides a general method for the separation and quantification of the stereoisomers of butane-2,3-diol using gas chromatography with a chiral stationary phase.
Principle: Chiral stationary phases contain chiral selectors that interact differently with the enantiomers of a chiral analyte, leading to different retention times and thus enabling their separation.
Instrumentation and Materials:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., Agilent CP-Cyclodextrin-B-2,3,6-M-19)
-
High-purity carrier gas (e.g., hydrogen or helium)
-
Syringes for sample injection
-
Standards of (2S,3S)-, (2R,3R)-, and meso-butane-2,3-diol
-
Solvent for sample dilution (e.g., methanol or dichloromethane)
Procedure:
-
Sample Preparation: Prepare standard solutions of each stereoisomer and a mixture of all three in a suitable solvent at known concentrations. Dilute the experimental samples to be analyzed in the same solvent. Derivatization is often not required for these diols on a cyclodextrin-based column.
-
GC Conditions:
-
Column: Agilent CP-Cyclodextrin-B-2,3,6-M-19, 25 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Oven Temperature Program: Start at 80 °C, hold for 5 minutes, then ramp at 2 °C/min to 150 °C.
-
Injector: Split injection with a split ratio of 50:1. Injector temperature: 250 °C.
-
Detector (FID): Temperature: 275 °C.
-
Carrier Gas: Hydrogen at a constant flow rate of approximately 1-2 mL/min.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the standard solutions to determine the retention times for each stereoisomer. Then, inject the unknown samples to identify and quantify the stereoisomers present based on the retention times and peak areas of the standards.
Diagram: Logical Flow of Chiral GC Separation
Caption: A diagram showing the logical progression of separating butane-2,3-diol stereoisomers using chiral gas chromatography.
Conclusion
The stereochemistry of this compound, along with its enantiomer and diastereomer, plays a pivotal role in its application in stereoselective synthesis. Understanding the distinct properties of these isomers and mastering the techniques for their synthesis and separation are crucial for their effective utilization in the development of new pharmaceuticals and other chiral fine chemicals. The chemoenzymatic and chromatographic methods detailed in this guide provide robust frameworks for the preparation and analysis of these valuable chiral building blocks.
(2S,3S)-Butane-2,3-diol: A Technical Guide to Commercial Availability, Quality Control, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability of the chiral compound (2S,3S)-butane-2,3-diol. It includes details on commercial suppliers, physicochemical properties, and relevant experimental protocols for synthesis and analysis, tailored for professionals in research and development.
Commercial Availability
This compound, a specific stereoisomer of 2,3-butanediol, is readily available from a variety of chemical suppliers. It is typically offered in high purity for research and development purposes, ranging from milligrams to grams. Below is a summary of offerings from prominent suppliers.
Table 1: Commercial Supplier Specifications for this compound
| Supplier | CAS Number | Purity | Available Quantities |
|---|---|---|---|
| Thermo Fisher Scientific (Acros Organics) | 19132-06-0 | 99%[1] | 500 mg, other sizes available[1] |
| Sigma-Aldrich | 19132-06-0 | Not specified | 1 g, other sizes available[2] |
| Santa Cruz Biotechnology | 19132-06-0 | Not specified | Inquire for details[3] |
| Apollo Scientific | 19132-06-0 | Not specified | 250 mg, 1 g, 5 g[4] |
| ChemScene | 19132-06-0 | ≥97%[5] | Inquire for details[5] |
| TCI America | 19132-06-0 | Not specified | Inquire for details[6] |
| BOC Sciences | 19132-06-0 | Not specified | Inquire for details[6] |
Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is critical for its application in experimental settings. This compound is a colorless to slightly yellow, viscous liquid.[6][7]
Table 2: Key Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 19132-06-0 | [1][3][4][5][6][7][8] |
| Molecular Formula | C₄H₁₀O₂ | [3][6][7][8] |
| Molecular Weight | 90.12 g/mol | [3][5][6][8] |
| Appearance | Colorless to pale yellow clear/oily liquid | [6][7] |
| Density | ~0.987 g/mL at 25 °C | [6][7] |
| Boiling Point | 179-182 °C | [1][7] |
| Melting Point | 20 °C | [7] |
| Flash Point | 85 °C (185 °F) | [1][6][7] |
| Refractive Index (n20/D) | ~1.433 | [6][7] |
| Specific Rotation ([α]) | +13° (neat) | [7] |
| Water Solubility | Soluble | [7] |
| IUPAC Name | this compound |[8] |
Experimental Protocols
The production and quality control of this compound involve specific biochemical and analytical methods. Microbial fermentation is a primary route for its stereospecific synthesis, while chromatographic techniques are standard for its purification and analysis.
The (2S,3S)- and (2R,3R)- stereoisomers of 2,3-butanediol are often produced via microbial fermentation.[9][10] Various bacterial strains, such as Bacillus polymyxa, Klebsiella oxytoca, and engineered Escherichia coli, can convert sugars like glucose into 2,3-butanediol.[6][11] The specific stereoisomer produced depends on the microorganism and the enzymes it employs, such as specific butanediol dehydrogenases.[9][12]
A general protocol for production involves:
-
Culture Preparation: A suitable bacterial strain is grown in a nutrient-rich medium containing a primary carbon source (e.g., glucose).
-
Fermentation: The culture is maintained under controlled conditions (temperature, pH, aeration) in a bioreactor. The bacteria metabolize the glucose, leading to the production of acetoin, a key intermediate.
-
Bioconversion: Acetoin is then reduced to 2,3-butanediol by the enzyme acetoin reductase or butanediol dehydrogenase.[11]
-
Extraction and Purification: After fermentation, the 2,3-butanediol must be separated from the fermentation broth. A common lab- and industrial-scale method involves liquid-liquid extraction coupled with rectification.[13] A patented method describes using n-butanol as an extraction solvent to achieve a product purity of over 98%.[13]
Gas chromatography (GC) is a standard and robust method for the quantitative analysis of 2,3-butanediol in various matrices, including fermentation broths.[14][15]
Principle: The sample is vaporized and injected onto a GC column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A detector measures the quantity of each component as it elutes from the column.
Sample Preparation Protocol (General):
-
Centrifugation: Centrifuge the sample (e.g., fermentation broth) to pellet cells and other solids (e.g., 10,000 xg for 20 minutes).[15]
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[15]
-
Extraction (if necessary): For complex matrices or to concentrate the analyte, a liquid-liquid extraction may be performed. One method involves mixing the aqueous sample with n-butanol and adding anhydrous potassium carbonate to salt out the diol into the organic phase.[16]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC instrument.[15]
Example GC Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., wax-type columns).
-
Injector Temperature: 260 °C[15]
-
Oven Program: Start at 40 °C, hold for 1 min, then ramp at 10 °C/min to 200 °C and hold.[15]
-
Detector: Flame Ionization Detector (FID) is commonly used.
-
Quantification: The concentration of 2,3-butanediol is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.
Visualized Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of key processes relevant to this compound.
This diagram illustrates a typical workflow for a research professional sourcing and verifying the quality of this compound for laboratory use.
This diagram outlines the core biochemical steps in the production of 2,3-butanediol from glucose through the butanediol fermentation pathway.
References
- 1. (2S,3S)-(+)-2,3-Butanediol, 99% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Sigma Aldrich (2S,3S)-(+)-2,3-Butanediol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. 19132-06-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. (2S,3S)-(+)-2,3-butane diol, 19132-06-0 [thegoodscentscompany.com]
- 7. chembk.com [chembk.com]
- 8. (+)-2,3-Butanediol | C4H10O2 | CID 439888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 11. chemcess.com [chemcess.com]
- 12. researchgate.net [researchgate.net]
- 13. CN101735012B - Method for separating and extracting 2,3-butanediol - Google Patents [patents.google.com]
- 14. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
The Stereoisomers of Butane-2,3-diol: A Technical Guide to Their Discovery, History, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of the stereoisomers of butane-2,3-diol, a molecule of significant interest in various scientific and industrial fields. This document provides a comprehensive overview of the historical context of their discovery, detailed experimental protocols for their synthesis and analysis, and a summary of key quantitative data.
Introduction to Butane-2,3-diol Isomers
Butane-2,3-diol, a four-carbon diol, exists as three distinct stereoisomers due to the presence of two chiral centers at carbons 2 and 3. These isomers are the enantiomeric pair (2R,3R)-(-)-butane-2,3-diol and (2S,3S)-(+)-butane-2,3-diol, and the achiral meso form, (2R,3S)-butane-2,3-diol.[1] The unique properties of each isomer have led to their application in the synthesis of chiral compounds, as precursors for polymers and as potential biofuels.[2]
Historical Discovery and Key Milestones
The journey of discovering and understanding the isomers of butane-2,3-diol is intertwined with the early advancements in microbiology and stereochemistry.
-
Early 20th Century - The Dawn of Microbial Production: The story begins with the work of Arthur Harden and William John Young , who, in the early 1900s, were investigating the products of bacterial fermentation. In 1906, Harden and Walpole reported the production of 2,3-butanediol from the fermentation of glucose by Bacterium lactis aerogenes (now known as Klebsiella pneumoniae).[3] Their product was found to be optically inactive, which suggested the presence of the meso isomer or a racemic mixture of the dextro and levo forms.
-
1912 - Unveiling the Isomers: The distinct isomers began to be more clearly delineated in the following years. In 1912, Donker also investigated the microbial synthesis of 2,3-butanediol, contributing to the growing body of knowledge on its production by various bacteria.[4]
-
Mid-20th Century - Stereospecific Production: A significant breakthrough came with the discovery that different bacterial species produce different isomers of 2,3-butanediol. It was observed that fermentation of carbohydrates by Bacillus polymyxa (now Paenibacillus polymyxa) predominantly yields the levorotatory (2R,3R)-(-)-2,3-butanediol.[3] In contrast, as established by Harden and Walpole's earlier work, Klebsiella pneumoniae primarily produces the meso form.[3] Serratia marcescens is another bacterium known to produce a mixture of isomers, including the meso and dextrorotatory forms.
Physicochemical Properties of Butane-2,3-diol Isomers
The stereochemical differences between the isomers of butane-2,3-diol give rise to distinct physical properties, which are crucial for their separation and characterization.
| Property | (2R,3R)-(-)-Butane-2,3-diol | (2S,3S)-(+)-Butane-2,3-diol | (2R,3S)-meso-Butane-2,3-diol |
| Synonyms | levo-2,3-Butanediol | dextro-2,3-Butanediol | meso-2,3-Butylene glycol |
| CAS Number | 24347-58-8 | 19132-06-0 | 5341-95-7 |
| Molecular Formula | C₄H₁₀O₂ | C₄H₁₀O₂ | C₄H₁₀O₂ |
| Molar Mass | 90.12 g/mol | 90.12 g/mol | 90.12 g/mol |
| Boiling Point | ~180-182 °C | ~180-182 °C | ~183-184 °C |
| Melting Point | ~19 °C | ~19 °C | ~34 °C |
| Specific Rotation (neat) | -13.3° | +13.3° | 0° (optically inactive) |
| Density (g/mL at 20°C) | ~0.987 | ~0.987 | ~1.004 |
Synthesis of Butane-2,3-diol Isomers
Both biological and chemical methods have been developed for the synthesis of the different stereoisomers of butane-2,3-diol.
Biological Synthesis (Fermentation)
Microbial fermentation remains a primary route for the production of butane-2,3-diol isomers. The stereochemical outcome is highly dependent on the microorganism and the specific enzymes it possesses.
Biosynthetic Pathway:
The general biosynthetic pathway for 2,3-butanediol in bacteria starts from pyruvate, a key intermediate in glycolysis.
Caption: General biosynthetic pathway of butane-2,3-diol from pyruvate in bacteria.
The stereospecificity of the final product is determined by the butanediol dehydrogenase (BDH) enzymes present in the microorganism. Different BDHs exhibit specificity for the reduction of either (R)- or (S)-acetoin to produce the corresponding (2R,3R)-, (2S,3S)-, or meso-2,3-butanediol.[5]
Experimental Protocol: Fermentative Production of (2R,3R)-(-)-2,3-Butanediol using Paenibacillus polymyxa
-
Inoculum Preparation: A cryopreserved stock of Paenibacillus polymyxa is used to inoculate a sterile seed culture medium containing glucose, yeast extract, and mineral salts. The culture is incubated at 30°C with shaking until it reaches the late exponential growth phase.
-
Fermentation: The main fermentation is carried out in a bioreactor containing a production medium with a higher concentration of glucose, along with other necessary nutrients. The seed culture is aseptically transferred to the bioreactor.
-
Process Control: The pH of the fermentation broth is maintained at a controlled level (typically around 6.5) by the automated addition of an acid or base. The temperature is maintained at 30°C. Aeration and agitation rates are controlled to ensure microaerobic conditions, which favor 2,3-butanediol production.
-
Monitoring: The fermentation is monitored by periodically taking samples to measure cell density (OD at 600 nm), glucose consumption, and the concentration of 2,3-butanediol and other metabolites using HPLC or GC.
-
Harvesting and Extraction: Once the glucose is consumed and 2,3-butanediol production has ceased, the fermentation broth is harvested. The bacterial cells are removed by centrifugation or microfiltration. The supernatant is then subjected to extraction and purification processes to isolate the 2,3-butanediol.
Chemical Synthesis
Chemical synthesis provides an alternative route to the butane-2,3-diol isomers, often allowing for greater control over the stereochemistry.
Synthesis of meso-2,3-Butanediol:
A common method for the synthesis of meso-2,3-butanediol is the reduction of acetoin (3-hydroxy-2-butanone).[6]
Caption: Chemical synthesis of meso-butane-2,3-diol by the reduction of acetoin.
Experimental Protocol: Synthesis of meso-2,3-Butanediol via Reduction of Acetoin
-
Reaction Setup: Acetoin is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: The flask is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise with stirring. The reaction is allowed to proceed for a specified time, typically a few hours, while monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
Quenching and Extraction: The reaction is quenched by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted several times with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude product. The meso-2,3-butanediol can be further purified by distillation or recrystallization.
Enantioselective Synthesis of (2R,3R)- and (2S,3S)-2,3-Butanediol:
Enantioselective synthesis of the chiral isomers often involves the use of chiral catalysts or starting materials. One approach is the stereospecific reduction of diacetyl (2,3-butanedione) using chiral reducing agents or biocatalysts. For example, specific acetoin reductases can be used for the stereospecific synthesis of (2S,3S)-2,3-butanediol.[1]
Separation and Characterization of Isomers
The separation and accurate characterization of the butane-2,3-diol isomers are critical for their use in various applications. Several analytical techniques are employed for this purpose.
Gas Chromatography (GC)
Gas chromatography, particularly with a chiral stationary phase, is a powerful technique for separating the stereoisomers of 2,3-butanediol.
Experimental Protocol: GC Analysis of Butane-2,3-diol Isomers
-
Sample Preparation: A sample of the butane-2,3-diol mixture is diluted in a suitable solvent, such as dichloromethane or methanol. If necessary, derivatization to a more volatile form (e.g., trimethylsilyl ether) can be performed to improve chromatographic performance.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column) is used.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: An initial temperature of 60°C is held for a few minutes, followed by a temperature ramp (e.g., 5°C/min) to a final temperature of around 180°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis: The retention times of the peaks are compared to those of authentic standards of the individual isomers to identify each component. The peak areas are used to quantify the relative amounts of each isomer in the mixture.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another effective method for the separation of enantiomers.
Experimental Protocol: Chiral HPLC Analysis of Butane-2,3-diol Isomers
-
Sample Preparation: The sample is dissolved in the mobile phase.
-
HPLC System: An HPLC system equipped with a UV or refractive index (RI) detector and a chiral stationary phase column (e.g., a polysaccharide-based column) is used.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition is optimized to achieve the best separation.
-
Flow Rate: A constant flow rate of around 1 mL/min is maintained.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 25°C).
-
-
Data Analysis: Similar to GC, the retention times and peak areas are used for identification and quantification of the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and differentiation of the butane-2,3-diol isomers. The different spatial arrangements of the methyl and hydroxyl groups in the isomers lead to distinct chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra.
Polarimetry
Polarimetry is used to measure the optical rotation of the chiral isomers. The specific rotation is a characteristic property that can be used to determine the enantiomeric purity of a sample.
Experimental Protocol: Measurement of Optical Rotation
-
Sample Preparation: A solution of the butane-2,3-diol isomer of a known concentration is prepared in a suitable solvent (e.g., water or ethanol).
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The sample solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light is measured at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Signaling Pathways and Industrial Relevance
The production of 2,3-butanediol is part of the mixed-acid fermentation pathway in many bacteria. The regulation of this pathway is complex and is influenced by factors such as pH, oxygen availability, and the intracellular NADH/NAD⁺ ratio.[7]
Caption: Factors influencing the regulation of butane-2,3-diol synthesis in bacteria.
The ability to produce specific isomers of butane-2,3-diol through microbial fermentation or chemical synthesis has significant industrial implications. The enantiomerically pure forms are valuable chiral building blocks in the pharmaceutical and fine chemical industries. Furthermore, 2,3-butanediol can be converted to other valuable chemicals, such as methyl ethyl ketone (MEK), a solvent and fuel additive, and 1,3-butadiene, a key monomer for synthetic rubber.[2]
Conclusion
The discovery and characterization of the butane-2,3-diol isomers represent a fascinating chapter in the history of science, bridging the fields of microbiology, organic chemistry, and biotechnology. From the early observations of fermentation products to the development of sophisticated analytical techniques and stereoselective synthesis methods, our understanding of these molecules has grown immensely. This technical guide provides a foundational resource for researchers and professionals, offering insights into the rich history and practical methodologies associated with the study of butane-2,3-diol stereoisomers.
References
- 1. Characterization of a stereospecific acetoin(diacetyl) reductase from Rhodococcus erythropolis WZ010 and its application for the synthesis of (2S,3S)-2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 3. Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fvs.com.py [fvs.com.py]
- 7. The regulation of 2,3-butanediol synthesis in Klebsiella pneumoniae as revealed by gene over-expressions and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of (2S,3S)-Butane-2,3-diol: An In-depth Technical Guide
Introduction
(2S,3S)-Butane-2,3-diol is a chiral organic compound with significant applications in chemical synthesis, particularly as a building block for bioactive molecules and as a chiral auxiliary.[1] Its stereochemistry plays a crucial role in its chemical and biological properties, making unambiguous characterization essential. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique to aid researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound.
Spectroscopic Data
The following sections present the characteristic spectroscopic data for this compound in structured tables for easy reference and comparison.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The spectrum of this compound is relatively simple due to the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~3.5 - 3.8 | Multiplet | 2H | CH-OH | Not specified |
| ~2.5 - 3.0 | Broad Singlet | 2H | OH | Not specified |
| ~1.1 - 1.2 | Doublet | 6H | CH₃ | Not specified |
Note: The chemical shifts of the hydroxyl (OH) protons are highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, only two distinct carbon signals are observed.
| Chemical Shift (δ) ppm | Assignment |
| ~70 - 75 | CH-OH |
| ~15 - 20 | CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl (O-H) and C-O stretching vibrations.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2950 - 2850 | Medium to Strong | C-H stretch (alkane) |
| 1260 - 1050 | Strong | C-O stretch |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alcohols, the molecular ion peak is often weak or absent.[3]
| m/z | Relative Intensity (%) | Assignment |
| 90 | Low | [M]⁺ (Molecular Ion) |
| 75 | Moderate | [M - CH₃]⁺ |
| 45 | High | [C₂H₅O]⁺ |
| 43 | Moderate | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4][5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.[5]
2. Instrumentation and Data Acquisition (¹H NMR):
-
Use a 300 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
3. Instrumentation and Data Acquisition (¹³C NMR):
-
Use a spectrometer with a carbon-observe probe.
-
Acquire the ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.[6]
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 128 or more scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[7]
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[8]
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of protons.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]
-
Carefully place a second salt plate on top to create a thin liquid film.[9]
-
Alternatively, for an ATR-FTIR spectrometer, place a single drop of the liquid directly onto the ATR crystal.[10]
2. Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder or the clean ATR crystal.[11]
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[12]
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
3. Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.[1][13][14][15]
Mass Spectrometry (Electron Ionization)
1. Sample Preparation and Introduction:
-
For volatile compounds like this compound, direct injection or gas chromatography (GC) can be used for sample introduction.[16]
-
If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
2. Instrumentation and Data Acquisition:
-
Use a mass spectrometer equipped with an Electron Ionization (EI) source.[16]
-
Set the ionization energy to the standard 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
-
If using GC-MS, the mass spectrometer will acquire spectra as the compound elutes from the GC column.
3. Data Analysis:
-
Identify the molecular ion peak ([M]⁺), if present.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.[17][18]
-
Compare the obtained mass spectrum with library spectra for confirmation.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral organic compound such as this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. Dissertation or Thesis | Methods to detect volatile organic compounds using selected-ion chemical ionization mass spectrometry | ID: 44558f41x | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. tofwerk.com [tofwerk.com]
- 4. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. bhu.ac.in [bhu.ac.in]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 17. mass spectrum of butane C4H10 CH3CH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of n-butane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes and Protocols for the Stereospecific Synthesis of (2S,3S)-Butane-2,3-diol
Introduction
(2S,3S)-Butane-2,3-diol is a chiral vicinal diol with significant applications as a valuable building block in the asymmetric synthesis of pharmaceuticals and other fine chemicals.[1][2] Its specific stereochemistry makes it a crucial precursor for creating chiral ligands and other complex molecules with high enantiomeric purity.[1] This document provides detailed application notes and protocols for the stereospecific synthesis of this compound, primarily focusing on efficient and environmentally benign biocatalytic methods.
Core Application: Chiral Building Block in Asymmetric Synthesis
This compound serves as a C2-symmetric chiral precursor. A notable application is in the synthesis of the (S,S)-QuinoxP* ligand, which, when complexed with transition metals like rhodium, acts as a highly effective catalyst for asymmetric hydrogenation reactions.[1] These reactions are fundamental in the production of chiral pharmaceutical intermediates.
Quantitative Data Summary
The following table summarizes the quantitative data from various biocatalytic approaches for the synthesis of this compound.
| Substrate | Biocatalyst | Concentration of (2S,3S)-2,3-diol (g/L) | Stereoisomeric Purity (%) | Yield (%) | Reference |
| meso-2,3-butanediol | Whole-cell biocatalysis with co-expressed (2S,3S)-2,3-BDH and FDH | 38.41 | 98.03 | - | [3] |
| 60 g/L meso-2,3-butanediol | Synchronous catalysis with two biocatalysts | 44.03 | 77.87 | - | [4] |
| 20 g/L meso-2,3-butanediol | Synchronous catalysis with two biocatalysts | 18.04 | 96.26 | - | [4] |
| 40 g/L meso-2,3-butanediol | Synchronous catalysis with two biocatalysts | 38.41 | 98.03 | - | [4] |
| Diacetyl | Engineered E. coli with (2S,3S)-2,3-BDH and FDH (fed-batch) | 31.7 | >99 | 89.8 | [2] |
| Diacetyl | Whole-cell biocatalyst over-expressing meso-2,3-BDH (fed-batch) | 26.8 | >99 | - | [4] |
| Glucose | Metabolic engineered E. coli | 2.2 | 95.0 | - | [4] |
BDH: Butanediol Dehydrogenase, FDH: Formate Dehydrogenase
Experimental Workflow
The overall experimental workflow for the biocatalytic synthesis of this compound from meso-2,3-butanediol is depicted below.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the biocatalytic synthesis of this compound.
Protocol 1: Preparation of Whole-Cell Biocatalyst
This protocol describes the preparation of an engineered E. coli whole-cell biocatalyst co-expressing (2S,3S)-2,3-butanediol dehydrogenase (BDH) and formate dehydrogenase (FDH) for co-factor regeneration.
1. Strain Cultivation:
- Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid maintenance.
- Incubate overnight at 37°C with shaking at 200 rpm.
- Transfer the overnight culture to 500 mL of fresh LB medium in a 2 L flask and grow at 37°C with shaking.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM when the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Continue to incubate at a lower temperature (e.g., 25°C) for an additional 12-16 hours to allow for protein expression.
2. Cell Harvesting:
- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
- The resulting wet cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -20°C.
Protocol 2: Whole-Cell Biotransformation of meso-2,3-butanediol
This protocol outlines the bioconversion of meso-2,3-butanediol to this compound using the prepared whole-cell biocatalyst.
1. Reaction Setup:
- Prepare a reaction mixture in a suitable vessel (e.g., a 250 mL flask or a 5 L bioreactor). The reaction mixture should contain:
- meso-2,3-butanediol (substrate) at a concentration of 20-60 g/L in a phosphate buffer (50 mM, pH optimized around 6.0-7.0).
- Formate (e.g., sodium formate) as a co-substrate for NADH regeneration, typically in a 1.5 to 2-fold molar excess relative to the substrate.
- Add the prepared whole-cell biocatalyst to the reaction mixture. The optimal wet cell weight (WCW) should be determined empirically but can start around 50 g/L.
2. Biotransformation:
- Incubate the reaction mixture at an optimized temperature, typically between 30-37°C, with gentle agitation.
- Monitor the pH of the reaction and adjust as necessary to maintain the optimal range for the enzymes.
- Take samples periodically to monitor the consumption of the substrate and the formation of the product.
3. Reaction Monitoring and Analysis:
- Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- A chiral GC column is necessary to determine the stereoisomeric purity of the produced 2,3-butanediol.
- The reaction is considered complete when the substrate concentration plateaus.
Protocol 3: Downstream Processing and Purification
This protocol describes the recovery and purification of this compound from the reaction mixture.
1. Biomass Removal:
- Separate the whole-cell biocatalyst from the reaction mixture by centrifugation at 10,000 x g for 15 minutes or through microfiltration.
2. Product Purification:
- The supernatant containing the product can be purified using methods such as:
- Distillation: Due to the relatively high boiling point of 2,3-butanediol (177-182°C), vacuum distillation is recommended to prevent degradation.
- Solvent Extraction: Extraction with a suitable organic solvent followed by evaporation of the solvent.
- Chromatography: For high-purity applications, column chromatography may be employed.
3. Final Product Characterization:
- Confirm the identity and purity of the final product using analytical techniques such as NMR, GC-MS, and chiral HPLC to verify the high stereoisomeric excess. The optical rotation can be measured using a polarimeter.
Signaling Pathway and Logical Relationships
The biocatalytic conversion involves a key enzymatic step and a crucial cofactor regeneration cycle.
The stereospecific synthesis of this compound is effectively achieved through biocatalytic methods, offering high stereoselectivity and yields under mild reaction conditions. The use of whole-cell biocatalysts with engineered pathways for cofactor regeneration simplifies the process and enhances its efficiency. The provided protocols offer a framework for researchers and drug development professionals to produce this valuable chiral intermediate for various applications in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from meso-2,3-Butanediol Using Whole-Cell Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from meso-2,3-Butanediol Using Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Production of (2S,3S)-Butane-2,3-diol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the microbial production of (2S,3S)-butane-2,3-diol, a valuable chiral chemical with applications in the synthesis of pharmaceuticals, liquid crystals, and other fine chemicals. The focus is on production using key microbial strains, including fermentation, downstream processing, and analytical quantification.
Introduction
This compound is one of the three stereoisomers of 2,3-butanediol. Its microbial production offers a promising and sustainable alternative to chemical synthesis. Several microorganisms, notably species of Klebsiella, Bacillus, and Enterobacter, are known to produce 2,3-butanediol. Through metabolic engineering and optimization of fermentation conditions, it is possible to achieve high titers and stereoselectivity for the desired (2S,3S) isomer.
Data Presentation
The following table summarizes quantitative data from various studies on the microbial production of 2,3-butanediol, with a focus on strains capable of producing the (2S,3S) stereoisomer.
| Microorganism | Strain | Fermentation Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | KCTC 2242 (Engineered) | Fed-batch | Glucose | 101.53 | - | 2.54 | [1] |
| Klebsiella pneumoniae | SDM | Fed-batch (constant residual glucose) | Glucose | 150 | - | 4.21 | [2][3] |
| Klebsiella pneumoniae | ΔwabG ΔldhA ΔpflB | Flask cultivation | Glucose | - | 0.461 | - | [4] |
| Klebsiella pneumoniae | (Engineered) | Fed-batch | Glucose | 91 | 0.45 | 1.62 | |
| Klebsiella oxytoca | M1 (Engineered) | Fed-batch | Glucose | 142.5 | 0.42 | 1.47 | [5] |
| Bacillus subtilis | CS13 | Fed-batch | Sucrose | 132.4 | 0.45 | 2.45 | [6] |
| Bacillus subtilis | GD5 | Fed-batch | Sucrose | 42.31 | 0.52 | 0.33 | [7][8] |
| Enterobacter aerogenes | SUMI014 | Fed-batch with acetate addition | Glucose | 126.10 | 0.38 | 2.10 | [9][10] |
Metabolic Pathway for this compound Production
The biosynthesis of this compound from glucose in microorganisms like Klebsiella pneumoniae involves a series of enzymatic reactions. The key steps include the conversion of pyruvate to α-acetolactate, followed by decarboxylation to acetoin, and finally, the stereospecific reduction of acetoin to this compound by butanediol dehydrogenase.
Experimental Workflow
The overall experimental workflow for the microbial production of this compound encompasses strain selection and engineering, fermentation, downstream processing, and product analysis.
Experimental Protocols
I. Microbial Strain and Culture Conditions
This protocol is based on methodologies for Klebsiella pneumoniae.
1. Strain:
-
Klebsiella pneumoniae (e.g., KCTC 2242 or a metabolically engineered derivative).
2. Media:
-
Seed Culture Medium (per liter):
-
5 g yeast extract
-
10 g tryptone
-
10 g NaCl
-
-
Fermentation Medium (defined medium, per liter): [5][11]
-
13.7 g K₂HPO₄
-
2 g KH₂PO₄
-
3.3 g (NH₄)₂HPO₄
-
6.6 g (NH₄)₂SO₄
-
0.25 g MgSO₄·7H₂O
-
0.05 g FeSO₄·7H₂O
-
0.01 g MnSO₄·H₂O
-
0.01 g CaCl₂·2H₂O
-
0.001 g ZnSO₄·7H₂O
-
0.05 g EDTA
-
Glucose as the carbon source (initial concentration typically 40-60 g/L).
-
-
For enhanced growth and production, the defined medium can be supplemented with 5 g/L yeast extract and 10 g/L casamino acids.[5]
3. Inoculum Preparation: a. Inoculate a single colony of K. pneumoniae into 5 mL of seed culture medium in a 50 mL tube. b. Incubate at 37°C with shaking at 200 rpm for 12-16 hours. c. Transfer the seed culture to a larger volume of fermentation medium (typically a 10% v/v inoculation) for the main fermentation.
II. Fed-Batch Fermentation
1. Bioreactor Setup:
-
Use a suitable bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO).
-
Sterilize the bioreactor containing the fermentation medium.
2. Fermentation Parameters:
-
Temperature: Maintain at 37°C.
-
pH: Control at 6.0 using a neutralizing agent such as NaOH or KOH.[5][11]
-
Agitation: Start at a moderate speed (e.g., 300 rpm) and can be increased to maintain DO.
-
Aeration: Supply filtered air at a rate of, for example, 1 vvm (volume of air per volume of medium per minute).
3. Fed-Batch Strategy: a. Start the fermentation in batch mode. b. When the initial glucose is nearly consumed (e.g., below 10 g/L), start the feeding of a concentrated glucose solution (e.g., 600 g/L). c. Maintain the glucose concentration in the bioreactor at a low level (e.g., 5-20 g/L) to avoid substrate inhibition. d. Continue the fed-batch fermentation for 48-72 hours, collecting samples periodically for analysis.
III. Downstream Processing: Purification of this compound
This protocol describes a method combining alcohol precipitation and vacuum distillation.[12][13]
1. Cell Removal: a. Harvest the fermentation broth. b. Centrifuge the broth at 8,000 x g for 15 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm filter to obtain a cell-free broth.
2. Concentration: a. Concentrate the cell-free broth using a vacuum evaporator at 50°C and 50 mbar vacuum pressure until the 2,3-butanediol concentration reaches approximately 500 g/L.[12][13]
3. Alcohol Precipitation of Impurities: a. To the concentrated broth, add isopropanol (or ethanol) in a 1:3 (v/v) ratio (concentrate:alcohol). b. Mix thoroughly and allow the mixture to stand at 4°C for at least 4 hours to precipitate organic acids and salts. c. Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the precipitates. d. Carefully decant the supernatant containing the 2,3-butanediol.
4. Vacuum Distillation: a. Subject the supernatant from the previous step to vacuum distillation to separate the 2,3-butanediol from the alcohol and residual water. b. Due to the high boiling point of 2,3-butanediol (approx. 180°C), a high vacuum is required to lower the boiling temperature and prevent degradation.
IV. Analytical Methods
1. Quantification of 2,3-Butanediol by HPLC: [14][15][16]
-
Sample Preparation: a. Take a sample from the fermentation broth. b. Centrifuge at 13,000 x g for 5 minutes to remove cells. c. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System:
-
Analysis: a. Inject the prepared sample into the HPLC system. b. Quantify the 2,3-butanediol concentration by comparing the peak area to a standard curve prepared with known concentrations of pure 2,3-butanediol.
2. Stereoisomer Analysis of 2,3-Butanediol by GC-MS: [17][18][19]
-
Sample Preparation (Salting-out Extraction): [17][18] a. To 10 mL of the sample, add an internal standard and a salting-out agent like K₂CO₃. b. Extract with an organic solvent (e.g., ethyl ether). c. Collect the organic phase and concentrate it under a stream of nitrogen. d. Re-dissolve the residue in a small volume of the solvent for injection.
-
GC-MS System:
-
Column: A chiral capillary column suitable for separating stereoisomers (e.g., a cyclodextrin-based column).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature gradient to separate the isomers (e.g., start at 40°C, ramp up to 200°C).
-
Detector: Mass Spectrometer (MS).
-
-
Analysis: a. Inject the prepared sample into the GC-MS system. b. Identify the stereoisomers based on their retention times compared to pure standards of (2S,3S)-, (2R,3R)-, and meso-2,3-butanediol. c. Quantify the relative amounts of each stereoisomer by integrating the peak areas.
References
- 1. Enhanced 2,3-butanediol production in recombinant Klebsiella pneumoniae via overexpression of synthesis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced 2,3-butanediol production by Klebsiella pneumoniae SDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
- 12. daneshyari.com [daneshyari.com]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 17. oiv.int [oiv.int]
- 18. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 19. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2S,3S)-Butane-2,3-diol in Biotechnology
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S,3S)-Butane-2,3-diol, an optically active stereoisomer of 2,3-butanediol (2,3-BDO), is a valuable chiral platform chemical with significant applications in biotechnology and chemical synthesis.[1][2] Unlike its meso and (2R,3R) counterparts, the (2S,3S) form offers specific stereochemistry crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.[2][3] Produced through microbial fermentation, this vicinal diol serves as a versatile building block and a precursor to a range of high-value chemicals and biofuels.[4][5][6] Its bio-based production aligns with the growing demand for sustainable and environmentally friendly chemical processes.[6][7]
These notes provide an overview of the key biotechnological applications of this compound, with detailed protocols for its production and conversion.
Application 1: Chiral Building Block in Asymmetric Synthesis
The defined stereochemistry of this compound makes it an excellent chiral auxiliary and starting material for asymmetric synthesis.[1][3] Its two chiral centers can be leveraged to control the stereochemical outcome of chemical reactions, ensuring the production of specific enantiomers, which is critical in drug development where different enantiomers can have vastly different biological activities.[2]
Key Uses:
-
Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis.
-
Precursor for Pharmaceuticals: Serves as an intermediate in the synthesis of complex, optically active pharmaceutical ingredients.[2]
-
Development of Novel Materials: Its specific configuration can be used to create polymers and specialty esters with unique physical properties.[2][8]
Application 2: Precursor for High-Value Chemicals and Biofuels
This compound is a platform chemical that can be efficiently converted into other valuable compounds through biocatalytic or chemical processes.[4][9] This versatility enhances its economic attractiveness as a product of microbial fermentation.
Key Conversion Products:
-
(3S)-Acetoin: A valuable chiral intermediate produced by the stereospecific oxidation of (2S,3S)-2,3-diol.[10][11] Acetoin is used as a flavor and fragrance compound and as a building block in chemical synthesis.[4][12]
-
Methyl Ethyl Ketone (MEK): Produced via dehydration of 2,3-BDO, MEK is a widely used industrial solvent and a potential fuel additive.[13][14][15]
-
1,3-Butadiene: A key monomer for the production of synthetic rubber.[4][13] The conversion of bio-based 2,3-BDO to 1,3-butadiene offers a renewable alternative to petroleum-based production.[6]
-
Biofuels: Through processes like dehydration, carbon chain extension, and hydrogenation, 2,3-BDO can be converted into C8-C16 alkanes, which are suitable for use as bio-jet fuels.[4][13][16]
Application 3: Whole-Cell Biocatalysis and Production
The microbial production of optically pure (2S,3S)-2,3-diol is a significant biotechnological application. Metabolic engineering strategies are employed to develop microbial strains that can produce this specific stereoisomer at high titers and purity from renewable feedstocks like glucose.[17] Furthermore, whole-cell biocatalysts are used for the stereospecific conversion of other 2,3-BDO isomers (like meso-2,3-BDO) into the desired (2S,3S) form or its derivatives.[10][11]
Metabolic Pathway for 2,3-Butanediol Production
The biosynthesis of 2,3-BDO stereoisomers in microorganisms typically starts from pyruvate, a central metabolite from glycolysis. The distribution of different isomers—(2S,3S), (2R,3R), and meso—is determined by the stereospecificity of the butanediol dehydrogenase (BDH) enzymes present in the host organism.[18][19]
References
- 1. Buy this compound | 19132-06-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microbial production of 2,3-butanediol for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotechnological production of 2,3-butanediol--current state and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial 2,3-butanediol production: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from meso-2,3-Butanediol Using Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from meso-2,3-Butanediol Using Whole-Cell Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient bioconversion of 2,3-butanediol into acetoin using Gluconobacter oxydans DSM 2003 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production [ideas.repec.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
Application Notes and Protocols for the Enzymatic Resolution of (2S,3S)-Butane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of (2S,3S)-butane-2,3-diol through enzymatic kinetic resolution. Enantiomerically pure this compound is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The protocols herein describe the use of commercially available lipases, such as Candida antarctica lipase B (CALB), for the enantioselective acylation of 2,3-butanediol stereoisomeric mixtures. Detailed methodologies for the enzymatic reaction, purification of the desired diol, and analysis of enantiomeric purity by chiral High-Performance Liquid Chromatography (HPLC) are provided.
Introduction
Butane-2,3-diol possesses two chiral centers, resulting in three stereoisomers: (2R,3R)-butane-2,3-diol, this compound, and meso-2,3-butanediol. The enantiomerically pure forms, particularly this compound, are highly sought-after precursors in asymmetric synthesis.[1] Traditional chemical methods for obtaining single enantiomers often involve complex and costly procedures. Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative. This method utilizes the ability of enzymes, such as lipases, to preferentially catalyze the reaction of one enantiomer in a racemic or diastereomeric mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate.
Lipases, particularly Candida antarctica lipase B (CALB), are robust and versatile biocatalysts for the resolution of alcohols through esterification, transesterification, or hydrolysis reactions.[2] In the context of 2,3-butanediol, lipases can be employed to selectively acylate the (2R,3R)- or meso-isomers, leaving the desired (2S,3S)-enantiomer unreacted and thus enabling its purification.
Principle of Enzymatic Resolution
The enzymatic resolution of a stereoisomeric mixture of 2,3-butanediol via acylation is based on the differential reaction rates of the isomers with an acyl donor in the presence of a lipase. The enzyme's chiral active site accommodates one stereoisomer more readily than the others, leading to its preferential acylation.
In a typical scenario involving a mixture of (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol, a lipase can selectively acylate the (2R,3R)- and meso-isomers. This leaves the (2S,3S)-2,3-butanediol largely unreacted. The resulting mixture contains the acylated diols and the unreacted, enantiomerically enriched (2S,3S)-2,3-butanediol. Subsequent separation of the unreacted diol from its esterified counterparts yields the purified (2S,3S)-enantiomer.
Quantitative Data Summary
The efficiency of the enzymatic resolution is evaluated based on the conversion rate, enantiomeric excess (e.e.) of the product, and the overall yield. The following table summarizes representative data for the enzymatic production and resolution of 2,3-butanediol stereoisomers.
| Enzyme/Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric/Diastereomeric Purity (%) | Yield (%) | Reference |
| Whole-cell biocatalyst (E. coli co-expressing (2S,3S)-2,3-BDH and FDH) | (3S)-Acetoin | (2S,3S)-2,3-Butanediol | >95 | 98.03 (stereoisomeric purity) | ~95.5 | [3] |
| Synchronous catalysis with two whole-cell biocatalysts | meso-2,3-Butanediol (40 g/L) | (2S,3S)-2,3-Butanediol | ~96 | 98.03 (stereoisomeric purity) | ~96 | [3] |
Experimental Protocols
Protocol for Enzymatic Resolution of a Stereoisomeric Mixture of 2,3-Butanediol
This protocol describes the kinetic resolution of a commercially available mixture of d,l- and meso-2,3-butanediol using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Mixture of (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., tert-butyl methyl ether (TBME) or hexane)
-
Molecular sieves (4 Å)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer with temperature control
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried reaction vessel containing molecular sieves, add the 2,3-butanediol stereoisomeric mixture (1.0 g) and anhydrous solvent (20 mL).
-
Add vinyl acetate (2-3 molar equivalents relative to the diol).
-
Add immobilized Candida antarctica lipase B (e.g., 100 mg).
-
Seal the vessel and place it on an orbital shaker or magnetic stirrer at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess of the unreacted alcohol.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent (e.g., ethyl acetate) to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to obtain the crude product mixture containing acylated diols and unreacted (2S,3S)-2,3-butanediol.
Protocol for Purification of this compound
The unreacted this compound can be separated from the more nonpolar acylated diols by column chromatography.
Materials:
-
Crude product mixture from the enzymatic resolution
-
Silica gel (for column chromatography)
-
Solvent system for chromatography (e.g., hexane/ethyl acetate gradient)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with a low polarity mixture like 9:1 hexane/ethyl acetate).
-
Dissolve the crude product mixture in a minimal amount of the initial chromatography solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the solvent system, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate).
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
The acylated, more nonpolar diols will elute first, followed by the unreacted, more polar (2S,3S)-2,3-butanediol.
-
Combine the fractions containing the pure (2S,3S)-2,3-butanediol.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Protocol for Chiral HPLC Analysis of 2,3-Butanediol Stereoisomers
This protocol provides a general method for the analysis of 2,3-butanediol stereoisomers to determine the enantiomeric excess of the purified this compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector if derivatized).
-
Chiral stationary phase (CSP) column suitable for the separation of diols (e.g., a cyclodextrin-based or polysaccharide-based column).
-
HPLC-grade mobile phase solvents (e.g., hexane and isopropanol or ethanol).
-
Standards of the individual 2,3-butanediol stereoisomers (if available) for peak identification.
Procedure:
-
Method Development (if necessary):
-
Consult the column manufacturer's guidelines for initial mobile phase conditions.
-
A typical mobile phase for normal-phase chiral separation of diols is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the stereoisomers.
-
-
Sample Preparation:
-
Dissolve a small amount of the purified (2S,3S)-2,3-butanediol in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to each stereoisomer based on the retention times of the standards (if used) or by comparing the chromatogram of the starting material and the final product.
-
Calculate the enantiomeric excess (e.e.) of the (2S,3S)-isomer using the following formula: e.e. (%) = [ (Area of (2S,3S) peak - Area of (2R,3R) peak) / (Area of (2S,3S) peak + Area of (2R,3R) peak) ] x 100
-
Logical Relationships in Enzymatic Resolution
The success of an enzymatic kinetic resolution is governed by several interconnected factors. The enantioselectivity of the enzyme is a key determinant of the achievable enantiomeric excess of the product.
Conclusion
Enzymatic kinetic resolution is a powerful and efficient method for the purification of this compound from a mixture of its stereoisomers. The use of commercially available lipases, such as Candida antarctica lipase B, provides a practical and scalable approach for obtaining this valuable chiral intermediate. The protocols outlined in this document offer a comprehensive guide for researchers and professionals in the field of drug development and fine chemical synthesis to implement this methodology in their laboratories. Careful optimization of reaction conditions and appropriate analytical techniques are crucial for achieving high enantiomeric purity and yield of the desired product.
References
Application Notes and Protocols for Optimal (2S,3S)-Butane-2,3-diol Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2S,3S)-Butane-2,3-diol (BDO) is a specific stereoisomer of the C4 platform chemical, 2,3-butanediol.[1] This chiral diol is a valuable building block in the synthesis of pharmaceuticals, liquid crystals, and other fine chemicals. Microbial fermentation offers an environmentally friendly and highly specific route to produce optically pure (2S,3S)-BDO, bypassing the challenges of producing specific stereoisomers through chemical synthesis.[2][3] This document provides a detailed overview of the optimal fermentation conditions and standardized protocols for maximizing the yield of this compound using various microbial systems.
Key Fermentation Parameters for (2S,3S)-BDO Production
The production of (2S,3S)-BDO is highly dependent on the choice of microorganism and the precise control of several key environmental and nutritional parameters. Among various producers, species like Klebsiella pneumoniae and Klebsiella oxytoca are well-regarded for their efficiency in producing meso- and (2S,3S)-BDO isomers from glucose.[4]
pH Control
The pH of the fermentation medium is a critical factor that influences enzyme activity and the direction of metabolic pathways.[5]
-
Optimal Range: A slightly acidic to neutral pH, typically between 5.5 and 6.5 , is optimal for BDO production in Klebsiella species.[5] For instance, a pH of 6.0 was found to be ideal for Klebsiella sp. Zmd30.[6]
-
Control Strategy: Maintaining a constant pH is crucial, as values above 7.0 can lead to the formation of unwanted by-products and lower BDO yields.[5] Some advanced strategies, such as two-stage pH control (e.g., an initial phase at 7.5 for growth, followed by a shift to 6.5 for production), have been investigated to enhance yields.[5] In some cases, allowing the pH to fluctuate within a controlled range has also shown promise.[7][8]
Temperature
Temperature directly affects microbial growth rates and enzyme kinetics.
-
Optimal Range: Most high-efficiency BDO-producing strains are mesophilic, with an optimal temperature range of 30°C to 37°C .[5][9] For example, fermentations with Klebsiella oxytoca M1 are typically conducted at 30°C.[9]
-
Considerations: While some thermophilic bacteria like Geobacillus sp. can produce BDO at higher temperatures (45-55°C), this is less common for targeted (2S,3S)-BDO production and may favor different isomer profiles.[10][11]
Aeration and Agitation
Oxygen supply is one of the most influential parameters, as it dictates the cellular redox balance (NADH/NAD+ ratio) and carbon flux distribution.
-
Two-Stage Strategy: A commonly employed strategy involves two distinct phases.[5]
-
High Aeration (Growth Phase): Higher agitation (e.g., 400 rpm) and aeration rates (e.g., >1.0 vvm) are used initially to promote rapid biomass accumulation.[5][9]
-
Low Aeration (Production Phase): Oxygen is then limited in the second stage to favor the metabolic shift towards BDO production, which is a more reductive pathway.[5]
-
-
Impact on Yield: High agitation rates can stimulate cell growth but may lead to the accumulation of by-products like acetoin and acetate, thereby decreasing the final BDO yield.[5][9] Conversely, low agitation favors the conversion of intermediates to BDO.[5]
Carbon and Nitrogen Sources
The choice of substrate is fundamental for an efficient and economical fermentation process.
-
Carbon Source: Glucose is the most widely used and effective carbon source for producing (2S,3S)-BDO with Klebsiella species.[4] Other substrates like sucrose, xylose, and crude glycerol can also be utilized.[5][12][13] It is critical to note that the carbon source can influence the stereochemistry of the product; for example, K. pneumoniae tends to produce (2R,3R)-BDO from glycerol but (2S,3S)- and meso-BDO from glucose.[4]
-
Nitrogen Source: Complex nitrogen sources, such as yeast extract, peptone, and casamino acids, have been shown to significantly enhance the specific production and yield of BDO.[9][14]
Data Presentation: Fermentation Conditions and Performance
The following tables summarize the optimal parameters and resulting performance metrics from various studies.
Table 1: Summary of Optimal Fermentation Parameters for High BDO Yield
| Microorganism | pH | Temperature (°C) | Aeration/Agitation Strategy | Carbon Source | Nitrogen Source | Reference |
|---|---|---|---|---|---|---|
| Klebsiella oxytoca M1 | 6.0 | 30 | 1.0 vvm; 300-400 rpm | Glucose | Yeast Extract, Casamino Acid | [9] |
| Klebsiella sp. Zmd30 | 6.0 | Not Specified | Not Specified | Glucose | Not Specified | [6] |
| Klebsiella pneumoniae | 5.5 - 6.5 | 37 | Two-stage aeration recommended | Sucrose, Glucose | Not Specified | [5] |
| Raoultella ornithinolytica B6 | 7.0 | 25 | Not Specified | Glucose | Not Specified | [15] |
| Bacillus licheniformis | 6.23 | 37.8 | 3.68 vvm | Glucose | Yeast Extract, Tryptone |[16] |
Table 2: Comparative Performance of BDO Fermentation under Optimized Conditions
| Microorganism | Fermentation Mode | Key Condition(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|---|
| Klebsiella oxytoca M1 (Engineered) | Fed-Batch | 400 rpm agitation | 118.5 | 0.34 | Not Specified | [9] |
| Klebsiella oxytoca M1 (Parent) | Fed-Batch | 300 rpm agitation | 102.1 | 0.40 | Not Specified | [9] |
| Klebsiella sp. Zmd30 | Fed-Batch | pH 6.0 | 110 | 0.94 (94%) | 0.88 | [6] |
| Klebsiella pneumoniae | Fed-Batch | pH 6.0 | 92.4 | 0.49 (98% theoretical) | 2.1 | [17] |
| Bacillus licheniformis | Batch | Optimized medium, pH 6.23, 37.8°C | 91.23 | 0.488 | 1.94 | [16] |
| Serratia marcescens H30 | Fed-Batch | Optimized medium | 139.92 | Not Specified | Not Specified |[15] |
Experimental Protocols
This section provides standardized methodologies for key experiments in (2S,3S)-BDO production.
Protocol 1: Inoculum Preparation
-
Strain Revival: Aseptically transfer a cryopreserved stock of the desired microorganism (e.g., Klebsiella oxytoca) into 5 mL of sterile Luria-Bertani (LB) or a similar rich medium in a 50 mL tube.
-
First Seed Culture: Incubate the culture at the optimal temperature (e.g., 30°C) with shaking at 200 rpm for 12-16 hours.
-
Second Seed Culture: Transfer the first seed culture into a larger volume of the defined fermentation medium (e.g., 100 mL in a 500 mL flask) to achieve an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Incubation: Incubate the second seed culture under the same conditions until it reaches the mid-to-late exponential growth phase (typically an OD₆₀₀ of 4-6). This culture is now ready to inoculate the bioreactor.
Protocol 2: Fed-Batch Fermentation for (2S,3S)-BDO Production
-
Medium Preparation: Prepare the basal fermentation medium. A typical medium for Klebsiella might contain (per liter): 80-100 g glucose, 5 g yeast extract, 10 g casamino acids, 5 g K₂HPO₄, 1 g (NH₄)₂SO₄, and 0.2 g MgSO₄·7H₂O.[9]
-
Bioreactor Setup: Add the prepared medium to a sterilized bioreactor. Calibrate pH and dissolved oxygen (DO) probes. Set the initial temperature to 30°C and pH to 6.0.[9]
-
Inoculation: Aseptically transfer the prepared inoculum into the bioreactor to achieve a 5-10% (v/v) inoculation volume.
-
Batch Phase (Growth): Start the fermentation with a high agitation speed (e.g., 400 rpm) and aeration rate (e.g., 1.0 vvm) to promote rapid cell growth.[9] Monitor glucose consumption and cell density.
-
Fed-Batch Phase (Production):
-
Once the initial glucose concentration drops significantly (e.g., below 20 g/L), initiate the feeding strategy.
-
Prepare a highly concentrated feeding solution (e.g., 600 g/L glucose with supplemental nitrogen sources).[9]
-
Feed the solution at a controlled rate to maintain the glucose concentration in the bioreactor at a low level (e.g., 10-30 g/L) to avoid substrate inhibition.
-
During this phase, consider reducing the agitation or aeration to create micro-aerobic conditions that favor BDO production.
-
-
pH Control: Throughout the fermentation, maintain the pH at the setpoint (e.g., 6.0) by the automatic addition of a neutralizing agent like 5 N NaOH or 5 N KOH.[9]
-
Sampling: Collect samples periodically (e.g., every 4-6 hours) for analysis.
Protocol 3: Analytical Methods
-
Cell Density: Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer. Correlate OD₆₀₀ to dry cell weight (DCW) using a pre-determined calibration curve.
-
Metabolite Analysis:
-
Centrifuge samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the concentrations of glucose, (2S,3S)-BDO, and major by-products (acetoin, lactate, succinate, acetate, ethanol) using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions (Example): An Aminex HPX-87H column at 60°C, with 5 mM H₂SO₄ as the mobile phase at a flow rate of 0.6 mL/min, and detection via a refractive index (RI) detector.
-
Alternatively, Gas Chromatography (GC) can be used for BDO and acetoin quantification, often providing higher resolution for stereoisomers with a suitable chiral column.
-
Visualizations: Pathways and Workflows
Metabolic Pathway for (2S,3S)-BDO Production
Caption: Metabolic pathway from glucose to this compound.
Experimental Workflow for Fermentation Optimization
Caption: Workflow for optimizing this compound fermentation.
References
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH and fermentation strategies on 2,3-butanediol production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High production of 2,3-butanediol from glycerol by Klebsiella pneumoniae G31 | Semantic Scholar [semanticscholar.org]
- 9. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermophilic fermentation of acetoin and 2,3-butanediol by a novel Geobacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. High production of 2,3-butanediol from biodiesel-derived crude glycerol by metabolically engineered Klebsiella oxytoca M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. High Production of 2,3-Butanediol (2,3-BD) by Raoultella ornithinolytica B6 via Optimizing Fermentation Conditions and Overexpressing 2,3-BD Synthesis Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Downstream Processing of (2S,3S)-Butane-2,3-diol from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recovery and purification of (2S,3S)-butane-2,3-diol (2,3-BDO) from fermentation broth. The following sections outline various downstream processing techniques, including data summaries and step-by-step experimental protocols.
Introduction
This compound is a valuable chiral chemical with wide applications in the chemical, food, pharmaceutical, and fuel industries. Its production through microbial fermentation is a promising and sustainable alternative to chemical synthesis. However, the efficient recovery of high-purity 2,3-BDO from complex fermentation broths remains a significant challenge due to its high boiling point, hydrophilicity, and the presence of various impurities such as residual sugars, proteins, and salts.[1][2] This document details several downstream processing strategies to address these challenges.
Pre-treatment of Fermentation Broth
Prior to the primary separation steps, it is crucial to remove microbial cells and other suspended solids from the fermentation broth. This clarification step prevents fouling in subsequent downstream equipment and improves the efficiency of the purification process.
Protocol 1: Centrifugation and Filtration
-
Centrifugation: Centrifuge the fermentation broth at 8,000-10,000 x g for 15-20 minutes to pellet the microbial cells.
-
Decantation: Carefully decant the supernatant to separate it from the cell pellet.
-
Filtration: Pass the supernatant through a 0.45 µm or 0.22 µm membrane filter to remove any remaining suspended particles and obtain a clarified broth.
Primary Recovery and Concentration Techniques
Several methods can be employed for the initial recovery and concentration of 2,3-BDO from the clarified fermentation broth. The choice of technique often depends on the desired purity, cost-effectiveness, and scalability.
Aqueous Two-Phase Extraction (ATPE)
ATPE is a liquid-liquid extraction technique that utilizes two immiscible aqueous phases to separate target molecules. This method is advantageous due to its mild operating conditions and ability to remove proteins and other macromolecules.[3][4]
| ATPE System | Composition | Partition Coefficient (K) | Recovery Yield (%) | Purity (%) | Reference(s) |
| Isopropanol / (NH₄)₂SO₄ | 34% (w/w) Isopropanol, 20% (w/w) (NH₄)₂SO₄ | 9.9 | 93.7 | Not Specified | [3][5] |
| Ethanol / K₂HPO₄ | 24% (w/w) Ethanol, 25% (w/w) K₂HPO₄ | 28.34 | 98.13 | Not Specified | [4] |
| Butyl Alcohol / K₂HPO₄ | 30% (v/v) Butyl Alcohol, 30% (w/v) K₂HPO₄ | 8.13 | 89.60 | ≥99 (after distillation) | [6] |
| PEG 4000 / K₃PO₄ | 36.22% (w/w) PEG 4000, 4.47% (w/w) K₃PO₄ | Not Specified | 94.5 | Not Specified | [7] |
| Isopropanol / (NH₄)₂SO₄ | 50% (v/v) Isopropanol, 30% (w/v) (NH₄)₂SO₄ | 45.5 | 97.9 | Not Specified | [8] |
-
Preparation of ATPS: In a separation funnel, add the clarified fermentation broth.
-
Addition of Phase-Forming Components: Add isopropanol to a final concentration of 34% (w/w) and ammonium sulfate to a final concentration of 20% (w/w).
-
Mixing and Phase Separation: Shake the mixture vigorously for 5-10 minutes to ensure thorough mixing. Allow the mixture to stand at room temperature until two distinct phases are formed.
-
Phase Collection: Carefully separate and collect the top (isopropanol-rich) phase, which contains the 2,3-BDO. The bottom (salt-rich) phase contains cell debris and proteins.
-
Solvent Recovery (Optional): The isopropanol can be recovered from the top phase by distillation for reuse.
Solvent Extraction
Solvent extraction involves the use of an organic solvent that is immiscible with the aqueous broth to selectively extract 2,3-BDO.
| Solvent | Solvent to Broth Ratio | Extraction Efficiency (%) | Purity (%) | Reference(s) |
| n-Butanol | Not Specified | >74 (single extraction) | >98 (after rectification) | [9] |
| Oleyl Alcohol | Not Specified | ~90 (simulated) | >99 (simulated) | [10][11] |
| 1-Butanol | Not Specified | 81 (with NaCl) | Not Specified | [12] |
| Hexanol | 10 | >90 | Not Specified | [13] |
-
Extraction: Mix the clarified fermentation broth with n-butanol in a suitable extractor.
-
Phase Separation: Allow the mixture to separate into an aqueous phase and an organic (n-butanol) phase enriched with 2,3-BDO.
-
Collection: Collect the organic phase.
-
Rectification: Subject the organic phase to rectification (distillation) to separate the 2,3-BDO from the n-butanol. The n-butanol can be recycled.
Reactive Extraction
Reactive extraction involves a reversible chemical reaction to convert 2,3-BDO into a more easily extractable compound.
-
Reaction: Mix the fermentation broth with n-butyraldehyde. The 2,3-BDO reacts with n-butyraldehyde to form 2-propyl-4,5-dimethyl-1,3-dioxolane.
-
Extraction: The resulting dioxolane is less soluble in the aqueous phase and can be separated.
-
Reverse Reaction: The separated dioxolane is then subjected to a reverse reaction, typically by heating with water or steam, to regenerate the 2,3-BDO and n-butyraldehyde.
-
Purification: The 2,3-BDO is then purified from the mixture, and the n-butyraldehyde is recycled. A purity of 99% with 90% recovery has been reported.[10][11]
High-Purity Purification Techniques
Following the initial recovery and concentration, further purification steps are often necessary to achieve the high purity required for pharmaceutical and other specialized applications.
Distillation
Distillation is a common method for purifying 2,3-BDO, especially after solvent extraction. However, due to the high boiling point of 2,3-BDO (180-184 °C), vacuum distillation is often preferred to reduce energy consumption and prevent thermal degradation.[1][2]
Membrane-Based Separation
Membrane-based techniques such as pervaporation and membrane pertraction offer energy-efficient alternatives to distillation.
| Membrane Technique | Membrane Type | Performance | Reference(s) |
| Vacuum Membrane Distillation | Microporous PTFE | Concentrated 2,3-BDO from 40 g/L to over 430 g/L | [14] |
| Membrane Pertraction | Hydrophobic membrane | BDO extraction rate of 15 g/m²h with hexanol | [13] |
| Pervaporation | PDMS | Can reduce energy input compared to distillation | [11] |
-
Apparatus Setup: Set up a vacuum membrane distillation system with a microporous polytetrafluoroethylene (PTFE) membrane.
-
Feed Circulation: Circulate the pre-concentrated 2,3-BDO solution on one side of the membrane.
-
Vacuum Application: Apply a vacuum to the other side of the membrane.
-
Vapor Permeation: Water vapor will preferentially pass through the hydrophobic membrane, leaving a more concentrated 2,3-BDO solution behind.
-
Condensation and Collection: The water vapor is condensed and collected separately.
Chromatographic Separation
For achieving very high purity, chromatographic methods can be employed. Simulated Moving Bed (SMB) chromatography is a continuous chromatographic technique suitable for large-scale purification.[15]
-
Column Packing: Pack a series of columns with a suitable adsorbent material.
-
System Configuration: Configure the columns in a closed loop with inlet (feed and desorbent) and outlet (extract and raffinate) ports that are periodically shifted in the direction of fluid flow.
-
Operation: Continuously feed the 2,3-BDO solution and a desorbent into the system.
-
Fraction Collection: Continuously collect the purified 2,3-BDO (extract) and the depleted stream (raffinate) from their respective outlet ports.
References
- 1. blogs.anl.gov [blogs.anl.gov]
- 2. bioesep.org [bioesep.org]
- 3. Aqueous two-phase extraction of 2,3-butanediol from fermentation broths by isopropanol/ammonium sulfate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 9. CN101735012B - Method for separating and extracting 2,3-butanediol - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. orochem.com [orochem.com]
Application Notes and Protocols for (2S,3S)-Butane-2,3-diol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2S,3S)-butane-2,3-diol as a chiral auxiliary in asymmetric synthesis. This C2-symmetric diol offers a cost-effective and versatile tool for the stereocontrolled introduction of chirality in a variety of organic transformations.
Introduction
This compound is a readily available, optically pure C2-symmetric diol that can be effectively employed as a chiral auxiliary. In this role, it is temporarily incorporated into an achiral substrate molecule to form a chiral intermediate. The inherent chirality of the diol then directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary can be cleaved from the product, yielding an enantiomerically enriched molecule, and can often be recovered for reuse. The primary application involves the formation of chiral acetals from aldehydes or ketones, which then undergo stereoselective reactions.
Principle of Asymmetric Induction
The effectiveness of this compound as a chiral auxiliary stems from its C2-symmetric structure. When reacted with a prochiral substrate, it forms a chiral acetal. The two methyl groups and two hydroxyl groups of the diol create a rigid and well-defined chiral environment around the reaction center. This steric and electronic bias forces an incoming reagent to attack from the less hindered face of the molecule, resulting in a highly diastereoselective transformation.
The general workflow for utilizing this compound as a chiral auxiliary is depicted below.
Figure 1: General workflow for employing this compound as a chiral auxiliary.
Applications in Asymmetric Synthesis
A notable application of butane-2,3-diol as a chiral auxiliary is in the Lewis acid-catalyzed cyclization of polyolefinic acetals. While the specific literature example details the use of the (2R,3R)-enantiomer, the principles are directly applicable to the (2S,3S)-enantiomer, which would yield the opposite enantiomer of the final product. In this application, the diol is reacted with a polyolefinic aldehyde to form a chiral acetal. Treatment with a Lewis acid, such as stannic chloride (SnCl4), initiates a cyclization cascade. The C2-symmetric auxiliary effectively shields one face of the molecule, directing the intramolecular attack of the olefin to occur from the opposite face, thereby establishing a new stereocenter with a high degree of stereocontrol.
The following table summarizes the results from a study on the cyclization of a dienic acetal derived from (2R,3R)-butane-2,3-diol. These results demonstrate the high level of stereochemical induction achievable with this chiral auxiliary.
| Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Axial Alcohol | High | 83-84 |
| Equatorial Alcohol | High | 83-84 |
Table 1: Diastereoselective cyclization of a dienic acetal using (2R,3R)-butane-2,3-diol as a chiral auxiliary. The use of this compound would be expected to yield the corresponding enantiomeric products with similar high enantiomeric excess.
Experimental Protocols
The following protocols are adapted from literature procedures and provide a general guideline for the use of this compound as a chiral auxiliary in a diastereoselective cyclization.
Protocol 1: Formation of the Chiral Acetal
This protocol describes the formation of a chiral acetal from a polyolefinic aldehyde and this compound.
Figure 2: Experimental workflow for the synthesis of a chiral acetal.
Materials:
-
Polyolefinic aldehyde
-
This compound (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the polyolefinic aldehyde, this compound (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure chiral acetal.
Protocol 2: Diastereoselective Cyclization
This protocol outlines the Lewis acid-mediated cyclization of the chiral acetal.
Materials:
-
Chiral acetal from Protocol 1
-
Anhydrous benzene or toluene
-
Stannic chloride (SnCl4) (1.0 equivalent)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the chiral acetal in anhydrous benzene or toluene in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add stannic chloride (1.0 eq.) to the stirred solution.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate at a low temperature.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, which contains the cyclized product with the chiral auxiliary still attached, can be purified by column chromatography if necessary before proceeding to the cleavage step.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the enantiomerically enriched final product.
Materials:
-
Cyclized product from Protocol 2
-
Acidic conditions (e.g., aqueous acetic acid, or a solution of a strong acid in a mixed aqueous/organic solvent system)
Procedure:
-
Dissolve the cyclized product in a suitable solvent mixture (e.g., tetrahydrofuran/water).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid) or a larger amount of a weaker acid (e.g., acetic acid).
-
Stir the mixture at room temperature or with gentle heating, monitoring the cleavage of the acetal by TLC.
-
Upon completion, neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the desired product with an organic solvent.
-
The aqueous layer will contain the water-soluble this compound, which can be recovered by extraction or distillation if desired.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final enantiomerically enriched product by column chromatography.
Conclusion
This compound serves as an effective and practical chiral auxiliary for asymmetric synthesis. Its application in the formation of chiral acetals allows for highly diastereoselective reactions, such as intramolecular cyclizations. The straightforward attachment and cleavage procedures, coupled with the high levels of stereocontrol, make it a valuable tool for the synthesis of complex chiral molecules in academic and industrial research.
Troubleshooting & Optimization
Technical Support Center: Scaling Up (2S,3S)-Butane-2,3-diol Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of (2S,3S)-butane-2,3-diol fermentation.
Frequently Asked Questions (FAQs)
1. What are the major challenges encountered when scaling up this compound fermentation?
Scaling up this compound (2,3-BDO) production from benchtop to industrial scale presents several key challenges:
-
Process Control: Maintaining optimal conditions for microbial growth and 2,3-BDO production, such as pH, temperature, and dissolved oxygen, becomes more complex in larger bioreactors.[1][2][3]
-
Byproduct Formation: The production of undesirable byproducts like acetoin, ethanol, and organic acids can reduce the yield and purity of 2,3-BDO.[4][5][6]
-
Downstream Processing: The recovery and purification of 2,3-BDO from the fermentation broth is a significant hurdle due to its high boiling point and hydrophilicity.[7][8][9][10]
-
Microbial Strain Stability: Ensuring the genetic stability and consistent performance of the production strain at a larger scale is crucial.
-
Substrate and Nutrient Availability: Ensuring homogenous mixing and availability of substrates and nutrients throughout the large volume of the bioreactor can be challenging.
2. Which microbial strains are commonly used for this compound production?
A variety of bacteria and some yeasts are used for 2,3-BDO production. Common choices include:
-
Klebsiella oxytoca : Known for its high 2,3-BDO productivity.[11][12][13][14]
-
Klebsiella pneumoniae : Another efficient producer, though some strains can be pathogenic.[1][15]
-
Bacillus subtilis : A non-pathogenic option that can produce specific isomers of 2,3-BDO.[15][16]
-
Bacillus amyloliquefaciens : A GRAS (Generally Recognized as Safe) organism with good 2,3-BDO production capabilities.[2][3]
-
Engineered Saccharomyces cerevisiae : Genetically modified yeast strains are being developed to produce high titers of 2,3-BDO.[15][17]
3. What are the key parameters to control during fermentation for optimal 2,3-BDO production?
Effective control of fermentation parameters is critical for maximizing 2,3-BDO yield and productivity. Key parameters include:
-
pH: The optimal pH for 2,3-BDO production is typically between 5.5 and 6.5.[1] Maintaining a stable pH is crucial as pH shifts can favor the production of unwanted byproducts. A two-stage pH control strategy can sometimes be beneficial.[18]
-
Temperature: The optimal temperature depends on the specific microbial strain being used, but it is generally in the range of 30-37°C.[11][12][13][14]
-
Aeration and Dissolved Oxygen (DO): Oxygen supply is a critical factor. A two-stage aeration strategy is often employed, with higher aeration in the initial phase to promote cell growth and lower aeration in the production phase to favor 2,3-BDO synthesis.[1][18] The degree of oxygen limitation influences the ratio of 2,3-BDO to byproducts.[19][20]
-
Agitation: Agitation speed affects mixing, mass transfer, and dissolved oxygen levels.[11][12] Similar to aeration, a two-stage agitation strategy can be effective.[1][11][12]
4. What are the common byproducts of 2,3-BDO fermentation and how can their formation be minimized?
Common byproducts include acetoin, ethanol, lactic acid, and acetic acid.[4][6][20] Their formation diverts carbon flux away from 2,3-BDO, reducing the overall yield. Strategies to minimize byproduct formation include:
-
Metabolic Engineering: Deleting genes responsible for byproduct synthesis pathways (e.g., lactate dehydrogenase, acetate kinase) can redirect carbon flow towards 2,3-BDO production.[15]
-
Process Optimization:
-
Strain Selection: Choosing a production strain that naturally produces low levels of byproducts.
5. What are the most effective methods for recovering and purifying 2,3-BDO from the fermentation broth?
The high boiling point and hydrophilicity of 2,3-BDO make its separation from the aqueous fermentation broth challenging and energy-intensive.[8] Several methods are being explored to overcome this:
-
Distillation: Conventional distillation is energy-intensive due to the high boiling point of 2,3-BDO.[7][8]
-
Solvent Extraction: Liquid-liquid extraction using solvents like n-butanol, oleyl alcohol, and ethyl acetate can be effective.[7][8][9] A hybrid extraction-distillation approach has shown promise.[10]
-
Membrane-Based Separation: Techniques like pervaporation and membrane-assisted liquid-liquid extraction (MLLE) are being investigated as potentially more energy-efficient alternatives.[7][8]
-
Reactive Extraction: This method involves reacting 2,3-BDO with a compound like an aldehyde or ketone to form a less soluble product that can be more easily separated.[10]
-
Adsorption: Using adsorbents like zeolites to selectively capture 2,3-BDO from the broth is another potential method.[21]
Troubleshooting Guides
Issue 1: Low this compound Titer
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify that the pH of the fermentation medium is maintained within the optimal range for your strain (typically 5.5-6.5).[1] Implement a robust pH control system with appropriate acid/base addition. |
| Inadequate Aeration/Dissolved Oxygen (DO) | Review and optimize the aeration and agitation strategy. Consider a two-stage approach with higher DO for initial cell growth and lower DO for the production phase.[1][18] |
| Nutrient Limitation | Ensure that the fermentation medium contains sufficient concentrations of essential nutrients, including carbon and nitrogen sources. Evaluate the carbon-to-nitrogen (C/N) ratio.[16] |
| Substrate Inhibition | High initial substrate concentrations can inhibit microbial growth and product formation.[1] Consider a fed-batch fermentation strategy to maintain a lower, non-inhibitory substrate concentration.[11][12][22] |
| Strain Instability | Perform regular quality control checks on your microbial strain to ensure its genetic stability and productivity. |
Issue 2: High Byproduct Formation (e.g., Acetoin, Ethanol)
| Possible Cause | Troubleshooting Steps |
| Incorrect Dissolved Oxygen Levels | Fine-tune the aeration and agitation to maintain the optimal DO concentration that favors 2,3-BDO production over byproducts.[1][20] |
| Suboptimal pH | Ensure the pH is controlled within the optimal range for 2,3-BDO production, as deviations can activate pathways for byproduct formation.[1] |
| Metabolic Imbalance | If using an engineered strain, verify the expression and activity of the enzymes in the 2,3-BDO pathway and the knockout of competing pathways. Overexpression of acetoin reductase can help convert acetoin to 2,3-BDO.[11][12] |
| Nutrient Imbalance | The composition of the fermentation medium, particularly the nitrogen source, can influence byproduct formation. Experiment with different nitrogen sources and concentrations.[11][12] |
Issue 3: Inconsistent Fermentation Performance at Scale
| Possible Cause | Troubleshooting Steps |
| Poor Mixing | Ensure adequate agitation to maintain a homogenous environment in the bioreactor, preventing localized gradients of pH, temperature, and nutrients. |
| Inaccurate Process Monitoring and Control | Calibrate all sensors (pH, DO, temperature) regularly. Ensure the control system is responding accurately and promptly to maintain setpoints. |
| Variability in Inoculum Quality | Standardize the inoculum preparation procedure to ensure a consistent cell density, viability, and metabolic state of the seed culture. |
| Contamination | Implement and strictly follow aseptic techniques during all stages of the fermentation process to prevent contamination by competing microorganisms. |
Data Presentation
Table 1: Comparison of this compound Production by Different Microbial Strains and Fermentation Strategies
| Microbial Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella oxytoca M1 | Fed-batch | Glucose | 109.6 | - | - | [11][12] |
| Engineered K. oxytoca M1 | Fed-batch | Glucose | 142.5 | 0.42 | 1.47 | [18] |
| Klebsiella sp. Zmd30 | Batch | Glucose | 57.17 | 0.82 | 1.59 | [22] |
| Klebsiella sp. Zmd30 | Fed-batch | Glucose | 110 | 0.94 | 0.88 | [22] |
| Klebsiella pneumoniae | Fed-batch | - | ~150 | - | 3.95 | [15] |
| Bacillus licheniformis DSM 8785 | Fed-batch | - | 144.7 | - | - | [15] |
| Engineered Bacillus subtilis | Semi-aerobic | - | 103.7 | 0.487 | - | [15] |
| Bacillus amyloliquefaciens B10-127 | Batch (20L) | - | 61.4 | 0.38 | 1.71 | [2] |
| Engineered S. cerevisiae HGS50 | Batch | Glucose | 121.04 | 0.48 | 1.57 | [15] |
| Engineered S. cerevisiae HGS37 | Batch | Glucose | 130.64 | - | 1.58 | [15] |
| Engineered S. cerevisiae BD4 | Fed-batch | Glucose | 96.2 | - | - | [17] |
Experimental Protocols
Protocol 1: Quantification of 2,3-Butanediol and Byproducts by HPLC
This protocol is based on a validated HPLC method for the simultaneous quantification of 2,3-butanediol, glycerol, acetoin, and ethanol.[23][24]
-
Sample Preparation:
-
Collect fermentation broth samples at regular intervals.
-
Centrifuge the samples to remove microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the samples as necessary with ultrapure water to fall within the linear range of the calibration curve.
-
-
HPLC System and Conditions:
-
Chromatograph: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Column: An appropriate column for organic acid and alcohol separation (e.g., Aminex HPX-87H).
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) in ultrapure water.
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 65°C).
-
Injection Volume: A standard injection volume is 20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations for 2,3-butanediol, acetoin, ethanol, and other relevant metabolites.
-
The linear range for these compounds is typically between 0.1 g/L and 10 g/L.[23][24]
-
Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration for each compound.
-
-
Analysis and Quantification:
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks corresponding to 2,3-butanediol and byproducts based on their retention times compared to the standards.
-
Quantify the concentration of each compound in the samples using the calibration curves.
-
Protocol 2: Fed-Batch Fermentation for High-Titer 2,3-BDO Production
This protocol provides a general framework for fed-batch fermentation. Specific parameters should be optimized for the particular strain and bioreactor setup.
-
Media Preparation:
-
Prepare the initial batch fermentation medium. A defined medium often contains a carbon source (e.g., glucose), nitrogen sources (e.g., (NH₄)₂SO₄, yeast extract), phosphate salts (e.g., K₂HPO₄, KH₂PO₄), and trace elements.[11][12]
-
Prepare a highly concentrated feeding solution containing the primary carbon source (e.g., 600 g/L glucose).[11][12]
-
-
Inoculum Development:
-
Bioreactor Setup and Initial Batch Phase:
-
Set the initial working volume in the bioreactor.
-
Calibrate and sterilize the bioreactor and all associated probes (pH, DO, temperature).
-
Set the initial fermentation parameters (temperature, pH, agitation, aeration). A common starting point is 30-37°C, pH 6.0, and an aeration rate of 1.0 vvm.[1][11][12]
-
-
Fed-Batch Strategy:
-
Monitor the concentration of the carbon source (e.g., glucose) in the bioreactor.
-
When the carbon source concentration drops to a predetermined level (e.g., below 20 g/L), start feeding the concentrated substrate solution.
-
The feeding rate can be constant or varied to maintain the substrate concentration at a low, non-inhibitory level.
-
-
Process Monitoring and Control:
-
Continuously monitor and control the pH, temperature, and dissolved oxygen throughout the fermentation.
-
Collect samples periodically to measure cell density (OD₆₀₀), substrate consumption, and the concentrations of 2,3-BDO and byproducts.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for 2,3-BDO fermentation.
Caption: Metabolic pathway for 2,3-BDO and byproduct synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and scale-up of 2,3-butanediol production by Bacillus amyloliquefaciens B10-127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem [mdpi.com]
- 6. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioesep.org [bioesep.org]
- 8. blogs.anl.gov [blogs.anl.gov]
- 9. CN101735012B - Method for separating and extracting 2,3-butanediol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development of an industrial yeast strain for efficient production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Production of 2,3-butanediol by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Butanediol fermentation - Wikipedia [en.wikipedia.org]
- 20. 2 3butanidiol path wayy fermetation.pptx [slideshare.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Effects of pH and fermentation strategies on 2,3-butanediol production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
Technical Support Center: Optimizing Klebsiella pneumoniae for (2S,3S)-Butane-2,3-diol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Klebsiella pneumoniae for the production of (2S,3S)-butane-2,3-diol.
Troubleshooting Guide
This guide addresses common issues encountered during experimental work, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound lower than expected?
Answer:
Low yields of this compound can be attributed to several factors, primarily related to competing metabolic pathways and suboptimal fermentation conditions.
Potential Causes and Solutions:
-
Byproduct Formation: Klebsiella pneumoniae naturally produces various byproducts such as lactic acid, ethanol, acetic acid, and succinate, which divert carbon flux away from the 2,3-butanediol (2,3-BD) pathway.[1][2]
-
Solution: Metabolic engineering through gene knockouts can significantly reduce byproduct formation. Deletion of genes like ldhA (lactate dehydrogenase), adhE (alcohol dehydrogenase), and pta-ackA (phosphotransacetylase-acetate kinase) has been shown to increase 2,3-BD production.[3] For instance, a K. pneumoniae strain with ldhA and mdh (malate dehydrogenase) genes deleted showed enhanced 1,3-propanediol and 2,3-BD production.[1] Similarly, a triple knockout of wabG, ldhA, and pflB (pyruvate formate-lyase) in K. pneumoniae resulted in a 2,3-BD yield of 0.461 g/g glucose, which is 92.2% of the theoretical maximum.[2]
-
-
Suboptimal Fermentation Conditions: Factors such as pH, aeration, and substrate concentration play a crucial role in the efficiency of 2,3-BD production.
-
pH: The pH of the fermentation medium can significantly influence enzyme activity and overall metabolic flux. While some studies maintain a controlled pH, others have found that allowing the pH to fluctuate can enhance 2,3-BD accumulation as a self-regulating mechanism by the bacteria.[4]
-
Aeration: Microaerobic conditions are generally favorable for 2,3-BD production.[1] The agitation speed in a bioreactor is a key parameter to optimize as it directly affects the oxygen supply.[1]
-
Substrate Inhibition: High initial concentrations of substrates like glucose or lignocellulosic hydrolysates can be toxic to the cells and inhibit growth and product formation.[5][6][7][8]
-
Solution: A fed-batch fermentation strategy, where the substrate is fed incrementally, can maintain a low substrate concentration, avoiding inhibition and leading to higher final product titers.[6][8][9][10][11][12] For example, a fed-batch approach with daily additions of sugars and yeast extract resulted in up to 113 g/L of combined butanediol and acetoin.[8][12]
-
-
Insufficient Precursor Supply: The production of 2,3-BD is dependent on the availability of its precursor, α-acetolactate, which is derived from pyruvate.
-
Solution: Overexpression of key enzymes in the 2,3-BD synthesis pathway, such as α-acetolactate synthase (budB) and α-acetolactate decarboxylase (budA), can increase the carbon flux towards 2,3-BD.[13]
-
Question 2: How can I reduce the formation of unwanted byproducts like lactate and acetate?
Answer:
The most effective method to reduce byproduct formation is through targeted metabolic engineering.
-
Lactate Reduction: Deletion of the ldhA gene, which encodes for lactate dehydrogenase, is a common and effective strategy to block the pathway from pyruvate to lactate.[2][3] This not only reduces lactate formation but also increases the availability of NADH for the 2,3-BD pathway.[2]
-
Acetate, Formate, and Ethanol Reduction: To minimize the production of acetate, formate, and ethanol, the pflB gene, encoding pyruvate formate-lyase, can be deleted. This enzyme is responsible for converting pyruvate to acetyl-CoA, a precursor for these byproducts.[2] Additionally, deleting the pta-ackA genes, which are involved in the conversion of acetyl-CoA to acetate, can further reduce acetate formation.[3]
-
Comprehensive Byproduct Reduction: A multi-gene knockout strategy can be employed for a more significant reduction in a range of byproducts. For example, a K. pneumoniae ΔldhA ΔadhE Δpta-ackA triple mutant showed a higher titer and yield of 2,3-BD in batch fermentation.[3]
Question 3: My engineered strain shows reduced growth compared to the wild type. What can I do?
Answer:
Reduced growth in engineered strains is a common issue, often resulting from metabolic imbalances caused by gene deletions.
-
Redox Imbalance: Deleting genes involved in byproduct formation, such as ldhA and pflB, can disrupt the cellular redox balance (NADH/NAD+ ratio), which can impair cell growth.[2]
-
Solution: Process optimization, such as controlling the aeration rate, can help manage the redox state of the cells. Additionally, introducing alternative pathways for NADH reoxidation can be explored.
-
-
Metabolic Burden: Overexpression of heterologous or endogenous genes can place a significant metabolic burden on the host cells, diverting resources from essential cellular processes, including growth.
-
Solution: Optimizing the expression levels of the target genes using promoters of different strengths or inducible expression systems can help balance productivity and cell growth.
-
-
Toxicity of Intermediates: The accumulation of certain metabolic intermediates due to pathway blockage can be toxic to the cells.
-
Solution: Further metabolic engineering to channel these intermediates into non-toxic pathways or optimizing fermentation conditions to minimize their accumulation can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield of this compound from glucose?
A1: The theoretical maximum yield of 2,3-butanediol from glucose is 0.5 g/g.[5]
Q2: What are the key genes in the this compound synthesis pathway in Klebsiella pneumoniae?
A2: The primary genes involved are:
-
budB (or als): Encodes α-acetolactate synthase, which catalyzes the condensation of two pyruvate molecules to form α-acetolactate.
-
budA (or aldC): Encodes α-acetolactate decarboxylase, which converts α-acetolactate to acetoin.
-
budC (or bdhA): Encodes butanediol dehydrogenase (also known as acetoin reductase), which reduces acetoin to 2,3-butanediol.[13][14][15]
Q3: Can other carbon sources besides glucose be used for 2,3-BD production?
A3: Yes, Klebsiella pneumoniae can utilize a wide range of carbon sources, including glycerol, xylose, and arabinose.[1][5][8] This makes it a suitable candidate for producing 2,3-BD from less expensive and renewable feedstocks like crude glycerol from biodiesel production and lignocellulosic hydrolysates.[1][6][7][16]
Q4: How does aeration affect the production of this compound?
A4: Aeration is a critical parameter. While fully aerobic conditions can favor biomass production and the formation of byproducts like acetate, microaerobic or finite air conditions generally enhance 2,3-BD production.[1][8] The optimal level of aeration, often controlled by agitation speed in a bioreactor, needs to be empirically determined for a specific strain and fermentation setup.[1]
Q5: What is the role of wabG gene deletion in optimizing K. pneumoniae?
A5: The wabG gene is involved in the synthesis of the outer core lipopolysaccharide (LPS), which is a pathogenic factor in K. pneumoniae. Deleting this gene reduces the pathogenicity of the strain, making it safer for industrial applications, without significantly impacting its ability to produce 2,3-BD.[2]
Quantitative Data Summary
Table 1: Comparison of Genetically Engineered Klebsiella pneumoniae Strains for 2,3-Butanediol Production.
| Strain | Genetic Modification | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| K. pneumoniae ΔldhA Δmdh | Deletion of ldhA and mdh | Crude Glycerol | Fed-batch (Pilot scale) | 44 | 0.60 (total diols) | 2.2 (total diols) | [1] |
| K. pneumoniae ΔldhA ΔadhE Δpta-ackA | Deletion of ldhA, adhE, and pta-ackA | Glucose | Fed-batch | 91 | 0.45 | 1.62 | [3] |
| K. pneumoniae ΔwabG ΔldhA ΔpflB | Deletion of wabG, ldhA, and pflB | Glucose | Flask cultivation | - | 0.461 | - | [2] |
| K. pneumoniae SDM | Wild Type (Optimized Medium) | Glucose | Fed-batch | 150 | - | 4.21 | [9][10][11] |
| Adapted K. pneumoniae | Adaptive Laboratory Evolution | Cotton Stalk Hydrolysate | Fed-batch | 35.5 | 0.43 | - | [6][7] |
| K. pneumoniae SGJSB04 | Overexpression of budA and budB | Glucose | Fed-batch | 101.53 | - | 2.54 | [13] |
Experimental Protocols
Protocol 1: Gene Deletion in Klebsiella pneumoniae using Red Recombineering
This protocol provides a general outline for markerless gene deletion.
-
Preparation of Electrocompetent Cells:
-
Grow K. pneumoniae harboring the pKD46 plasmid (expressing the λ Red recombinase) at 30°C in SOB medium containing ampicillin to an OD600 of 0.4-0.6.
-
Induce the expression of the Red system by adding L-arabinose to a final concentration of 10 mM and incubate for another hour.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Generation of Deletion Cassette:
-
Design primers with 50-70 bp homology arms flanking the target gene and sequences to amplify a resistance cassette (e.g., kanamycin resistance) from a template plasmid (e.g., pKD4).
-
Perform PCR to generate the linear DNA deletion cassette.
-
-
Electroporation:
-
Electroporate the purified PCR product into the prepared electrocompetent K. pneumoniae cells.
-
Recover the cells in SOC medium at 37°C for 2-4 hours.
-
Plate the cells on LB agar containing the appropriate antibiotic to select for transformants.
-
-
Verification of Mutants:
-
Verify the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the target gene.
-
-
Removal of Resistance Marker (Markerless Deletion):
-
Transform the mutant strain with a plasmid expressing the FLP recombinase (e.g., pCP20).
-
Select for transformants at 30°C.
-
Induce the expression of FLP recombinase to excise the resistance marker, which is flanked by FRT sites.
-
Cure the pCP20 plasmid by incubating the cells at 42°C.
-
Confirm the markerless deletion by PCR and sequencing.
-
Protocol 2: Fed-Batch Fermentation for 2,3-Butanediol Production
This protocol describes a general fed-batch fermentation process.
-
Inoculum Preparation:
-
Bioreactor Setup:
-
Prepare the fermentation medium in a sterilized bioreactor. The medium composition should be optimized for the specific strain.[5][9]
-
Set the initial temperature to 37°C and pH to a desired value (e.g., 7.0), which can be controlled by the automatic addition of acid/base.[5][9]
-
Set the initial agitation and aeration rates.
-
-
Batch Phase:
-
Start the fermentation in batch mode until the initial carbon source is nearly depleted. Monitor cell growth (OD600) and substrate concentration regularly.
-
-
Fed-Batch Phase:
-
Initiate the feeding of a concentrated solution of the carbon source (e.g., glucose or glycerol) and other required nutrients (e.g., yeast extract).
-
The feeding strategy can be a constant feed rate, a pulse feed, or an exponential feed to maintain the substrate concentration at a low, non-inhibitory level.[9][10][11] A strategy of maintaining a constant residual glucose concentration has been shown to be effective.[9][10][11]
-
-
Monitoring and Sampling:
-
Periodically take samples from the bioreactor to measure cell density, substrate concentration, and the concentration of 2,3-butanediol and major byproducts using techniques like HPLC.
-
-
Harvesting:
-
Terminate the fermentation when the production rate significantly decreases or the desired product concentration is reached.
-
Separate the cells from the fermentation broth by centrifugation or microfiltration. The supernatant contains the 2,3-butanediol.
-
Visualizations
Caption: Metabolic pathway for this compound production in K. pneumoniae.
Caption: Workflow for markerless gene deletion in K. pneumoniae.
Caption: General workflow for fed-batch fermentation of K. pneumoniae.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Klebsiella pneumoniae and in silico investigation for enhanced 2,3-butanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High production of 2,3-butanediol from glycerol by Klebsiella pneumoniae G31 [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adaptive laboratory evolution of Klebsiella pneumoniae for improving 2,3-butanediol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptive laboratory evolution of Klebsiella pneumoniae for improving 2,3-butanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fed-batch approach to production of 2,3-butanediol by Klebsiella pneumoniae grown on high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced 2,3-butanediol production by Klebsiella pneumoniae SDM - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced 2,3-butanediol production by Klebsiella pneumoniae SDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fed-batch approach to production of 2,3-butanediol by Klebsiella pneumoniae grown on high substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of 2,3-butanediol stereoisomer formation in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. High Production of 2,3-butanediol by a Mutant Strain of the Newly Isolated Klebsiella pneumoniae SRP2 with Increased Tolerance Towards Glycerol [ijbs.com]
Technical Support Center: Overcoming Byproduct Formation in 2,3-Butanediol Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during 2,3-butanediol (2,3-BDO) fermentation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during 2,3-BDO fermentation that lead to increased byproduct formation and reduced product yield.
Problem 1: High levels of organic acid byproducts (lactate, acetate, succinate, formate).
Possible Cause 1.1: Suboptimal pH. The pH of the fermentation medium significantly influences enzyme activity and metabolic flux.[1][2][3] pH values outside the optimal range for the 2,3-BDO pathway can favor the production of organic acids.[1][2] For many commonly used strains like Klebsiella pneumoniae, the optimal pH for 2,3-BDO production is typically between 5.5 and 6.5.[2][3] At neutral or higher pH, pathways leading to organic acids may be more active.[1][2]
Solution 1.1: pH Control. Maintain a constant pH within the optimal range for your specific microbial strain throughout the fermentation process. For Klebsiella species, a pH of 6.0 has been shown to be optimal.[3]
-
Experimental Protocol: See Protocol 1: pH-Controlled Batch Fermentation .
Possible Cause 1.2: Inappropriate Aeration. Oxygen availability is a critical factor. While 2,3-BDO fermentation is generally considered a microaerobic or anaerobic process, the degree of aeration can shift the metabolic pathway towards either 2,3-BDO or byproduct formation.[4][5] High aeration can favor cell growth and acetate accumulation, while strictly anaerobic conditions may promote the formation of mixed acids.[2]
Solution 1.2: Optimized Aeration Strategy. Implement a two-stage aeration strategy. An initial phase with higher aeration can promote rapid cell growth, followed by a microaerobic phase with low aeration to enhance 2,3-BDO production.[2]
-
Experimental Protocol: See Protocol 2: Two-Stage Aeration Fed-Batch Fermentation .
Problem 2: Accumulation of acetoin, the precursor to 2,3-BDO.
Possible Cause 2.1: Insufficient Activity of 2,3-Butanediol Dehydrogenase (BDH). The final step in 2,3-BDO synthesis is the reduction of acetoin, catalyzed by 2,3-butanediol dehydrogenase (BDH), also known as acetoin reductase (AR).[6][7] Low activity or expression of this enzyme can lead to the accumulation of acetoin. The reversible nature of this enzyme can also contribute, where 2,3-BDO is oxidized back to acetoin.[6][8]
Solution 2.1: Genetic Engineering. Overexpression of the gene encoding for BDH (e.g., budC) can enhance the conversion of acetoin to 2,3-BDO.[9][10] Selecting a BDH with a higher affinity for acetoin reduction over 2,3-BDO oxidation is also a viable strategy.[9][10]
-
Experimental Protocol: See Protocol 3: Overexpression of 2,3-Butanediol Dehydrogenase .
Possible Cause 2.2: Redox Imbalance (NADH/NAD+ ratio). The conversion of acetoin to 2,3-BDO is an NADH-dependent reduction.[11] If the intracellular NADH/NAD+ ratio is low, this conversion will be limited. Competing pathways that also consume NADH, such as ethanol and lactate production, can exacerbate this issue.[8][12]
Solution 2.2: Metabolic Pathway Engineering. Disrupt competing pathways for NADH by knocking out genes such as ldhA (lactate dehydrogenase) and adhE (alcohol dehydrogenase).[12][13] This redirects the carbon flux and reducing equivalents towards the 2,3-BDO pathway.
-
Experimental Protocol: See Protocol 4: Gene Knockout of Competing Byproduct Pathways .
Problem 3: Significant ethanol production.
Possible Cause 3.1: Active Alcohol Dehydrogenase Pathway. Ethanol is a common byproduct in many fermentation processes and is produced from pyruvate via acetaldehyde.[14] The enzyme alcohol dehydrogenase is responsible for the final conversion step.
Solution 3.1: Gene Deletion. Knocking out the gene encoding for alcohol dehydrogenase (adhE) can effectively block the ethanol production pathway.[13]
-
Experimental Protocol: See Protocol 4: Gene Knockout of Competing Byproduct Pathways .
Frequently Asked Questions (FAQs)
Q1: What are the major byproducts in 2,3-BDO fermentation?
A1: The primary byproducts in 2,3-BDO fermentation are organic acids (lactate, acetate, succinate, formate), ethanol, and the precursor acetoin.[1][6] The specific profile and concentration of these byproducts depend on the microorganism, substrate, and fermentation conditions.[6]
Q2: How does substrate concentration affect byproduct formation?
A2: High initial substrate concentrations can lead to overflow metabolism, resulting in increased formation of byproducts like acetic acid and ethanol.[2][11] It is often beneficial to use a fed-batch strategy to maintain a lower, optimal substrate concentration throughout the fermentation.[1] For instance, with Bacillus licheniformis, increasing the initial glucose concentration beyond a certain point can slow down fermentation and affect the product yield.[15]
Q3: Can the choice of microbial strain influence byproduct formation?
A3: Absolutely. Different microorganisms have varying metabolic pathways and regulatory mechanisms.[16] For example, some strains of Klebsiella are known to be highly efficient 2,3-BDO producers with relatively low byproduct formation under optimized conditions.[17] Genetic engineering can further enhance the desired characteristics of a strain by eliminating pathways for unwanted byproducts.[1]
Q4: What is the role of the bud operon in 2,3-BDO production?
A4: In many bacteria, the genes responsible for 2,3-BDO production are organized in the bud operon. This typically includes budB (encoding α-acetolactate synthase), budA (encoding α-acetolactate decarboxylase), and budC (encoding 2,3-butanediol dehydrogenase).[1][14] The coordinated expression of these genes is crucial for the efficient conversion of pyruvate to 2,3-BDO.
Data Presentation
Table 1: Effect of pH on 2,3-BDO and Byproduct Formation in Klebsiella sp. Zmd30
| pH | 2,3-BDO (g/L) | Acetoin (g/L) | Ethanol (g/L) | Lactate (g/L) | Acetate (g/L) |
| 4.5 | - | - | - | - | - |
| 5.0 | 45.3 | 3.2 | 1.5 | 4.1 | 2.8 |
| 6.0 | 57.2 | 2.1 | 0.8 | 2.3 | 1.9 |
| 7.0 | 38.9 | 4.5 | 2.3 | 5.6 | 3.5 |
| 8.0 | 15.6 | 6.8 | 3.1 | 8.2 | 4.7 |
| 9.0 | - | - | - | - | - |
Data adapted from a study on the effects of pH on 2,3-BDO production.[3] A pH of 6.0 was found to be optimal for maximizing 2,3-BDO production while minimizing byproducts.
Table 2: Impact of Aeration on 2,3-BDO Fermentation by Klebsiella pneumoniae
| Agitation (rpm) | Aeration (vvm) | 2,3-BDO (g/L) | Acetoin (g/L) | Byproducts (g/L) |
| 300 | 1.0 | 109.6 | 10.0 | Low |
| 400 | 1.0 | 118.5 | 42.1 | Significantly Reduced |
Data from a study optimizing fed-batch fermentation of K. oxytoca M1.[10] Higher agitation and aeration reduced NADH-consuming byproducts but led to acetoin accumulation.
Table 3: Effect of Gene Overexpression on 2,3-BDO Production in Klebsiella oxytoca M1
| Strain | Agitation (rpm) | 2,3-BDO (g/L) | Acetoin (g/L) | Yield (g/g) |
| Parent Strain | 400 | 118.5 | 42.1 | 0.34 |
| budC Overexpressing Strain | 400 | 142.5 | 18.0 | 0.42 |
Data showing that overexpression of acetoin reductase (budC) significantly reduced acetoin accumulation and increased the 2,3-BDO titer and yield.[10]
Experimental Protocols
Protocol 1: pH-Controlled Batch Fermentation
-
Medium Preparation: Prepare the desired fermentation medium and sterilize it by autoclaving.
-
Inoculation: Inoculate the sterile medium with a seed culture of the production strain.
-
Bioreactor Setup: Aseptically transfer the inoculated medium to a sterilized bioreactor equipped with pH and dissolved oxygen (DO) probes.
-
pH Control: Set the pH controller to the desired value (e.g., 6.0). Use sterile acid (e.g., 2M HCl) and base (e.g., 2M NaOH) solutions for automatic pH adjustment.
-
Fermentation: Maintain the desired temperature and agitation for the duration of the fermentation.
-
Sampling: Periodically withdraw samples aseptically to measure cell density (OD600), substrate consumption, and product/byproduct concentrations using HPLC.
Protocol 2: Two-Stage Aeration Fed-Batch Fermentation
-
Initial Batch Phase: Start the fermentation in a batch mode with a relatively high aeration rate to promote biomass accumulation.
-
Fed-Batch Phase: Once the initial carbon source is nearly depleted, initiate a fed-batch strategy by continuously or intermittently feeding a concentrated sterile substrate solution.
-
Aeration Shift: Simultaneously, reduce the aeration rate to create a microaerobic environment that favors 2,3-BDO production.
-
Monitoring and Control: Continuously monitor and control pH, temperature, and dissolved oxygen.
-
Analysis: Analyze samples throughout the fermentation for cell growth, substrate, and product/byproduct concentrations.
Protocol 3: Overexpression of 2,3-Butanediol Dehydrogenase (budC)
-
Gene Amplification: Amplify the budC gene from the genomic DNA of the production strain using PCR with appropriate primers.
-
Plasmid Construction: Clone the amplified budC gene into a suitable expression vector under the control of a strong promoter.
-
Transformation: Transform the recombinant plasmid into the host strain (e.g., E. coli for plasmid propagation and then into the production strain).
-
Verification: Confirm the successful transformation and gene insertion through colony PCR and plasmid sequencing.
-
Expression Analysis: Induce gene expression and verify the overexpression of the BDH enzyme through SDS-PAGE and enzyme activity assays.
-
Fermentation: Evaluate the performance of the engineered strain in a controlled bioreactor experiment as described in Protocol 1 or 2.
Protocol 4: Gene Knockout of Competing Byproduct Pathways (e.g., ldhA)
-
Homologous Recombination Strategy: Design a knockout cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene (ldhA).
-
Transformation: Introduce the knockout cassette into the host strain.
-
Selection: Select for transformants that have integrated the cassette into their genome by plating on a medium containing the corresponding antibiotic.
-
Verification: Confirm the gene knockout through PCR analysis using primers flanking the target gene and sequencing.
-
Phenotypic Analysis: Verify the loss of function by measuring the absence of the corresponding byproduct (e.g., lactate) in the fermentation broth.
-
Fermentation Evaluation: Assess the impact of the gene knockout on 2,3-BDO production and the overall byproduct profile in a controlled fermentation experiment.
Visualizations
Caption: Metabolic pathway for 2,3-butanediol and major byproducts.
Caption: Troubleshooting workflow for reducing byproduct formation.
References
- 1. The current strategies and parameters for the enhanced microbial production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of pH and fermentation strategies on 2,3-butanediol production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butanediol fermentation - Wikipedia [en.wikipedia.org]
- 5. 2 3butanidiol path wayy fermetation.pptx [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
- 11. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic engineering for the production of acetoin and 2,3-butanediol at elevated temperature in Parageobacillus thermoglucosidasius NCIMB 11955 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies for efficient and economical 2,3-butanediol production: new trends in this field - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Butane-2,3-diol Stereoisomers
Welcome to the technical support center for the analysis and separation of butane-2,3-diol stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Butane-2,3-diol exists as three stereoisomers: a pair of enantiomers, (2R,3R)-butane-2,3-diol and (2S,3S)-butane-2,3-diol, and a meso compound, (2R,3S)-butane-2,3-diol. The successful separation and quantification of these isomers are critical in various fields, including biotechnology and pharmaceutical development, as different stereoisomers can exhibit distinct biological activities.
This guide is divided into sections based on the analytical technique used for separation:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Enzymatic Resolution
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Gas Chromatography (GC) Troubleshooting
Separation of butane-2,3-diol stereoisomers by GC often requires derivatization to enhance volatility and improve chiral recognition on a suitable chiral stationary phase.
Frequently Asked Questions (FAQs) - GC Analysis
Q1: Why are my butane-2,3-diol stereoisomer peaks not separating on the GC?
A1: Poor resolution of butane-2,3-diol stereoisomers in GC can stem from several factors:
-
Inappropriate Column: You may not be using a chiral stationary phase, or the chosen chiral phase may not be suitable for this separation. Cyclodextrin-based columns, such as those with β-cyclodextrin derivatives, are often effective.[1]
-
Suboptimal Temperature Program: The oven temperature program is crucial for resolution. If the temperature is too high, the isomers may co-elute. Conversely, if it's too low, peak broadening can occur, which also diminishes resolution.[2][3]
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency. An suboptimal flow rate can lead to broader peaks and reduced resolution.[2]
-
Improper Derivatization: Incomplete or improper derivatization will result in poor peak shape and inadequate separation.
Q2: My derivatization reaction seems to be incomplete. What should I do?
A2: Incomplete derivatization is a common issue. Here are some troubleshooting steps:
-
Reagent Purity and Stoichiometry: Ensure your derivatizing agent (e.g., trifluoroacetic anhydride, TFAA) is fresh and not degraded. Use a sufficient excess of the reagent to drive the reaction to completion.
-
Reaction Conditions: Optimize the reaction time and temperature. Some derivatizations require heating to proceed efficiently.
-
Presence of Water: Traces of water in your sample or solvent can consume the derivatizing agent. Ensure all glassware is dry and use anhydrous solvents.
-
Catalyst: Some derivatization reactions may require a catalyst. Consult the literature for the specific derivatizing agent you are using.
Q3: I'm observing peak tailing for my derivatized diol peaks. What could be the cause?
A3: Peak tailing in GC can be caused by:
-
Active Sites: Active sites in the injector liner or on the column can interact with the derivatized analytes. Using a deactivated liner and a high-quality, well-conditioned column can mitigate this.
-
Column Contamination: Contamination from previous injections can lead to peak tailing. Bake out the column according to the manufacturer's instructions.
-
Incomplete Derivatization: As mentioned earlier, unreacted diols are more polar and can interact strongly with the stationary phase, causing tailing.
Troubleshooting Guide: Poor GC Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting or poorly resolved peaks | Incorrect column stationary phase. | Use a chiral column, such as one with a cyclodextrin-based stationary phase. |
| Suboptimal oven temperature program. | Optimize the temperature ramp. A slower ramp rate can improve separation. Experiment with different initial and final temperatures.[2][3] | |
| Incorrect carrier gas flow rate. | Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium).[2] | |
| Broad peaks | Column degradation or contamination. | Condition the column at a high temperature or trim the first few centimeters of the column. |
| Injection port temperature too low. | Increase the injector temperature to ensure complete and rapid volatilization of the derivatized sample. | |
| Split peaks | Improper column installation. | Ensure the column is properly installed in the injector and detector. |
| Incompatible solvent. | Use a solvent that is compatible with your stationary phase and injection technique. |
Experimental Protocol: Chiral Derivatization and GC-MS Analysis
This protocol provides a general guideline for the derivatization of butane-2,3-diol with trifluoroacetic anhydride (TFAA) for GC-MS analysis.
Materials:
-
Butane-2,3-diol stereoisomer standard or sample
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (as a catalyst and acid scavenger)
-
Anhydrous ethyl acetate (as a solvent)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
GC-MS system with a chiral capillary column (e.g., Rt-βDEXsa)[1]
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the butane-2,3-diol sample into a clean, dry vial.
-
Solvent Addition: Add 500 µL of anhydrous ethyl acetate to the vial and vortex to dissolve the sample.
-
Reagent Addition: Add 50 µL of pyridine followed by 100 µL of TFAA to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with ethyl acetate to the desired concentration for GC-MS analysis.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. A typical temperature program could be: start at 60°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
Logical Workflow for Troubleshooting GC Separation
Caption: Troubleshooting workflow for poor GC separation.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Chiral HPLC is a powerful technique for the direct separation of butane-2,3-diol stereoisomers without the need for derivatization, typically employing a chiral stationary phase (CSP).
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: I'm not getting any separation of my butane-2,3-diol stereoisomers on my chiral HPLC column. What should I try?
A1: Lack of separation on a chiral column can be addressed by:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for chiral recognition. For polysaccharide-based CSPs, varying the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., hexane) can significantly impact selectivity.[4]
-
Column Selection: Not all chiral columns are suitable for every separation. If one type of CSP (e.g., cellulose-based) does not provide separation, try a different type (e.g., amylose-based).
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Running the separation at a lower temperature can sometimes enhance resolution.[5]
-
Flow Rate: A lower flow rate generally allows for more interaction between the analytes and the CSP, which can improve resolution, albeit at the cost of longer analysis times.[5]
Q2: My peaks are tailing significantly in my chiral HPLC separation. What are the common causes?
A2: Peak tailing in HPLC is a frequent issue and can be caused by:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase support (e.g., silanol groups on silica-based CSPs) can cause tailing. Adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can help to mask these active sites.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a more dilute sample.[6][7]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[7]
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shape. Flushing the column with a strong solvent or replacing it may be necessary.[5][6]
Q3: Can I use a non-chiral column to separate the diastereomers (meso vs. enantiomers)?
A3: Yes, diastereomers have different physical properties and can often be separated on a standard achiral column (e.g., C18).[8] However, the enantiomers ((2R,3R) and (2S,3S)) will co-elute. To separate all three stereoisomers, you would typically need a chiral column or a two-dimensional HPLC setup.
Troubleshooting Guide: Common HPLC Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor or no resolution | Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., ratio of hexane to alcohol). Try different organic modifiers.[4] |
| Unsuitable chiral stationary phase. | Screen different types of chiral columns (e.g., cellulose vs. amylose-based). | |
| Suboptimal temperature. | Experiment with different column temperatures; lower temperatures often improve resolution.[5] | |
| Peak tailing | Secondary silanol interactions. | Add a small amount of a competing base like diethylamine to the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume.[6][7] | |
| Peak fronting | Sample solvent stronger than mobile phase. | Dissolve the sample in the mobile phase. |
| Irreproducible retention times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Mobile phase composition changes. | Prepare fresh mobile phase and ensure it is well-mixed and degassed. |
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a general method for the separation of butane-2,3-diol stereoisomers using a polysaccharide-based chiral stationary phase.
Materials:
-
Butane-2,3-diol stereoisomer standard or sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC system with a UV or refractive index (RI) detector
-
Chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol. A common starting point is 95:5 (v/v) hexane:IPA. Degas the mobile phase thoroughly.
-
Sample Preparation: Dissolve the butane-2,3-diol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System Setup:
-
Install the chiral column.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength (if using UV, detection may be challenging as butanediol has a weak chromophore; an RI detector is often preferred).
-
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis: Identify and quantify the peaks corresponding to the different stereoisomers based on their retention times.
Logical Diagram for HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Enzymatic Resolution Troubleshooting
Enzymatic resolution is a powerful technique for the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the remaining enantiomer.
Frequently Asked Questions (FAQs) - Enzymatic Resolution
Q1: My enzymatic resolution is showing low conversion. What can I do to improve it?
A1: Low conversion in enzymatic resolution can be due to:
-
Suboptimal Reaction Conditions: The pH, temperature, and solvent can significantly impact enzyme activity. Ensure these parameters are optimal for the specific enzyme you are using.[9]
-
Enzyme Inhibition: The substrate, product, or impurities in your reaction mixture can inhibit the enzyme. Try lowering the initial substrate concentration or consider in-situ product removal.[9]
-
Insufficient Enzyme Loading: Too little enzyme will result in a slow reaction. Try increasing the amount of enzyme.[9]
-
Poor Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. Use a fresh batch of enzyme.
Q2: The enantioselectivity of my enzymatic resolution is poor. How can I improve it?
A2: Improving enantioselectivity often involves:
-
Screening Different Enzymes: Different lipases or esterases will exhibit varying degrees of enantioselectivity for a given substrate. Screening a panel of enzymes is often necessary.
-
Choice of Acyl Donor: In transesterification reactions, the acyl donor can have a profound effect on enantioselectivity. Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate).[9]
-
Solvent Selection: The solvent can influence the conformation of the enzyme and thus its enantioselectivity. Try different organic solvents.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.
Troubleshooting Guide: Enzymatic Resolution Issues
| Symptom | Possible Cause | Suggested Solution |
| Low conversion rate | Suboptimal pH or temperature. | Determine and maintain the optimal pH and temperature for the enzyme.[9] |
| Enzyme inhibition by substrate or product. | Lower the substrate concentration or use a method for in-situ product removal.[9] | |
| Insufficient enzyme amount. | Increase the enzyme loading.[9] | |
| Low enantiomeric excess (% ee) | Poor enantioselectivity of the enzyme. | Screen a variety of enzymes (lipases, esterases) to find one with higher selectivity. |
| Suboptimal acyl donor or solvent. | Experiment with different acyl donors and reaction solvents.[9] | |
| Non-optimal temperature. | Lower the reaction temperature to potentially increase enantioselectivity. | |
| Reaction stalls before 50% conversion | Product inhibition. | Consider methods to remove the product from the reaction mixture as it is formed. |
| Enzyme deactivation. | Ensure the reaction conditions are not causing the enzyme to denature over time. |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the kinetic resolution of a racemic mixture of (2R,3R)- and this compound using a lipase.
Materials:
-
Racemic butane-2,3-diol
-
Immobilized lipase (e.g., Candida antarctica lipase B, CALB)
-
Vinyl acetate (as the acyl donor)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Reaction vessel with a magnetic stirrer
-
Temperature-controlled bath or shaker
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the racemic butane-2,3-diol in the organic solvent.
-
Reagent Addition: Add the immobilized lipase and vinyl acetate to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining diol and the produced monoacetate.
-
Workup: When the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Separate the unreacted butane-2,3-diol enantiomer from the acetylated enantiomer by column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of stereoisomers.
Frequently Asked Questions (FAQs) - NMR Analysis
Q1: How can I distinguish between the different butane-2,3-diol stereoisomers in an NMR spectrum?
A1: While enantiomers have identical NMR spectra in an achiral solvent, diastereomers (i.e., the meso form vs. the enantiomeric pair) will have distinct spectra. To distinguish enantiomers, you can use:
-
Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce diastereomeric interactions that lead to different chemical shifts for the enantiomers.
-
Chiral Derivatizing Agents (CDAs): Reacting the diol with a chiral derivatizing agent (e.g., Mosher's acid) forms diastereomers that will have distinct NMR spectra.[10]
Q2: My NMR signals for the different stereoisomers are overlapping. How can I resolve them?
A2: Overlapping signals in the NMR spectrum can be addressed by:
-
Using a Higher Field Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion and may resolve the overlapping signals.
-
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY and HSQC, can help to resolve and assign signals even when they are overlapped in the 1D spectrum.[11]
-
Changing the Solvent: The chemical shifts of your analytes can be solvent-dependent. Acquiring the spectrum in a different deuterated solvent may resolve the overlapping signals.
-
Varying the Temperature: For molecules with conformational flexibility, changing the temperature can sometimes alter the chemical shifts and resolve overlapping signals.
Troubleshooting Guide: NMR Spectra Interpretation
| Symptom | Possible Cause | Suggested Solution |
| Overlapping signals of diastereomers | Insufficient spectral dispersion. | Use a higher field NMR spectrometer. |
| Acquire the spectrum in a different deuterated solvent. | ||
| Utilize 2D NMR techniques (COSY, HSQC) to aid in assignment.[11] | ||
| Inability to distinguish enantiomers | Achiral NMR environment. | Add a chiral solvating agent to the NMR tube. |
| Derivatize the sample with a chiral derivatizing agent to form diastereomers.[10] | ||
| Broad peaks | Sample aggregation or poor solubility. | Use a different solvent or decrease the sample concentration. |
| Presence of paramagnetic impurities. | Purify the sample to remove any paramagnetic species. | |
| Complex multiplets | Second-order coupling effects. | A higher field spectrometer may simplify the coupling patterns. |
Data Presentation: Expected NMR Chemical Shifts
The following table provides approximate ¹H NMR chemical shifts for the stereoisomers of butane-2,3-diol. Note that the exact chemical shifts can vary depending on the solvent and concentration.
| Stereoisomer | Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| (2R,3R) / (2S,3S) | CH₃ | ~1.1 | Doublet |
| CH | ~3.5 | Quartet | |
| meso-(2R,3S) | CH₃ | ~1.2 | Doublet |
| CH | ~3.7 | Quartet |
This data is illustrative and should be confirmed with reference spectra.
By following these troubleshooting guides and experimental protocols, researchers can more effectively navigate the challenges associated with the separation and analysis of butane-2,3-diol stereoisomers.
References
- 1. gcms.cz [gcms.cz]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Troubleshooting LC / HPLC Systems – Tailing Peaks | Chemistry Net [chem-net.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing (2S,3S)-Butane-2,3-diol Production in Recombinant E. coli
Welcome to the technical support center for the production of (2S,3S)-butane-2,3-diol in recombinant Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental metabolic pathway for producing this compound in recombinant E. coli?
A1: The production of this compound in a non-native producer like E. coli involves the introduction of a heterologous pathway. Typically, this begins with the conversion of pyruvate, a central metabolite from glycolysis. The key enzymatic steps are:
-
Two molecules of pyruvate are condensed to form α-acetolactate, a reaction catalyzed by α-acetolactate synthase (ALS).
-
α-acetolactate is then non-enzymatically converted to diacetyl through oxidative decarboxylation.
-
Diacetyl is subsequently reduced to (3S)-acetoin.
-
Finally, (3S)-acetoin is reduced to this compound. This last step is catalyzed by a meso-butane-2,3-diol dehydrogenase (meso-BDH).[1][2]
For successful production, genes encoding enzymes for these steps, such as budB (for ALS) and budC (for meso-BDH) from organisms like Enterobacter cloacae, are co-expressed in an E. coli host.[1][2][3]
Caption: Metabolic pathway for this compound production.
Q2: My yield of this compound is lower than expected. What are the common causes?
A2: Low yield can stem from several factors:
-
Suboptimal Enzyme Activity: The heterologously expressed enzymes (ALS and meso-BDH) may have low activity in the E. coli host. Ensure that the expression constructs are correct and that induction conditions are optimized.
-
Byproduct Formation: E. coli's native fermentation pathways can divert pyruvate away from your desired pathway, leading to the production of lactate, ethanol, acetate, and succinate.
-
Redox Imbalance: The production of 2,3-butanediol is a reductive process requiring NADH. An imbalance in the NADH/NAD+ ratio can limit the final conversion steps.
-
Suboptimal Fermentation Conditions: Factors like pH, temperature, and oxygen availability significantly impact both cell growth and enzyme function. For instance, an un-controlled drop in pH due to the formation of acidic byproducts can inhibit production.[3]
-
Toxicity of Intermediates: Accumulation of intermediates like diacetyl can be toxic to the cells, thereby affecting overall productivity.
Q3: How can I reduce the formation of competing byproducts?
A3: To channel more carbon flux towards this compound, it is effective to knock out genes responsible for major byproduct formation. Common gene targets for deletion in E. coli include:
-
ldhA: Encodes lactate dehydrogenase, responsible for lactate production.
-
adhE: Encodes alcohol dehydrogenase, involved in ethanol production.
-
pta: Encodes phosphate acetyltransferase, a key enzyme in the pathway for acetate formation.
-
frdA: Encodes fumarate reductase, which contributes to succinate formation under anaerobic conditions.
Blocking these competing pathways can significantly increase the yield of 2,3-butanediol.[4]
Caption: Strategy to reduce byproduct formation.
Troubleshooting Guide
Problem 1: Low Stereoisomeric Purity of this compound
-
Possible Cause: Your host strain may possess endogenous reductases that non-specifically reduce diacetyl or acetoin, leading to the formation of other stereoisomers like meso-2,3-butanediol or (2R,3R)-2,3-butanediol.
-
Solution:
-
Enzyme Selection: Ensure the chosen meso-BDH (e.g., from Enterobacter cloacae subsp. dissolvens SDM) has high stereospecificity for the desired reaction.
-
Host Strain Selection: Utilize host strains with a well-characterized genomic background, such as E. coli BL21(DE3), which is commonly used for recombinant protein expression.
-
Process Optimization: Temperature can influence enzyme specificity. For instance, a cultivation temperature of 30°C has been shown to yield high stereoisomeric purity.[2]
-
Problem 2: Poor Cell Growth and Low Final Titer
-
Possible Cause 1: The metabolic burden of expressing heterologous genes and the accumulation of potentially toxic intermediates can inhibit cell growth.
-
Solution 1:
-
Optimize Expression System: Use inducible promoters (e.g., T7 promoter with IPTG induction) to separate the cell growth phase from the production phase. This allows for achieving a high cell density before inducing the expression of the production pathway.
-
Fed-batch Fermentation: Employ a fed-batch strategy to maintain the substrate (e.g., glucose) at an optimal concentration, avoiding both depletion and overflow metabolism which can lead to the formation of inhibitory byproducts.
-
-
Possible Cause 2: The non-enzymatic conversion of α-acetolactate to diacetyl can be a rate-limiting step.
-
Solution 2:
-
Enhance Diacetyl Formation: The addition of metal ions, such as FeCl₃, to the culture medium can catalyze the non-enzymatic oxidative decarboxylation of α-acetolactate to diacetyl, thereby increasing the precursor supply for the final reduction steps. A concentration of 10 mM FeCl₃ has been shown to be effective.[1][2][3]
-
Problem 3: Inconsistent Production Between Batches
-
Possible Cause: Plasmid instability can lead to a loss of the engineered pathway in a portion of the cell population over time, resulting in inconsistent production.
-
Solution:
-
Maintain Selection Pressure: Always include the appropriate antibiotic in your culture media (both pre-culture and main fermentation) to ensure that only plasmid-harboring cells survive and proliferate.
-
Genomic Integration: For long-term stability, consider integrating the expression cassettes of the budB and budC genes into the E. coli chromosome. This eliminates the need for antibiotic selection pressure and reduces metabolic burden associated with plasmid replication.
-
Data and Protocols
Quantitative Data Summary
The following table summarizes the production of this compound by various engineered E. coli strains under different conditions.
| Strain | Key Genetic Modifications / Expression System | Fermentation Conditions | Titer (g/L) | Yield (g/g glucose) | Purity (%) | Reference |
| E. coli BL21 | pETDuet–PT7–budB–PT7–budC | Flask, pH 7.0, 30°C | 1.14 | - | - | [2] |
| E. coli BL21 | pETDuet–PT7–budB–PT7–budC | Flask, pH 7.0, 30°C, 10 mM FeCl₃ | 2.2 | 0.08 | 95.0 | [1][2][3] |
Experimental Protocols
Protocol 1: Construction of Expression Plasmid pETDuet–PT7–budB–PT7–budC
This protocol describes the construction of a dual-expression plasmid for the co-expression of α-acetolactate synthase (budB) and meso-butane-2,3-diol dehydrogenase (budC) from Enterobacter cloacae subsp. dissolvens SDM.
-
Gene Amplification:
-
Amplify the budB gene from the genomic DNA of E. cloacae subsp. dissolvens SDM using PCR with primers containing appropriate restriction sites (e.g., BamHI and EcoRI).
-
Amplify the budC gene from the same source using PCR with primers containing a different set of restriction sites (e.g., NdeI and XhoI).
-
-
Plasmid Digestion:
-
Digest the pETDuet-1 vector with the corresponding sets of restriction enzymes in its two separate multiple cloning sites (MCS).
-
-
Ligation:
-
Ligate the digested budB fragment into MCS1 of the pETDuet-1 vector.
-
Ligate the digested budC fragment into MCS2 of the same vector.
-
-
Transformation and Verification:
-
Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
-
Select for positive transformants on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
-
Verify the correct insertion of both genes by colony PCR, restriction digestion analysis, and DNA sequencing.
-
Protocol 2: Batch Bioconversion for this compound Production
This protocol outlines a typical batch bioconversion process in shake flasks.
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain (e.g., BL21 harboring the expression plasmid) into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (e.g., 200 rpm).
-
-
Cell Growth and Induction:
-
Transfer the overnight culture into a larger volume of fresh LB medium (e.g., 500 mL in a 2L flask) with the antibiotic.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce gene expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate at a lower temperature (e.g., 16°C) for a prolonged period (e.g., 12-16 hours) to ensure proper protein folding.
-
-
Bioconversion:
-
Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 0.9% NaCl solution).
-
Resuspend the cells to a desired concentration (e.g., 5 g dry cell weight/L) in the bioconversion medium. The medium should contain glucose (e.g., 40 g/L) and any necessary supplements like FeCl₃ (10 mM).
-
Conduct the bioconversion in a shake flask at 30°C.
-
Maintain the pH at 7.0 by periodically adding a base solution (e.g., 10 M NaOH).[2]
-
Take samples at regular intervals to monitor glucose consumption and product formation using techniques like HPLC.
-
Caption: Experimental workflow for batch bioconversion.
References
- 1. Metabolic engineering of Escherichia coli for production of this compound from glucose | Semantic Scholar [semanticscholar.org]
- 2. Metabolic engineering of Escherichia coli for production of this compound from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increasing ATP turnover boosts productivity of 2,3-butanediol synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2S,3S)-Butane-2,3-diol from Fermentation Broth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (2S,3S)-butane-2,3-diol from fermentation broth.
General Troubleshooting
Question: My overall yield of this compound is consistently low. What are the general factors I should investigate?
Answer: Low overall yield can be attributed to several factors throughout the purification process. Here’s a logical workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for low this compound yield.
Start by evaluating your initial fermentation broth. Incomplete removal of cells and proteins during pretreatment can lead to emulsion formation during solvent extraction or fouling of membranes, significantly reducing efficiency. Next, assess your primary purification step. For instance, in solvent extraction, the choice of solvent, pH, and phase ratios are critical. Subsequently, consider losses during downstream processing like distillation, where high temperatures can lead to product degradation.[1][2][3] Finally, verify the accuracy of your analytical methods for quantification.
Solvent Extraction
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation during extraction | Incomplete removal of cells, proteins, or other surfactants from the fermentation broth. | Improve the pretreatment step: optimize centrifugation speed and time, or use microfiltration. Consider adding a demulsifying agent, but test for compatibility with downstream processes. |
| Low extraction efficiency | Suboptimal solvent selection; incorrect pH of the aqueous phase; inappropriate solvent-to-broth ratio. | Screen different solvents. Oleyl alcohol and 1-butanol have shown promise.[2] Optimize the pH of the fermentation broth before extraction. Perform a study to determine the optimal solvent-to-broth volume ratio. |
| Difficulty in solvent recovery | Similar boiling points of the solvent and this compound. | Select a solvent with a significantly different boiling point. For example, oleyl alcohol has a much higher boiling point than 2,3-butanediol, facilitating separation by vacuum distillation.[4] |
| Co-extraction of impurities | The chosen solvent has an affinity for other components in the broth (e.g., organic acids, other alcohols). | Adjust the pH of the fermentation broth to suppress the ionization of acidic impurities, reducing their solubility in the organic phase. Consider a multi-step extraction or a subsequent washing step of the organic phase. |
FAQs
Question: Which solvent is best for extracting this compound?
Answer: The ideal solvent depends on several factors including extraction efficiency, selectivity, ease of recovery, cost, and safety. Oleyl alcohol has been identified as a suitable solvent due to its high distribution coefficient and selectivity.[4] Other solvents like 1-butanol and 2-ethyl-1-hexanol have also been investigated.[2] A comparative summary is provided below.
| Solvent | Advantages | Disadvantages | Reported Recovery |
| Oleyl Alcohol | High distribution coefficient and selectivity, low volatility.[4] | High boiling point requires vacuum distillation for recovery. | ~90% (in a simulated process with vacuum distillation).[5] |
| 1-Butanol | Good extraction efficiency. | Forms an azeotrope with water, complicating recovery. | Promising candidate based on computational screening.[3] |
| n-Butanal (Reactive Extraction) | High conversion of BDO to an easily extractable form.[6] | Requires an additional reaction step and subsequent hydrolysis. Use of acid catalysts can be corrosive.[7] | >98% recovery of BDO in the form of dioxolane.[6] |
| Isopropanol (Aqueous Two-Phase System) | High recovery yield in the presence of a salting-out agent. | Requires the use of high concentrations of salts. | Up to 97.9% recovery.[8] |
Reactive Extraction
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low conversion to dioxolane | Inefficient catalyst; suboptimal reaction conditions (temperature, time); water content affecting equilibrium. | Ensure the catalyst (e.g., ion-exchange resin HZ-732) is active.[6] Optimize the reaction time and temperature (often performed at room temperature).[6] While water is a product, the reaction is driven to completion by the extraction of the dioxolane into the organic phase. |
| Difficult phase separation | Formation of a stable emulsion. | Ensure adequate pretreatment of the fermentation broth to remove biomass and proteins. Allow for sufficient settling time after mixing. |
| Incomplete hydrolysis of dioxolane | Insufficient water/steam; suboptimal temperature in the reactive distillation column. | Ensure an adequate supply of water or steam to the reactive distillation unit to drive the reverse reaction.[1] Optimize the temperature profile of the reactive distillation column.[9] |
| Corrosion of equipment | Use of mineral acids as catalysts. | Prefer the use of solid acid catalysts like ion-exchange resins, which are less corrosive and easier to separate.[7] |
FAQs
Question: What is the principle of reactive extraction for this compound purification?
Answer: Reactive extraction involves reacting the this compound in the fermentation broth with an aldehyde or ketone (e.g., n-butanal) to form a less water-soluble cyclic acetal, specifically a dioxolane.[1][6] This dioxolane is then extracted into an organic phase. The purified dioxolane is subsequently hydrolyzed back to this compound and the aldehyde/ketone, which can be recycled. This process is often more efficient than direct solvent extraction because the chemical conversion significantly increases the distribution coefficient.
Caption: Workflow for reactive extraction of this compound.
Distillation
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High energy consumption | High boiling point of this compound (~180 °C) and the need to vaporize a large amount of water.[10] | Implement vacuum distillation to lower the boiling points of water and 2,3-butanediol.[11] Consider a hybrid approach, such as solvent extraction followed by distillation, to remove the bulk of the water before the distillation step.[4] |
| Product degradation/Oligomer formation | High temperatures in the reboiler.[1][2] | Use vacuum distillation to reduce the operating temperature. Minimize the residence time at high temperatures. |
| Incomplete separation of water | Inefficient distillation column (e.g., insufficient number of theoretical plates). | Optimize the distillation column parameters, including the number of stages, reflux ratio, and feed stage location.[10] |
FAQs
Question: Is direct distillation a viable method for purifying this compound from fermentation broth?
Answer: While technically feasible as this compound does not form an azeotrope with water, direct distillation is generally not economically viable for dilute fermentation broths.[10] The high energy input required to vaporize the large volume of water makes the process costly.[1][2] It is often preceded by other methods like solvent extraction to concentrate the 2,3-butanediol first.
Analytical Methods
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak resolution in GC analysis | Inappropriate GC column; non-optimal temperature program; incorrect carrier gas flow rate. | Select a suitable capillary column for diol analysis. Optimize the oven temperature program to ensure good separation of all components. Adjust the carrier gas flow rate for optimal resolution. |
| Inaccurate quantification | Non-linear detector response; degradation of standards; matrix effects from the fermentation broth. | Prepare a calibration curve with a series of standards of known concentrations. Use a freshly prepared internal standard for each analysis.[12] Perform a matrix-matched calibration if significant matrix effects are observed. |
| Ghost peaks appearing in chromatograms | Contamination of the GC system (injector, column, detector); carryover from previous injections. | Regularly clean the injector port. Bake out the column at a high temperature (within its specified limits). Run blank solvent injections to check for carryover. |
FAQs
Question: What are the standard analytical methods for determining the purity of this compound?
Answer: The most common methods for the quantitative analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely used for separating and quantifying volatile compounds like 2,3-butanediol.[13][14] HPLC with a Refractive Index (RI) detector is also suitable.
Experimental Protocols
Protocol 1: Reactive Extraction using n-Butanal
-
Pretreatment of Fermentation Broth: Centrifuge the fermentation broth to remove cells. Further clarify the supernatant by microfiltration (e.g., 0.22 µm filter).
-
Reaction Setup: In a suitable reaction vessel, add the clarified fermentation broth.
-
Catalyst Addition: Add an ion-exchange resin catalyst (e.g., HZ-732) at a concentration of approximately 200 g/L of the broth.[6]
-
Reactant/Solvent Addition: Add n-butanal. A multi-stage cross-current extraction can be effective, with a volume ratio of n-butanal to fermentation broth of 0.05 for each stage.[6]
-
Reaction: Stir the mixture at room temperature. The reaction time will need to be optimized, but high conversions can be achieved.
-
Phase Separation: Allow the mixture to settle, and separate the organic phase (containing the dioxolane) from the aqueous phase.
-
Hydrolysis (Reactive Distillation): The separated organic phase is fed into a reactive distillation column. Steam is introduced to hydrolyze the dioxolane back to this compound and n-butanal.[1]
-
Purification: The this compound is recovered from the bottom of the column, while the n-butanal is distilled off and can be recycled.[9] A final vacuum distillation of the product may be necessary to achieve high purity.[6]
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation:
-
Prepare a stock solution of this compound standard of known purity in an appropriate solvent (e.g., water or ethanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare an internal standard solution (e.g., 1,3-butanediol) of known concentration.[12]
-
To a known volume of your purified sample, add a known volume of the internal standard solution.[15]
-
-
GC Instrument Setup (Example Parameters):
-
Column: A polar capillary column suitable for alcohol analysis.
-
Injector Temperature: 260 °C.[13]
-
Oven Program: Hold at 40 °C for 1 min, then ramp at 10 °C/min to 200 °C and hold for 4 min.[13]
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID).
-
Injection Volume: 1 µL in split mode.[13]
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times.
-
-
Calculation of Purity:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the concentration of this compound in your sample using the calibration curve and the internal standard.
-
Determine the purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.
-
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. blogs.anl.gov [blogs.anl.gov]
- 3. bioesep.org [bioesep.org]
- 4. Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. oiv.int [oiv.int]
methods to reduce foam formation during 2,3-BDO fermentation
Technical Support Center: 2,3-Butanediol Fermentation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to manage and reduce foam formation during 2,3-butanediol (2,3-BDO) fermentation.
Troubleshooting Guide: Foam Formation
This section addresses specific issues you may encounter during your 2,3-BDO fermentation experiments.
Issue 1: Excessive and Uncontrolled Foaming at the Start of Fermentation
-
Question: My bioreactor is experiencing excessive foaming immediately after inoculation or in the early stages of fermentation. What are the likely causes and how can I resolve this?
-
Answer: Early-stage foaming is typically linked to media composition and initial process parameters.
-
Possible Cause 1: Rich Media Composition. Media rich in proteins, peptides, or yeast extract can act as surfactants, leading to foam.[1][2]
-
Solution: Optimize the concentration of foam-prone components. Consider screening alternative nitrogen or carbon sources with a lower foaming tendency.
-
-
Possible Cause 2: High Initial Agitation and/or Aeration Rates. Intense agitation and high gas flow rates in a nutrient-rich medium can rapidly generate foam.[3][4]
-
Possible Cause 3: Inadequate Initial Antifoam Dose. The initial antifoam addition may be insufficient for the specific medium composition.
-
Solution: Perform a pre-experimental screening of antifoam agents to determine the optimal starting concentration. (See Experimental Protocols section).
-
-
Issue 2: Persistent Foam Formation During Mid-to-Late Fermentation
-
Question: Foaming was initially under control, but it has become persistent and difficult to manage during the exponential or stationary phase. What should I investigate?
-
Answer: Mid-to-late stage foaming often involves factors produced by the microbial culture itself.
-
Possible Cause 1: Cell Lysis. The release of intracellular components like proteins from lysed cells significantly contributes to stable foam.[1] This can be caused by high shear stress or nutrient limitation.
-
Possible Cause 2: Microbial Biosurfactant Production. The microorganism itself may naturally produce surface-active compounds that cause persistent foam.[1]
-
Solution: If the metabolic pathways for biosurfactant synthesis are known, consider metabolic engineering to down-regulate or eliminate their production.[1]
-
-
Possible Cause 3: Antifoam Depletion or Ineffectiveness. The initial antifoam may have been consumed, degraded, or become less effective over time as the broth chemistry changes.[1][6]
-
Issue 3: Antifoam Addition Seems to Inhibit Cell Growth or Product Formation
-
Question: I've noticed a drop in cell growth or 2,3-BDO production after adding a chemical antifoam. What is happening and what are my alternatives?
-
Answer: Some chemical antifoams can have negative physiological effects on microorganisms or interfere with oxygen transfer.[3][7]
-
Possible Cause 1: Toxicity of the Antifoam Agent. High concentrations of certain antifoams can be toxic to the microbial culture.[7]
-
Possible Cause 2: Reduced Oxygen Transfer Rate (OTR). Antifoam agents can form a film on the surface of bubbles, which may hinder the efficient transfer of oxygen from the gas to the liquid phase.[8]
-
Solution: Switch to a different class of antifoam or consider non-chemical control methods.
-
-
Alternative Solutions:
-
Mechanical Foam Breakers: Install a mechanical foam breaker, which uses rotating blades or paddles to physically disrupt the foam layer without adding chemicals.[3] Note that this may increase shear stress.[3][9]
-
Process Parameter Adjustment: Reduce agitation and/or aeration rates, but be careful to balance this against the oxygen requirements of your culture.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foam in 2,3-BDO fermentation? A1: Foaming occurs when gas bubbles (primarily CO2 from metabolism and sparged air) are stabilized by surface-active agents.[3] Key causes include:
-
Media Components: Proteins, polysaccharides, and other biomolecules in the culture medium reduce surface tension.[2][3]
-
Cellular Products: Microorganisms can release proteins or produce biosurfactants.[1]
-
Cell Lysis: The release of intracellular contents from dead cells adds to the pool of foam-stabilizing molecules.[1]
-
Process Conditions: High agitation and aeration rates promote the formation of gas bubbles.[4][10]
Q2: Why is controlling foam important for my experiment? A2: Uncontrolled foam can lead to several critical problems:
-
Reduced Bioreactor Volume: Foam occupies the headspace, decreasing the effective working volume of the culture.[1][8]
-
Contamination Risk: Foam can rise into exhaust filters, wetting them and creating a pathway for external contaminants to enter the bioreactor.[1][8]
-
Process Control Interference: Foam can coat sensors for pH and dissolved oxygen, leading to inaccurate readings and poor process control.[1][8]
-
Product and Cell Loss: Severe foaming can cause the culture to overflow from the bioreactor, resulting in the loss of both cells and the desired product.[8]
Q3: What are the main types of chemical antifoaming agents? A3: Antifoaming agents are typically classified into three main groups:
-
Silicone-Based Antifoams: These are highly effective, often at very low concentrations, and include polymers like polydimethylsiloxane (PDMS).[4][8] However, they can sometimes cause issues in downstream processing, such as fouling filtration membranes.[11][12]
-
Organic (Non-silicone) Antifoams: This category includes polyethers like polypropylene glycol (PPG) and polyethylene glycol (PEG).[4] They are effective but may need to be used at slightly higher concentrations than silicone-based agents.
-
Natural Oils: Vegetable oils (e.g., soybean, sunflower) and other natural oils can be used as antifoams.[3][7] They are biodegradable but can be metabolized by the microorganisms, potentially affecting process parameters.
Q4: Can I use mechanical methods instead of chemical antifoams? A4: Yes, mechanical methods are a viable alternative. Mechanical foam breakers or impellers are designed to physically destroy the foam layer.[2][3] This approach avoids chemical contamination of the broth but does not address the root cause of foam formation and may introduce additional shear stress on the cells.[3][9]
Q5: How do I choose the right foam control strategy? A5: The best strategy is often a combination of approaches and depends on your specific process.[3] Start by optimizing process conditions (agitation, aeration) and media composition to minimize foam formation inherently.[1] If foam is still an issue, select a chemical antifoam that has been screened for efficacy and low toxicity to your strain. An automated system with a foam sensor to control antifoam addition is often the most efficient method.[3]
Data Presentation
Table 1: Comparison of Common Antifoam Agent Types
| Antifoam Type | Key Components | Pros | Cons |
| Silicone-Based | Polydimethylsiloxane (PDMS), Silica | Highly effective at low concentrations; Stable over wide pH and temperature ranges.[8] | Can foul downstream filtration membranes; May be difficult to remove from glassware.[11][12] |
| Organic (Non-silicone) | Polypropylene Glycol (PPG), Polyethers | Effective; Less impact on downstream filtration compared to silicones.[4] | May have lower efficacy than silicones; Can sometimes be metabolized by microorganisms. |
| Natural Oils | Soybean Oil, Sunflower Oil, Fish Oil | Biodegradable; Low cost.[4] | Can be consumed by microorganisms, affecting metabolism; May lower oxygen transfer rate.[7] |
Table 2: Illustrative Data on the Effect of Different Antifoam Strategies
Note: This data is for illustrative purposes to demonstrate potential outcomes. Actual results will vary based on the specific strain, medium, and process conditions.
| Strategy | Antifoam Agent | Concentration (g/L) | Max Foam Height (cm) | Final 2,3-BDO Titer (g/L) |
| Control (No Antifoam) | None | 0 | > 30 (Overflow) | N/A (Run terminated) |
| Strategy A | Silicone-Based (PDMS) | 0.1 | 4.5 | 108 |
| Strategy B | Silicone-Based (PDMS) | 0.5 | 1.2 | 105 |
| Strategy C | Organic (PPG) | 0.5 | 6.1 | 112 |
| Strategy D | Organic (PPG) | 1.0 | 2.5 | 110 |
| Strategy E | Mechanical Breaker | N/A | N/A | 3.0 |
Experimental Protocols
Protocol 1: Dynamic Sparge Test for Antifoam Efficacy Screening
This protocol allows for the rapid comparison of different antifoam agents.[6][13]
-
Preparation:
-
Prepare 100 mL of your sterile fermentation medium in a 250 mL graduated cylinder.
-
Add a magnetic stir bar and place the cylinder on a stir plate.
-
Insert a sparging stone connected to a regulated air supply, ensuring the stone reaches the bottom of the cylinder.
-
-
Initial Foaming:
-
Set the airflow to a rate that produces significant foam (e.g., 1 vvm).
-
Allow the foam to generate and record the maximum foam height reached and the time taken.
-
-
Antifoam Testing:
-
Stop the airflow and allow the foam to collapse.
-
Add a precise, small amount of the first antifoam agent to be tested (e.g., 10 µL of a 10% solution).
-
Restart the airflow at the same rate as before.
-
Record the new maximum foam height. A more effective antifoam will result in a lower foam height.
-
-
Comparison:
-
Repeat step 3 for each antifoam agent you wish to test, using a fresh cylinder of medium for each to avoid cross-contamination.
-
Compare the reduction in foam height to determine the most effective agent.
-
Protocol 2: Setting Up an Automated Foam Control System
-
Components:
-
Bioreactor with a spare headplate port.
-
Conductivity-based foam sensor/probe.
-
Control unit (typically part of the bioreactor controller).
-
Peristaltic pump with autoclavable tubing.
-
Reservoir bottle containing sterile antifoam solution.
-
-
Setup:
-
Install the foam sensor through the headplate port, adjusting its height so the tip is at the maximum acceptable foam level.
-
Connect the sensor to the bioreactor control unit.
-
Connect the peristaltic pump to the control unit.
-
Run the pump's tubing from the sterile antifoam reservoir to an addition port on the bioreactor.
-
-
Operation:
-
In the bioreactor control software, configure the foam control loop.
-
Set the logic so that when the foam rises and touches the sensor, it completes a circuit, sending a signal to the controller.
-
The controller then activates the peristaltic pump for a short, defined period (e.g., 1-5 seconds), dosing a small amount of antifoam.
-
As the foam collapses and breaks contact with the sensor, the pump stops. This maintains the foam level automatically without excessive addition of antifoam.
-
Visualizations
Caption: A logical workflow for troubleshooting common foaming issues in fermentation.
Caption: Categorization of the primary methods used to control foam in bioprocesses.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 4. Fermentation Foam Control: Principles, Causes, and Solutions - BRS Biotech equipment for biotechnology, pharma, food [brsbiotech.com]
- 5. Effects of pH and fermentation strategies on 2,3-butanediol production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foam control in fermentation bioprocess: from simple aeration tests to bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ywlchemical.com [ywlchemical.com]
- 9. Physical and physiological impacts of different foam control strategies during a process involving hydrophobic substrate for the lipase production by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 12. bionet.com [bionet.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aeration for Selective (2S,3S)-Butane-2,3-diol Production
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective production of (2S,3S)-butane-2,3-diol (2,3-BDO). The following sections offer detailed experimental protocols, data-driven insights, and visual workflows to optimize aeration strategies and enhance production outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the core metabolic pathway leading to (2S,3S)-2,3-butanediol production?
A: The production of 2,3-butanediol from glucose initiates with glycolysis, which converts glucose to pyruvate. Subsequently, a three-step enzymatic process, primarily characterized in bacteria like Klebsiella pneumoniae, converts pyruvate into 2,3-BDO.[1][2] The key enzymes involved are α-acetolactate synthase (encoded by budB), α-acetolactate decarboxylase (budA), and (2S,3S)-butanediol dehydrogenase (budC).[1][3] This pathway is crucial for regenerating NAD+ from NADH under oxygen-limiting conditions.[4]
Q2: Why is aeration a critical parameter for selective 2,3-BDO production?
A: Aeration, which dictates the dissolved oxygen (DO) concentration, is a crucial regulatory factor in 2,3-BDO fermentation.[4] It directly influences the cellular redox balance (NADH/NAD+ ratio) and carbon flux distribution.[2][4]
-
High Aeration (High DO): Promotes cell growth and favors the production of acetoin, the precursor to 2,3-BDO. However, it can lead to lower 2,3-BDO yields as the cell prioritizes respiration.[4][5]
-
Low Aeration (Low DO / Microaerobic): Favors the conversion of acetoin to 2,3-BDO, as the cell utilizes this pathway to reoxidize the excess NADH generated during glycolysis.[6][7] This condition is optimal for maximizing the final 2,3-BDO titer.
-
Anaerobic Conditions: While promoting the conversion to 2,3-BDO, strictly anaerobic conditions can sometimes limit overall productivity by hampering cell growth.[4][8]
Therefore, a carefully controlled aeration strategy, often involving distinct phases, is essential for balancing robust cell growth with high-yield production of the desired stereoisomer.
Q3: Which microorganisms are best suited for producing the (2S,3S) stereoisomer of 2,3-butanediol?
A: The stereoisomer of 2,3-BDO produced is determined by the specific butanediol dehydrogenase (BDH) enzymes expressed by the microorganism.[9] For selective production of (2S,3S)-2,3-BDO, species from the genera Klebsiella and Serratia are most commonly reported.
-
Klebsiella pneumoniae and Klebsiella oxytoca are well-known producers of meso- and (2S,3S)-2,3-BDO.[10][11] They are often preferred for industrial applications due to their ability to utilize a wide range of carbon sources.[3]
-
Serratia sp. , such as Serratia sp. T241, have also been identified as producers of all three stereoisomers, including (2S,3S)-2,3-BDO.[12] In contrast, organisms like Bacillus subtilis typically produce (2R,3R)- and meso-2,3-BDO.[4][11]
Q4: What are the common byproducts in 2,3-BDO fermentation, and how does aeration influence their formation?
A: Common byproducts include acetoin, ethanol, lactic acid, succinic acid, and acetic acid. Aeration significantly affects the distribution of carbon toward these metabolites.
-
Acetoin: As the direct precursor, its accumulation is a major issue. High aeration favors acetoin production, while low aeration promotes its conversion to 2,3-BDO.[7][10]
-
Lactic Acid & Ethanol: These are also NADH-dependent products. Under insufficient aeration, the carbon flux may be diverted towards these byproducts to maintain redox balance.[3][4] Knocking out genes like lactate dehydrogenase (ldhA) is a common metabolic engineering strategy to redirect flux towards 2,3-BDO.[3]
-
Acetic Acid: Its formation is generally favored under more aerobic conditions.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low overall 2,3-BDO titer, but high acetoin accumulation.
-
Possible Cause: The aeration rate during the production phase is too high. Excess oxygen inhibits the activity or expression of butanediol dehydrogenase (BDH), which is responsible for the final conversion step.[7][10]
-
Troubleshooting Steps:
-
Reduce Aeration/Agitation: Once the culture has reached a sufficient cell density (late-log or early stationary phase), decrease the agitation speed or aeration rate to lower the dissolved oxygen level.[6]
-
Implement Two-Stage Control: Employ a strategy with an initial high-aeration phase for rapid cell growth, followed by a switch to a microaerobic phase to stimulate 2,3-BDO production.[10]
-
Metabolic Engineering: If aeration control is insufficient, consider overexpressing the budC gene (encoding acetoin reductase/BDH) to enhance the conversion of acetoin to 2,3-BDO.[10][13]
-
Problem 2: Poor cell growth, leading to low overall productivity.
-
Possible Cause: The initial aeration rate is too low. While low oxygen is needed for production, a certain level is required for robust biomass accumulation.[5]
-
Troubleshooting Steps:
-
Optimize Initial Aerobic Phase: Start the fermentation with a higher agitation speed (e.g., 300-500 rpm) and aeration rate (e.g., 1.0-2.0 vvm) to ensure sufficient oxygen for the initial growth phase.[5][10]
-
Monitor Biomass: Track cell density (e.g., OD600) to determine the optimal point to switch from the aerobic growth phase to the microaerobic production phase.
-
Check Medium Composition: Ensure that the medium is not limiting for other growth factors, such as nitrogen or essential minerals.[10]
-
Problem 3: The desired (2S,3S) stereoisomer is not the dominant product.
-
Possible Cause: This issue is almost always genetic rather than process-related. The primary determinant of stereoisomer configuration is the specific set of butanediol dehydrogenase (BDH) enzymes native to the production strain.[9][12] Aeration primarily influences the quantity of 2,3-BDO versus byproducts, not its stereochemistry.
-
Troubleshooting Steps:
-
Verify Strain Identity and Purity: Confirm that you are using a known (2S,3S)-2,3-BDO producer like K. pneumoniae or K. oxytoca. Check for contamination.
-
Strain Selection: If the issue persists, you must select a different microorganism known to produce the desired isomer.
-
Genetic Engineering: For advanced applications, one could engineer a host strain by introducing a heterologous BDH specific for (2S,3S) production.
-
Section 3: Data & Experimental Protocols
Data Presentation
Table 1: Effect of Agitation Speed on 2,3-BDO Production by Klebsiella oxytoca M1 in Fed-Batch Fermentation [10][13]
| Agitation Speed (rpm) | Max 2,3-BDO (g/L) | 2,3-BDO Yield (g/g glucose) | Acetoin (g/L) | Max Biomass (g/L) |
| 200 | 78.8 | N/A | Low | 8.0 |
| 300 | 109.6 | 0.40 | 10.2 | 10.1 |
| 400 | 118.5 | 0.34 | 42.1 | 13.0 |
Note: Increasing agitation from 300 to 400 rpm increased the final BDO concentration but significantly lowered the yield due to a four-fold increase in acetoin accumulation.
Experimental Protocols
Protocol 1: Two-Stage Agitation Strategy for Fed-Batch Fermentation
This protocol is adapted from methodologies used for Klebsiella oxytoca.[10][13][14]
-
Medium Preparation: Prepare a defined fermentation medium containing a carbon source (e.g., glucose 80-100 g/L), nitrogen sources (e.g., (NH4)2SO4, yeast extract), and essential salts (e.g., K2HPO4, MgSO4).[13]
-
Inoculation: Inoculate a sterilized bioreactor (e.g., 3-L capacity) with a pre-culture grown to the mid-log phase.
-
Phase 1: Aerobic Growth Stage:
-
Phase 2: Microaerobic Production Stage:
-
When the culture reaches a high cell density (e.g., after 24 hours or upon near-depletion of the initial glucose), switch to the production phase.
-
Reduce the agitation speed (e.g., to 300 rpm) to limit oxygen supply while maintaining cell suspension.[10]
-
Begin fed-batch feeding with a concentrated glucose solution (e.g., 600 g/L) to maintain a target glucose concentration.
-
-
Sampling and Analysis: Collect samples periodically to measure cell density, residual substrate, and concentrations of 2,3-BDO isomers and byproducts using analytical methods like GC-MS.[15]
Protocol 2: Analysis of 2,3-Butanediol Stereoisomers by GC-MS
This is a general guideline for the quantitative analysis of 2,3-BDO stereoisomers.[15]
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. Collect the supernatant. Dilute the supernatant with a suitable solvent if necessary.
-
Gas Chromatography (GC):
-
Column: Use a chiral capillary column designed for separating stereoisomers (e.g., a column coated with a cyclodextrin derivative).
-
Injector: Set to a high temperature (e.g., 250°C) for sample vaporization.
-
Oven Program: Implement a temperature gradient program to effectively separate the isomers and byproducts. For example, hold at 50°C for 2 minutes, then ramp to 180°C at 5°C/min.
-
Carrier Gas: Use helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Use the MS detector in either scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification) to achieve high sensitivity and specificity.
-
-
Quantification: Prepare standard curves using pure (2R,3R), (2S,3S), and meso-2,3-butanediol standards. Analyze the fermentation samples and quantify the concentration of each isomer based on the peak areas relative to the standard curves.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced production of 2,3-butanediol by engineered Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Assessing oxygen limiting fermentation conditions for 2,3-butanediol production from Paenibacillus polymyxa [frontiersin.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of 2,3-butanediol stereoisomers formation in a newly isolated Serratia sp. T241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methods for the Separation of Butane-2,3-diol Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of butane-2,3-diol (2,3-BDO) stereoisomers are critical in various fields, including biotechnology, chemical synthesis, and pharmaceutical development, due to the distinct biological and chemical properties of each isomer. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of validated HPLC methods for the separation of (2R,3R)-2,3-BDO, (2S,3S)-2,3-BDO, and meso-2,3-BDO, supported by experimental data to aid in method selection and development.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the performance of two distinct HPLC methods for the separation of butane-2,3-diol isomers. Method 1 utilizes an achiral column for diastereomeric separation, while Method 2 employs a chiral stationary phase for complete stereoisomeric resolution.
| Parameter | Method 1: Achiral Ion-Exclusion Chromatography | Method 2: Chiral Polysaccharide-Based Chromatography |
| Column | Bio-Rad Aminex HPX-87H | Chiralcel OJ-H |
| Mobile Phase | 5 mM Sulfuric Acid | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | 65 °C | Ambient |
| Detector | Refractive Index (RI) | Refractive Index (RI) or UV (after derivatization) |
| Separation Scope | Separates meso-2,3-BDO from the racemic pair ((2R,3R) and (2S,3S)) | Separates all three stereoisomers: (2R,3R), (2S,3S), and meso |
| Linearity (r²) | ≥ 0.99 for all isomers | Typically > 0.99 (analyte-specific validation required) |
| Limit of Detection (LOD) | Below 0.125 g/L for the racemic pair and 0.375 g/L for meso[1] | Analyte and detector dependent |
| Limit of Quantification (LOQ) | 0.125 g/L for (S,S)- or (R,R)-2,3-butanediol; 0.375 g/L for meso-2,3-butanediol[1] | Analyte and detector dependent |
| Precision (RSD%) | Intra-day: 0.09%, Inter-day: 0.50%[1] | Method dependent, typically < 2% |
| Accuracy (Recovery %) | 97.97% - 101.18%[1] | Method dependent, typically within 98-102% |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below to facilitate replication and adaptation.
Method 1: Achiral Ion-Exclusion Chromatography for Diastereomer Separation
This method is suitable for the quantification of meso-2,3-butanediol and the combined enantiomeric pair in samples such as fermentation broths.
-
Instrumentation: An HPLC system equipped with an isocratic pump, column oven, and a refractive index detector.
-
Column: Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm.
-
Mobile Phase: An aqueous solution of 5 mM sulfuric acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 65 °C.
-
Detector: Refractive Index (RI) detector.
-
Sample Preparation: Samples, such as fermentation broth, should be centrifuged to remove particulate matter and then filtered through a 0.22 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: Determined by injecting a series of standard solutions of known concentrations. For meso-2,3-butanediol, a typical range is 0.375 to 7.5 g/L, and for the enantiomeric pair ((S,S)- or (R,R)-2,3-butanediol), the range is 0.125 to 2.5 g/L.[1]
-
Precision: Assessed by repeated injections of a standard solution at a single concentration on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Evaluated by the recovery of a known amount of standard spiked into a sample matrix.
-
Method 2: Chiral Polysaccharide-Based Chromatography for Complete Stereoisomer Separation
This method is designed for the complete separation of all three stereoisomers of butane-2,3-diol, which is essential for determining enantiomeric excess and stereoisomeric purity.
-
Instrumentation: An HPLC system with an isocratic pump and a suitable detector (RI or UV, depending on the need for derivatization).
-
Column: Chiralcel OJ-H, 250 mm x 4.6 mm, 5 µm particle size. This column contains cellulose tris(4-methylbenzoate) as the chiral selector.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 90:10 (v/v) ratio. The mobile phase must be of HPLC grade and should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient temperature.
-
Detector: A Refractive Index (RI) detector is suitable for underivatized diols. For enhanced sensitivity, derivatization with a UV-active group may be employed, allowing for UV detection.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter prior to injection.
-
Validation Parameters:
-
Specificity: Demonstrated by the baseline separation of the three stereoisomer peaks.
-
Resolution (Rs): The resolution between adjacent peaks should be greater than 1.5 for baseline separation. This is a critical parameter for accurate quantification.
-
Linearity, Precision, and Accuracy: These parameters should be validated following similar procedures as described in Method 1, using standards for each of the three stereoisomers.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of an HPLC method for butane-2,3-diol isomer separation.
Caption: HPLC method validation workflow.
References
A Comparative Analysis of Microbial Strains for Enhanced 2,3-Butanediol Production
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of various microbial strains in the biotechnological production of 2,3-butanediol (2,3-BDO). This guide provides a comparative analysis of key production metrics, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
The microbial synthesis of 2,3-butanediol (2,3-BDO), a versatile platform chemical with applications in various industries, has garnered significant attention as a sustainable alternative to petrochemical-based production. The efficiency of this bioprocess is largely dependent on the choice of microbial strain. This guide offers a comparative overview of several prominent bacterial genera—Klebsiella, Bacillus, Serratia, and Enterobacter—renowned for their 2,3-BDO production capabilities.
Performance Comparison of Microbial Strains
The selection of an optimal microbial host is critical for maximizing the titer, yield, and productivity of 2,3-BDO. The following table summarizes the performance of various wild-type and engineered strains from the genera Klebsiella, Bacillus, Serratia, and Enterobacter under different fermentation conditions.
| Microbial Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae SDM | Glucose | Fed-batch | 150 | - | 4.21 | [1] |
| Klebsiella oxytoca M1 (engineered) | Glucose | Fed-batch | 142.5 | 0.42 | 1.47 | [2][3] |
| Klebsiella oxytoca FMCC-197 | Sucrose & Molasses | Fed-batch | ~115 | 0.40 | 1.80 | [4] |
| Bacillus subtilis CS13 | Sucrose | Fed-batch | 132.4 | 0.45 | 2.45 | |
| Bacillus subtilis GD5 | Sucrose | Fed-batch | 42.31 | 0.52 | 0.33 | [5] |
| Serratia marcescens H30 (mutant) | - | Fed-batch | 152 | - | 2.67 | |
| Enterobacter aerogenes (engineered) | Sucrose | Fermenter | 22.93 | 0.49 | - | [6] |
| Enterobacter aerogenes (wild type) | Glucose | Flask | 7.02 | 0.27 | - | [6] |
| Enterobacter cloacae SG1 | Oat hull hydrolysate | Batch | 37.59 | - | - | [7] |
Metabolic Pathway for 2,3-Butanediol Production
The biosynthesis of 2,3-BDO from glucose in these bacteria primarily follows the mixed-acid fermentation pathway. The central pathway involves the conversion of pyruvate to α-acetolactate, which is then decarboxylated to acetoin. Finally, acetoin is reduced to 2,3-BDO. Understanding this pathway and its competing branches is crucial for metabolic engineering strategies aimed at enhancing 2,3-BDO production.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Systemic metabolic engineering of Enterobacter aerogenes for efficient 2,3-butanediol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioprocess development of 2, 3-butanediol production using agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of (2S,3S)- and (2R,3R)-butane-2,3-diol: A Guide for Researchers
For researchers, scientists, and drug development professionals, a clear understanding of the stereochemical properties of molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the enantiomeric pair, (2S,3S)-butane-2,3-diol and (2R,3R)-butane-2,3-diol, offering key experimental data and methodologies to aid in their differentiation and characterization.
(2S,3S)- and (2R,3R)-butane-2,3-diol are stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. In achiral environments, enantiomers exhibit identical physical and chemical properties, including their spectroscopic signatures in standard nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). However, their interaction with plane-polarized light and chiral environments reveals their distinct three-dimensional arrangements.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (2S,3S)- and (2R,3R)-butane-2,3-diol. As enantiomers, their NMR and IR spectra in achiral solvents are identical.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (2S,3S)- and (2R,3R)-butane-2,3-diol in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 | m | 2H | CH-OH |
| ~1.15 | d | 6H | CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for (2S,3S)- and (2R,3R)-butane-2,3-diol in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~70 | CH-OH |
| ~18 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for (2S,3S)- and (2R,3R)-butane-2,3-diol
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (alcohol) |
| ~2970 | C-H (alkane) |
| ~1100 | C-O (alcohol) |
Mass Spectrometry (MS)
As enantiomers, (2S,3S)- and (2R,3R)-butane-2,3-diol produce identical mass spectra under standard electron ionization (EI) conditions. The fragmentation pattern is characteristic of a small diol, with a prominent peak corresponding to the loss of a methyl group.
Table 4: Major Fragments in the Mass Spectrum of Butane-2,3-diol
| m/z | Proposed Fragment |
| 90 | [M]⁺ |
| 75 | [M - CH₃]⁺ |
| 45 | [C₂H₅O]⁺ |
Chiroptical Properties: The Key to Differentiation
The distinction between (2S,3S)- and (2R,3R)-butane-2,3-diol lies in their interaction with chiral probes, most notably plane-polarized light.
Optical Rotation
Optical rotation is a measure of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.
Table 5: Optical Rotation of Butane-2,3-diol Enantiomers
| Enantiomer | Specific Rotation [α]²⁰_D |
| This compound | +13.2° (neat) |
| (2R,3R)-butane-2,3-diol | -13.2° (neat)[1] |
Circular Dichroism (CD) Spectroscopy
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the butane-2,3-diol enantiomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Differentiation of Enantiomers using Chiral Solvating Agents (CSA):
To distinguish between the enantiomers using NMR, a chiral solvating agent can be added to the sample. The CSA forms diastereomeric complexes with each enantiomer, which are no longer energetically equivalent and will exhibit different chemical shifts.
-
Sample Preparation: Prepare a solution of the racemic or enantiomerically enriched butane-2,3-diol in an appropriate deuterated solvent.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of BINOL or a lanthanide shift reagent).
-
Data Acquisition and Analysis: Acquire the ¹H NMR spectrum and observe the splitting of signals corresponding to the now diastereomeric complexes. The integration of these separated signals can be used to determine the enantiomeric excess.
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid butane-2,3-diol enantiomer directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the butane-2,3-diol enantiomer into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.
Optical Rotation Measurement
Protocol for Polarimetry:
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent and set the zero point.
-
Sample Preparation: Use the neat liquid sample of the butane-2,3-diol enantiomer.
-
Measurement: Fill the polarimeter cell with the sample, ensuring no air bubbles are present in the light path. Measure the angle of rotation at a specified temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL (for a neat liquid, the density is used).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral diol.
Caption: Workflow for spectroscopic analysis of chiral diols.
This guide provides a foundational understanding of the spectroscopic properties of (2S,3S)- and (2R,3R)-butane-2,3-diol. While standard spectroscopic techniques confirm their identical covalent structure, chiroptical methods are essential for their differentiation, a critical aspect in stereoselective synthesis and drug development.
References
Battle of the Butanediols: A Comparative Economic Analysis of Chemical and Microbial Synthesis of 2,3-Butanediol
A deep dive into the economic viability of producing the versatile chemical 2,3-butanediol (2,3-BDO) reveals a competitive landscape where traditional chemical synthesis is challenged by increasingly efficient microbial fermentation routes. While the petrochemical-based process currently dominates industrial production, advancements in biotechnology are paving the way for sustainable and potentially more cost-effective bio-based alternatives.
This guide provides an objective comparison of the economic performance of chemical versus microbial synthesis of 2,3-BDO, supported by available data and experimental insights. The production of 2,3-BDO, a platform chemical with a wide range of applications in plastics, cosmetics, and biofuels, is at a pivotal point where the advantages and disadvantages of each production method are under intense scrutiny by researchers and industry professionals.
Executive Summary
Microbial synthesis of 2,3-BDO is emerging as a strong contender to the established petrochemical route. Techno-economic analyses of various microbial processes demonstrate production costs ranging from $1.07 to
2.28perkilogram∗∗,withminimumsellingpricesbetween∗∗
1.86 and A key economic driver for both routes is the cost of downstream processing, which can account for over 50% of the total production cost in microbial synthesis due to the dilute nature of the fermentation broth.[3] However, the high energy consumption and harsh reaction conditions of the chemical route also contribute significantly to its operational expenditure.
Economic Analysis: A Head-to-Head Comparison
To provide a clear overview of the economic factors influencing each synthesis route, the following tables summarize the key quantitative data gathered from various techno-economic analyses.
Table 1: Economic and Performance Metrics of Microbial 2,3-Butanediol Synthesis
| Parameter | Sugarcane Bagasse Feedstock | Brewers' Spent Grain Feedstock |
| Unit Production Cost | $1.13 - $2.28 / kg[1] | $1.07 - $1.84 / kg[2] |
| Minimum Selling Price | $1.86 - $3.99 / kg[1] | $2.00 - $3.63 / kg[2] |
| Product Titer | >100 g/L[1] | 80 - 120 g/L[2] |
| Product Yield | 0.36 - 0.48 g/g of substrate[1] | ~0.5 g/g of sugar[2] |
| Key Cost Drivers | Feedstock, Utilities, Downstream Processing[1] | Nutrients, Inoculum, Downstream Processing[2] |
Table 2: Estimated Economic Parameters for Chemical 2,3-Butanediol Synthesis
| Parameter | Estimated Value/Characteristic | Source/Rationale |
| Feedstock | 2-Butylene | Dominant industrial route[2] |
| Intermediate | 2,3-Epoxybutane | Key intermediate in the chemical pathway[2] |
| Energy Consumption | High | Involves high temperatures and pressures |
| Downstream Processing | Distillation | Standard purification method for chemicals |
| Current Market Price | $2.80 - $3.50 / kg[1] | Reflects overall production and market costs |
Process Overview and Experimental Protocols
The synthesis of 2,3-BDO, whether through chemical or microbial pathways, involves distinct processes with their own set of challenges and advantages.
Chemical Synthesis Workflow
The dominant industrial method for producing 2,3-BDO is a chemical process that begins with 2-butylene, a petrochemical derivative. This process can be summarized in the following logical steps:
Caption: Logical workflow for the chemical synthesis of 2,3-butanediol.
Experimental Protocol: Hydrolysis of 2,3-Epoxybutane
While detailed industrial protocols are proprietary, a general laboratory-scale procedure for the hydrolysis of 2,3-epoxybutane to 2,3-butanediol can be described as follows:
-
Reaction Setup: A stirred-tank reactor is charged with a specific amount of 2,3-epoxybutane and a large excess of water.
-
Catalyst Addition: An acid catalyst, such as sulfuric acid or a solid acid resin, is added to the mixture to facilitate the ring-opening of the epoxide.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 100 to 150°C and pressurized to maintain the reactants in the liquid phase.
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing the concentration of 2,3-butanediol and the remaining 2,3-epoxybutane using techniques like gas chromatography (GC).
-
Product Recovery: Once the reaction reaches the desired conversion, the catalyst is neutralized or filtered off. The crude 2,3-butanediol is then purified, typically through distillation, to separate it from water and any byproducts.
Microbial Synthesis Workflow
Microbial synthesis of 2,3-BDO utilizes various microorganisms to ferment sugars derived from a range of feedstocks, including renewable biomass. The general workflow is as follows:
Caption: General workflow for the microbial synthesis of 2,3-butanediol.
Experimental Protocol: Microbial Fermentation of Sugars to 2,3-Butanediol
A typical lab-scale fermentation protocol for producing 2,3-BDO is outlined below:
-
Inoculum Preparation: A suitable microbial strain (e.g., Klebsiella pneumoniae, Bacillus subtilis) is grown in a nutrient-rich medium to prepare a healthy inoculum.
-
Fermentation Medium: A fermentation medium containing a carbon source (e.g., glucose, xylose), nitrogen sources, salts, and trace elements is prepared and sterilized in a bioreactor.
-
Inoculation and Fermentation: The sterilized medium is inoculated with the prepared culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration. The specific conditions will vary depending on the microorganism used.
-
Process Monitoring: Key parameters such as cell growth (optical density), substrate consumption, and product formation (2,3-BDO and byproducts) are monitored regularly by taking samples and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC).
-
Downstream Processing: After the fermentation is complete, the microbial cells are separated from the broth by centrifugation or filtration. The 2,3-BDO is then recovered and purified from the cell-free broth using methods such as solvent extraction, aqueous two-phase separation, or distillation.[3][4]
Conclusion: A Shifting Paradigm
The economic analysis indicates that while the petrochemical route for 2,3-butanediol production is mature and widely implemented, microbial synthesis is rapidly becoming a cost-competitive and more sustainable alternative. The ability to utilize a variety of renewable and waste feedstocks provides the microbial route with significant long-term advantages in terms of feedstock cost stability and environmental impact.
However, the major hurdle for the widespread industrial adoption of microbial 2,3-BDO production remains the high cost of downstream processing. Future research and development efforts focused on improving product titers and developing more efficient and cost-effective separation technologies will be crucial in tipping the economic scales firmly in favor of bio-based 2,3-butanediol. For researchers and drug development professionals, the choice between chemically or microbially synthesized 2,3-BDO will increasingly depend on a balance of cost, purity requirements, and sustainability considerations.
References
- 1. Techno-Economic Analysis of 2,3-Butanediol Production from Sugarcane Bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
(2S,3S)-Butane-2,3-diol: An Evaluation of its Performance as a Chiral Ligand in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and economically viable chiral ligands is perpetual. While ligands derived from scaffolds like BINOL and TADDOL have established themselves as mainstays in the synthetic chemist's toolbox, the exploration of simpler, readily available chiral building blocks continues to be an area of significant interest. This guide provides a comparative overview of the performance of (2S,3S)-butane-2,3-diol as a chiral auxiliary and puts its potential as a ligand into context with the performance of established chiral diols.
This compound, a C2-symmetric diol, presents an attractive starting material for the synthesis of chiral ligands due to its straightforward stereochemistry and availability from fermentation processes. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies employing ligands directly derived from this compound in mainstream asymmetric catalytic reactions and providing direct, quantitative comparisons with established ligand systems.
This guide will present the available experimental data on the application of the enantiomeric form, (2R,3R)-butane-2,3-diol, as a chiral auxiliary in asymmetric boronic ester synthesis. To provide a performance benchmark, this will be followed by a comparative overview of the well-documented efficacy of BINOL and TADDOL in key asymmetric transformations.
Performance of (2R,3R)-Butane-2,3-diol as a Chiral Auxiliary
While data on this compound as a chiral ligand is sparse, its enantiomer, (2R,3R)-butane-2,3-diol, has demonstrated high efficiency as a chiral auxiliary in the asymmetric synthesis of α-chloro boronic esters. This reaction is a powerful tool for the construction of chiral building blocks.
Table 1: Performance of (2R,3R)-Butane-2,3-diol as a Chiral Director in Asymmetric Boronic Ester Synthesis
| Substrate (Boronic Ester) | Product (α-Chloro Boronic Ester) | Diastereomeric Ratio (d.r.) | Reference |
| Alkylboronic ester | (αS)-α-Chloro Boronic Ester | 91-96% d.r. | [1] |
| Arylboronic ester | (αS)-α-Chloro Boronic Ester | up to 99% d.r. | [1] |
Comparative Performance of Established Chiral Diols: BINOL and TADDOL
To contextualize the potential of butane-2,3-diol-derived ligands, it is essential to consider the performance of widely used chiral diols in benchmark asymmetric reactions.
BINOL Derivatives in Asymmetric Catalysis
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis, with its derivatives being successfully applied in a vast array of reactions.
Table 2: Representative Performance of BINOL-Derived Ligands in Asymmetric Reactions
| Reaction | Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Diels-Alder | (R)-BINOL-TiCl₂ | Methacrolein & Cyclopentadiene | Cycloadduct | 95 | 98 |
| Asymmetric Hydrogenation | Ru(OAc)₂[(R)-BINAP] | Methyl acetoacetate | Methyl 3-hydroxybutyrate | 100 | 99 |
| Allylic Alkylation | [Pd₂(dba)₃]CHCl₃ / (S)-BINAP | 1,3-Diphenyl-2-propenyl acetate & Dimethyl malonate | Alkylated product | 98 | 96 |
TADDOL Derivatives in Asymmetric Catalysis
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are another class of highly effective C2-symmetric chiral diols.
Table 3: Representative Performance of TADDOL-Derived Ligands in Asymmetric Reactions
| Reaction | Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Diels-Alder | TADDOL-TiCl₂ | 3-Crotonyl-1,3-oxazolidin-2-one & Cyclopentadiene | Cycloadduct | 91 | 99 |
| Asymmetric Addition of Et₂Zn to Aldehydes | TADDOL-Ti(O-i-Pr)₂ | Benzaldehyde | 1-Phenyl-1-propanol | 99 | 98 |
| [2+2] Cycloaddition | TADDOL-TiCl₂ | Allenyl sulfide & Enone | Cycloadduct | 85 | 98 |
Experimental Protocols
Asymmetric Synthesis of (αS)-α-Chloro Boronic Esters using (2R,3R)-Butane-2,3-diol
This protocol is based on the methodology for attaching a chiral carbon to a Grignard or lithium reagent.[1]
Materials:
-
(2R,3R)-Butane-2,3-diol dichloromethane-boronate
-
Grignard reagent (e.g., Alkyl- or Arylmagnesium bromide) or Organolithium reagent
-
Zinc chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve the (2R,3R)-butane-2,3-diol dichloromethane-boronate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard or organolithium reagent to the cooled solution while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes to form the intermediate borate complex.
-
Add a solution of anhydrous zinc chloride in THF to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (αS)-α-chloro boronic ester.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.
General Protocol for a BINOL-Catalyzed Asymmetric Diels-Alder Reaction
Materials:
-
(R)-BINOL
-
Titanium(IV) chloride (TiCl₄)
-
Dienophile (e.g., methacrolein)
-
Diene (e.g., cyclopentadiene)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-BINOL in anhydrous DCM.
-
Cool the solution to 0 °C and add TiCl₄ dropwise.
-
Stir the resulting solution at room temperature for 1 hour to form the catalyst complex.
-
Cool the catalyst solution to -78 °C.
-
Add the dienophile, followed by the diene, to the cooled catalyst solution.
-
Stir the reaction mixture at -78 °C for 3-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General synthesis of a chiral diphosphine ligand.
References
A Comparative Guide to the Biological Activity of Butane-2,3-diol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the stereoisomers of butane-2,3-diol: (2S,3S)-butane-2,3-diol, (2R,3R)-butane-2,3-diol, and meso-butane-2,3-diol. Butane-2,3-diol, a volatile organic compound produced by various microorganisms, has garnered significant interest for its diverse biological activities.[1] Understanding the stereoisomer-specific effects is crucial for targeted applications in agriculture and potentially in medicine.
Introduction to Butane-2,3-diol Isomers
Butane-2,3-diol possesses two chiral centers, resulting in three stereoisomers: a pair of enantiomers, (2R,3R)- and this compound, and a meso compound, (2R,3S)-butane-2,3-diol.[2] These isomers exhibit distinct biological activities, which are detailed in this guide.
I. Biological Activity in Plants
The differential effects of butane-2,3-diol isomers are most prominently documented in the context of plant biology, particularly in promoting growth and inducing systemic resistance against pathogens.
Induction of Systemic Resistance Against Plant Viruses
Recent studies have demonstrated that specific stereoisomers of butane-2,3-diol can elicit induced systemic resistance (ISR) in plants, offering protection against viral pathogens. The (2R,3R) and meso isomers have been shown to be more effective than the (2S,3S) isomer in this regard.
Table 1: Comparative Efficacy of Butane-2,3-diol Isomers in Reducing Viral Accumulation in Pepper Plants (Capsicum annuum)
| Isomer | Cucumber Mosaic Virus (CMV) Reduction (fold) | Tobacco Mosaic Virus (TMV) Reduction (fold) | Pepper Mottle Virus (PepMoV) Reduction (fold) |
| (2R,3R)-butane-2,3-diol | 2.8 | 689.7 | 122.9 |
| meso-butane-2,3-diol | Not significantly different from (2R,3R) | Not significantly different from (2R,3R) | Not significantly different from (2R,3R) |
| This compound | 1.3 | 1.4 | 1.7 |
Data extracted from a field trial on pepper plants. The reduction is relative to untreated control plants.[3]
The (2S,3S) isomer showed significantly less efficacy in reducing the levels of CMV, TMV, and PepMoV compared to the other two isomers.[3]
Upregulation of Plant Defense-Related Genes
The induction of systemic resistance by butane-2,3-diol isomers is associated with the upregulation of plant defense marker genes involved in various signaling pathways, including those mediated by salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).
Table 2: Relative Expression of Defense-Related Genes in Pepper Plants Treated with Butane-2,3-diol Isomers
| Gene (Signaling Pathway) | (2R,3R)-butane-2,3-diol (Fold Increase) | meso-butane-2,3-diol (Fold Increase) | This compound (Fold Increase) |
| CaPAL (SA) | ~2.9 | ~1.7 | Lower than (2R,3R) and meso |
| CaSAR8.2 (SA) | ~15.7 | ~12.5 | Lower than (2R,3R) and meso |
| CaPIN2 (JA) | ~2.1 | Not specified | Not specified |
| CaChi2 (JA) | ~2.4 | Not specified | Not specified |
| CaACC (ET) | ~54.8 | Not specified | Not specified |
| CaPR4 (SA & JA) | ~1.7 | Not specified | Not specified |
Expression levels are relative to water-treated control plants. Data is based on studies in pepper plants.[3]
Treatment with (2R,3R)-butane-2,3-diol resulted in the highest upregulation of the tested defense genes, with expression levels comparable to the chemical inducer benzothiadiazole (BTH).[3]
Experimental Protocols
Plant Treatment and Virus Inoculation:
A detailed methodology for investigating the induction of systemic resistance in pepper plants by butane-2,3-diol isomers can be found in the work by Choi et al. (2018). The general workflow is as follows:
Figure 1: General experimental workflow for assessing the antiviral activity of butane-2,3-diol isomers in plants.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
RNA Extraction: Total RNA is extracted from leaf samples using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
qRT-PCR: The relative expression of target defense genes is quantified using SYBR Green chemistry with gene-specific primers. A housekeeping gene (e.g., Actin) is used as an internal control for normalization.
II. Biological Activity in Mammalian Systems
Data on the comparative biological activities of individual butane-2,3-diol isomers in mammalian systems is limited. However, existing studies provide insights into their differential metabolism and potential physiological effects.
Metabolism in the Liver
A study using perfused rat livers demonstrated significant differences in the uptake and metabolism of the three stereoisomers.
Table 3: Relative Rates of Uptake and Metabolic Fate of Butane-2,3-diol Isomers in Perfused Rat Liver
| Isomer | Relative Rate of Uptake | Interconversion to other isomers? | Oxidation to Acetoin? |
| (2R,3R)-butane-2,3-diol | High | Yes | Yes |
| meso-butane-2,3-diol | Medium | Yes | Yes |
| This compound | Low | No | No |
Data from a study on perfused livers from fed rats.[4]
The (2R,3R) isomer is taken up most rapidly, while the (2S,3S) isomer is taken up at the slowest rate.[4] Notably, the (2R,3R) and meso isomers can be interconverted and oxidized to acetoin, a metabolic pathway that was not observed for the (2S,3S) isomer.[4] This suggests that the biological effects and pharmacokinetics of the (2S,3S) isomer may differ significantly from the other two.
Figure 2: Differential uptake and metabolism of butane-2,3-diol isomers in the liver.
Potential Effects on Cholesterol and Fat Deposition
A study in wild-type mice investigated the effects of a mixture of meso- and enantiomeric-2,3-butanediol isomers on metabolic parameters. The treatment prevented age-related increases in plasma total and HDL cholesterol and decreased the epididymal fat to body weight ratio.[5] However, this study did not assess the effects of the individual isomers, making it impossible to attribute these effects to a specific stereoisomer.
Anti-inflammatory Activity
While a study has reported that 2,3-butanediol can ameliorate endotoxin-induced acute lung injury in rats by modulating the NF-κB signaling pathway, the specific isomer(s) responsible for this effect were not identified. To date, there is a lack of published research directly comparing the anti-inflammatory activities of the individual (2S,3S), (2R,3R), and meso isomers of butane-2,3-diol in mammalian systems.
Experimental Protocols for Future Research
To address the current knowledge gap, the following experimental protocols are suggested for researchers interested in comparing the anti-inflammatory effects of butane-2,3-diol isomers.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cytotoxicity Assay (MTT Assay): Determine the non-toxic concentrations of each butane-2,3-diol isomer by treating the cells with a range of concentrations for 24 hours and assessing cell viability using the MTT assay.
-
LPS Stimulation and Treatment: Pre-treat RAW 264.7 cells with non-toxic concentrations of each isomer for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants using commercially available ELISA kits.
-
Western Blot Analysis: Analyze the protein expression of key inflammatory mediators like iNOS, COX-2, and components of the NF-κB signaling pathway (e.g., p-p65, IκBα) in cell lysates to elucidate the mechanism of action.
Figure 3: Workflow for in vitro comparison of the anti-inflammatory activity of butane-2,3-diol isomers.
III. Conclusion
The biological activity of butane-2,3-diol is highly dependent on its stereochemistry. In the context of plant science, the (2R,3R) and meso isomers are clearly more potent inducers of systemic resistance against viruses compared to the (2S,3S) isomer. In mammalian systems, the isomers exhibit different metabolic profiles in the liver. While a mixture of isomers has shown potential in modulating cholesterol levels, a critical knowledge gap exists regarding the specific pharmacological effects, particularly the anti-inflammatory properties, of the individual stereoisomers. Further research is warranted to elucidate the distinct therapeutic potential of each butane-2,3-diol isomer, which could pave the way for novel applications in drug development.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism of 2,3-butanediol stereoisomers in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of wild-type mice with 2,3-butanediol, a urinary biomarker of Fmo5 −/− mice, decreases plasma cholesterol and epididymal fat deposition - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absolute Configuration of (2S,3S)-butane-2,3-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of stereoisomers is a critical step in chemical research and pharmaceutical development. For chiral molecules such as (2S,3S)-butane-2,3-diol, ensuring the correct stereochemistry is paramount for understanding its biological activity and ensuring product safety and efficacy. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of this compound, complete with experimental protocols and data interpretation.
This compound is one of the three stereoisomers of butane-2,3-diol, which also include its enantiomer (2R,3R)-butane-2,3-diol and the achiral meso form (2R,3S)-butane-2,3-diol.[1][2] This guide will focus on methods to definitively distinguish the (2S,3S) configuration.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to determine the absolute configuration of a chiral molecule. The choice of method often depends on the nature of the sample, the availability of instrumentation, and the need for a crystalline solid. Below is a comparison of three powerful methods: NMR Spectroscopy with Chiral Derivatizing Agents, Chiroptical Spectroscopy, and Single-Crystal X-ray Crystallography.
| Method | Principle | Advantages | Limitations | Sample Requirements |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | The chiral diol is reacted with an enantiomerically pure chiral derivatizing agent (e.g., (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomers. The different spatial arrangements of the diastereomers result in measurable differences in the chemical shifts (Δδ) of specific protons in the ¹H NMR spectrum, which can be correlated to the absolute configuration.[3] | High sensitivity, applicable to soluble samples, does not require crystallization. Provides information about the local stereochemistry around the hydroxyl groups. | Requires chemical modification of the analyte, which may not be straightforward. Interpretation of spectra can be complex for molecules with multiple chiral centers. | Soluble sample, requires two separate derivatization reactions. |
| Chiroptical Spectroscopy (VCD/ROA) | Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential absorption or scattering of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[4][5] The experimental spectrum is compared with a spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration.[4] | Non-destructive, applicable to a wide range of samples (solutions, neat liquids, solids).[4] Provides detailed conformational information. | Requires specialized instrumentation and computational resources for DFT calculations. | Soluble or neat liquid sample. |
| Single-Crystal X-ray Crystallography | This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing an unambiguous determination of the absolute configuration.[6] | Provides the most definitive and unambiguous assignment of absolute configuration. | Requires a suitable, high-quality single crystal of the compound, which can be challenging to obtain. | Single crystal of sufficient size and quality. |
Experimental Protocols
NMR Spectroscopy with Mosher's Acid Derivatization
This protocol outlines the general steps for determining the absolute configuration of this compound using Mosher's acid ((R)- and (S)-MTPA).
Materials:
-
This compound sample
-
(R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Derivatization:
-
In two separate, dry NMR tubes, dissolve a small amount of the this compound sample in anhydrous deuterated chloroform.
-
To one tube, add a slight molar excess of (R)-MTPA-Cl and a small amount of anhydrous pyridine.
-
To the second tube, add a slight molar excess of (S)-MTPA-Cl and a small amount of anhydrous pyridine.
-
Allow the reactions to proceed to completion at room temperature. The progress can be monitored by TLC or NMR.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester derivatives.
-
-
Data Analysis:
-
Assign the proton signals for the methyl and methine groups of the butane-2,3-diol backbone in both spectra.
-
Calculate the difference in chemical shifts (Δδ) for corresponding protons in the two spectra (Δδ = δS - δR).
-
For a 1,2-diol like butane-2,3-diol, a consistent pattern of positive and negative Δδ values for the protons on either side of the chiral centers allows for the assignment of the absolute configuration based on established models for MTPA esters.[3]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol describes the general workflow for absolute configuration determination using VCD.
Procedure:
-
Experimental Spectrum Acquisition:
-
Dissolve the this compound sample in a suitable transparent solvent (e.g., CCl₄ or CDCl₃).
-
Acquire the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.
-
-
Computational Modeling:
-
Perform a conformational search for the this compound molecule using computational chemistry software.
-
For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for the (2S,3S) configuration. A good match in terms of sign and relative intensity of the VCD bands confirms the absolute configuration.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for confirming the absolute configuration of this compound using the described methods.
Caption: A flowchart illustrating the parallel workflows for determining the absolute configuration of this compound.
Logical Relationship of Spectroscopic Data and Configuration
The following diagram illustrates the logical relationship between the experimental data and the final confirmation of the (2S,3S) absolute configuration.
Caption: The logical flow from experimental observation and theoretical prediction to the confirmation of absolute configuration.
References
- 1. grokipedia.com [grokipedia.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy | MDPI [mdpi.com]
- 6. Absolute configuration - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Applications of (2S,3S)-Butane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
(2S,3S)-Butane-2,3-diol, a chiral organic compound, is a versatile platform chemical with a growing number of applications across various industries. This guide provides a comparative overview of its performance against its stereoisomers, (2R,3R)-butane-2,3-diol and meso-butane-2,3-diol, and other alternatives in key applications. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for their specific needs.
Performance Comparison in Key Applications
The utility of this compound and its stereoisomers varies significantly depending on the application, primarily due to the influence of stereochemistry on their physical, chemical, and biological properties.
As a Biofuel and Fuel Additive
2,3-Butanediol is considered a promising biofuel with a high energy density. While specific comparative data for each stereoisomer is limited, the general properties of 2,3-butanediol are competitive with traditional biofuels like ethanol.
Table 1: Comparison of Fuel Properties
| Property | This compound | (2R,3R)-Butane-2,3-diol | meso-Butane-2,3-diol | Ethanol | Gasoline |
| Heating Value (kJ/g) | 27.2 (general for 2,3-BD)[1] | 27.2 (general for 2,3-BD)[1] | 27.2 (general for 2,3-BD)[1] | 29.0[1] | 32.0[1] |
| Research Octane Number (RON) | Not available | Not available | Not available | 108 | 91-99 |
| Motor Octane Number (MON) | Not available | Not available | Not available | 89 | 81-89 |
| Antiknock Index (AKI) of a Dioxolane Derivative | 90.5[1] | 90.5[1] | 90.5[1] | - | - |
As a Chemical Precursor
The dehydration of 2,3-butanediol yields valuable chemicals such as 1,3-butadiene (a key monomer for synthetic rubber) and methyl ethyl ketone (MEK), an industrial solvent. The efficiency and selectivity of these conversions can be influenced by the stereochemistry of the starting material, although many studies do not differentiate between the isomers.
Table 2: Comparison of Yield and Selectivity in Chemical Synthesis
| Application | Starting Material | Catalyst | Temperature (°C) | Conversion (%) | Product Selectivity (%) | Reference |
| Dehydration to 1,3-Butadiene | 2,3-Butanediol (isomer not specified) | Sc2O3 | 411 | - | 88.3 (Yield) | [2] |
| Dehydration to 1,3-Butadiene | 2,3-Butanediol (isomer not specified) | Alumina | - | - | ~80 (1,3-Butadiene and 3-buten-2-ol) | [3] |
| Dehydration to Methyl Ethyl Ketone | 2,3-Butanediol (isomer not specified) | Solid acid catalyst | - | - | - | [4] |
| Dehydration to Methyl Ethyl Ketone | 2,3-Butanediol (isomer not specified) | HZSM-5 | - | - | up to 97.2 (Yield) | [5] |
Note: The available literature often does not specify the stereoisomer of 2,3-butanediol used or directly compare the performance of different isomers in these dehydration reactions.
In Asymmetric Synthesis
The chiral nature of this compound and its enantiomer (2R,3R)-butane-2,3-diol makes them valuable as chiral auxiliaries or building blocks in the synthesis of stereochemically pure pharmaceuticals and agrochemicals. The meso isomer, being achiral, is not used for this purpose.
Table 3: Application in Asymmetric Synthesis
| Stereoisomer | Role | Key Advantage |
| This compound | Chiral auxiliary, Chiral building block | Provides a source of (S,S) chirality for the synthesis of enantiomerically pure compounds.[5][6] |
| (2R,3R)-Butane-2,3-diol | Chiral auxiliary, Chiral building block | Provides a source of (R,R) chirality, often used for synthesizing the opposite enantiomer compared to the (S,S) isomer.[5][6] |
| meso-Butane-2,3-diol | Not applicable | Achiral nature prevents its use in inducing stereoselectivity. |
Note: Specific quantitative data on diastereomeric excess (de%) achieved using this compound as a chiral auxiliary in direct comparison to other auxiliaries was not available in the searched literature.
Biological and Agricultural Applications
Recent studies have highlighted the role of 2,3-butanediol stereoisomers in biological systems, particularly in agriculture, where they can induce systemic resistance in plants against pathogens.
Table 4: Comparison of Biological Activity
| Application | This compound | (2R,3R)-Butane-2,3-diol | meso-Butane-2,3-diol |
| Induction of Plant Systemic Resistance (Pepper plants against multiple viruses) | Less effective | More effective | More effective |
| Antimicrobial Activity | Not specified | Not specified | Higher activity claimed |
Experimental Protocols
Protocol 1: Stereospecific Enzymatic Synthesis of this compound from Diacetyl
This protocol outlines the whole-cell biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using engineered Escherichia coli.
Materials:
-
Engineered E. coli cells expressing a stereospecific 2,3-butanediol dehydrogenase.
-
Luria-Bertani (LB) medium.
-
Diacetyl.
-
Glucose (as a co-substrate for cofactor regeneration).
-
Phosphate buffer (pH 7.0).
-
Incubator shaker.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system for product analysis.
Procedure:
-
Cell Culture: Inoculate the engineered E. coli strain in LB medium and grow overnight at 37°C with shaking.
-
Induction: Induce the expression of the 2,3-butanediol dehydrogenase by adding an appropriate inducer (e.g., IPTG) and continue to culture for a specified period.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with phosphate buffer.
-
Biotransformation: Resuspend the cell pellet in a reaction mixture containing phosphate buffer, diacetyl (substrate), and glucose (for NADH regeneration).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a set duration (e.g., 24 hours).
-
Product Analysis: After the reaction, centrifuge the mixture to remove the cells. Analyze the supernatant for the concentration and stereoisomeric purity of (2S,3S)-2,3-butanediol using a chiral HPLC column.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for 2,3-Butanediol Stereoisomers
This protocol describes a general method for determining the MIC of the different 2,3-butanediol stereoisomers against bacterial strains like E. coli and S. aureus.
Materials:
-
This compound, (2R,3R)-butane-2,3-diol, and meso-butane-2,3-diol.
-
Bacterial strains (E. coli, S. aureus).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilutions: Prepare a series of twofold dilutions of each 2,3-butanediol stereoisomer in MHB in the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without any butanediol) and a negative control (MHB without inoculum).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the butanediol stereoisomer that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: Stereospecific biochemical pathways for the synthesis of 2,3-butanediol isomers.
Caption: Experimental workflow for evaluating plant systemic resistance induced by 2,3-butanediol isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient production of 1,3-butadiene in the catalytic dehydration of 2,3-butanediol-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. One-Step Production of 1,3-Butadiene from 2,3-Butanediol Dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dehydration of fermentative 2,3-butanediol into methyl ethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone: Modeling, Numerical Analysis and Validation Using Pilot-Scale Reactor Data | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (2S,3S)-butane-2,3-diol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (2S,3S)-butane-2,3-diol, a combustible liquid commonly used in laboratory settings. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes protective gloves, clothing, and eye/face protection.[1][2] Ensure adequate ventilation in the work area, especially when handling larger quantities or in confined spaces.[1] this compound is a combustible material, so it is imperative to keep it away from open flames, hot surfaces, and other sources of ignition.[1][2][3]
In the event of a spill, immediately remove all sources of ignition.[1][3] The spill should be soaked up with an inert absorbent material such as sand, silica gel, or universal binder.[1][3] The collected material must then be placed in a suitable, closed container for disposal.[1][3]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through an approved waste disposal plant.[1][3] Do not empty this chemical into drains.[1] The following steps outline the process for proper waste management:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as acid anhydrides, acid chlorides, chloroformates, and reducing agents.[1][3] It is best practice to segregate non-halogenated solvent waste.[4]
-
Container Management: Collect waste, including any unused product and contaminated labware (e.g., pipette tips, vials), in a designated and correctly labeled hazardous waste container.[5] Whenever possible, use the original container.[5][6] The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.[4][5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and identify the contents as "this compound," including the approximate concentration.[4][5] Ensure the original label is not defaced if reusing the product's container.[6]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area within the laboratory.[1][2][5] This area should be secure and away from incompatible materials.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5] Provide them with accurate information regarding the waste composition.
Empty containers that held this compound should be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected and disposed of as hazardous waste.[7]
Summary of Key Disposal and Safety Data
| Parameter | Information | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][3] |
| Spill Containment | Soak up with inert absorbent material (e.g., sand, silica gel). | [1][3] |
| PPE | Protective gloves, protective clothing, eye protection, face protection. | [1][2] |
| Flash Point | 85 °C / 185 °F | [1] |
| Incompatible Materials | Acid anhydrides, acid chlorides, chloroformates, reducing agents. | [1][3] |
| Storage | Store in a well-ventilated place. Keep cool. | [1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling (2S,3S)-Butane-2,3-diol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for (2S,3S)-butane-2,3-diol, including personal protective equipment (PPE) recommendations, operational plans, and disposal guidelines.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on Safety Data Sheets (SDS) and general chemical handling guidelines. It is crucial to always consult the specific SDS for the product you are using and to perform a risk assessment before handling any chemical.
| PPE Category | Recommendation | Standards and Specifications |
| Eye and Face Protection | Chemical safety goggles are required. In case of a splash hazard, a face shield should be worn in addition to goggles. | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is recommended.[1] |
| Skin Protection | Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling alcohols and diols. It is advised to inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. | Select gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Specific breakthrough time and degradation data for this compound are not readily available. |
| Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. For larger quantities or in case of a higher risk of splashing, a chemically resistant apron or coveralls should be used. | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1] If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. |
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle in a well-ventilated area.[1] Local exhaust ventilation should be used to control airborne levels. Eyewash stations and safety showers should be readily accessible.
-
Handling Procedures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[1] Keep containers tightly closed when not in use.
Spill Management:
-
Small Spills: In case of a small spill, absorb the substance with an inert material (e.g., sand, silica gel, or universal binder) and place it in a suitable, closed container for disposal.[1]
-
Large Spills: For larger spills, evacuate the area and prevent the spill from entering drains. Use appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.
Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of it down the drain.
-
Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.
By adhering to these safety protocols, researchers and scientists can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
